4-[(Methylamino)methyl]phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(methylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-6-7-2-4-8(10)5-3-7/h2-5,9-10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMYXVFAOJGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78507-19-4 | |
| Record name | 4-[(methylamino)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-[(Methylamino)methyl]phenol (CAS: 78507-19-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(Methylamino)methyl]phenol, a versatile phenol derivative with significant applications as a building block in organic synthesis, particularly in the development of pharmaceuticals. This document delves into its chemical and physical properties, provides detailed methodologies for its synthesis and purification, and outlines analytical techniques for its characterization. Furthermore, it explores its role in drug discovery, potential pharmacological implications, and safety considerations.
Introduction: A Key Phenolic Intermediate
This compound, also known by synonyms such as p-Hydroxybenzylmethylamine and 4-Hydroxy-N-methylbenzylamine, is an organic compound featuring a phenol ring substituted with a methylaminomethyl group at the para position[1][2]. Its structure combines the reactivity of a phenol, a secondary amine, and a benzylic carbon, making it a valuable intermediate in the synthesis of more complex molecules. This guide serves as a detailed resource for professionals in the chemical and pharmaceutical sciences, offering insights into the practical application and scientific context of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| CAS Number | 78507-19-4 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | White or yellowish crystalline solid | [1] |
| Melting Point | 181-182 °C | [1] |
| Boiling Point | 243 °C | [1] |
| Density | 1.059 g/cm³ | [1] |
| pKa | 9.41 ± 0.15 (Predicted) | [1] |
| Solubility | Soluble in water and ethanol | [1] |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is most commonly achieved through the reductive amination of 4-hydroxybenzaldehyde with methylamine. This two-step, one-pot reaction is efficient and scalable.
Synthesis Workflow: Reductive Amination
Caption: Reductive amination of 4-hydroxybenzaldehyde to yield this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
4-Hydroxybenzaldehyde
-
Methylamine (40% solution in water or as a gas)
-
Methanol (or another suitable alcohol)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Glacial acetic acid (optional, as a catalyst)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde in methanol.
-
Add a stoichiometric excess of methylamine solution to the flask. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde and the formation of the imine intermediate.
-
Reduction: Once the imine formation is substantial, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride, in small portions to control the exothermic reaction and gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete, as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude this compound can be effectively purified by recrystallization to yield a high-purity crystalline solid.
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a suitable choice.
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly before hot filtration to remove the charcoal.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of this compound.
Spectroscopic Analysis
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure.
-
¹H NMR: Expected signals would include peaks for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the hydroxyl and amine protons. The aromatic protons will exhibit splitting patterns characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons (with the carbon bearing the hydroxyl group shifted downfield), the benzylic carbon, and the N-methyl carbon.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key characteristic peaks would include:
-
A broad O-H stretching band for the phenolic hydroxyl group.
-
N-H stretching for the secondary amine.
-
C-H stretching for the aromatic and aliphatic groups.
-
C=C stretching for the aromatic ring.
-
C-N stretching for the amine.
-
C-O stretching for the phenol.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), common fragmentation pathways for benzylamines involve the loss of the amine group or cleavage of the benzylic C-N bond[1][3].
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is essential for assessing the purity of this compound and for monitoring reaction progress.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the phenol chromophore (typically around 275-280 nm). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Method Validation: A robust HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.
Applications in Drug Development
This compound serves as a key building block in the synthesis of various pharmaceutically active compounds, particularly those targeting the adrenergic system.
Precursor to Adrenergic Agonists
The structural motif of a phenol ring with an aminoethyl side chain is a hallmark of many adrenergic agonists. This compound provides a ready-made scaffold that can be further elaborated to synthesize compounds with potential cardiovascular and bronchodilator activities. For instance, it is a logical precursor for the synthesis of phenylephrine and synephrine analogs, which are known α-adrenergic agonists used as decongestants and vasopressors[3].
Caption: Synthetic utility of this compound in preparing adrenergic agonists.
Potential Pharmacological Significance
While direct pharmacological studies on this compound are limited, the biological activity of structurally related compounds provides valuable insights.
-
N-Methylation: The N-methyl group can influence a molecule's potency, selectivity, and metabolic stability. N-methylation of amines is a common strategy in drug design to modulate pharmacological properties, including receptor binding affinity and bioavailability[4].
-
Phenolic Hydroxyl Group: The phenolic hydroxyl group is crucial for hydrogen bonding interactions with biological targets, such as G-protein coupled receptors (GPCRs) like the adrenergic receptors.
-
Cardiovascular Effects: Many phenolic compounds have been investigated for their potential cardiovascular benefits, acting through various mechanisms including antioxidant and anti-inflammatory effects[5]. Derivatives of this compound could potentially exhibit similar properties.
Safety and Handling
As a chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an attractive starting material for drug discovery programs targeting a range of therapeutic areas, most notably cardiovascular and respiratory diseases through the modulation of the adrenergic system. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this important building block in their scientific endeavors.
References
- PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.
- ChemBK. (2024-04-09). This compound.
- PubMed. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
- Gpatindia. (2020-03-12). PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- ResearchGate. (n.d.). Phenylephrine synthesis. a-c Three routes are depicted for the...
- Semantic Scholar. (n.d.). An alternative synthesis of ()-phenylephrine hydrochloride.
- The Royal Society of Chemistry. (n.d.). Supporting information for.
- PubMed. (n.d.). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- YouTube. (2020-09-07). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- YouTube. (2007-11-28). Organic Chemistry Lab: Recrystallization.
- PubMed. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- PubMed Central. (n.d.). Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives.
- PubMed. (n.d.). Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position.
- PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine.
- PubMed Central. (n.d.). Natural phenolic compounds as cardiovascular therapeutics: potential role of their antiinflammatory effects.
Sources
- 1. 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol(88-27-7) 1H NMR spectrum [chemicalbook.com]
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- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Compound Identification and Physicochemical Profile
An In-depth Technical Guide to 4-[(Methylamino)methyl]phenol
Abstract: this compound, a substituted phenolic compound, represents a versatile chemical intermediate with significant potential in synthetic chemistry and pharmacological research. Its structure, bearing a secondary amine and a hydroxyl group on a benzene ring, makes it a compelling candidate for investigation in diverse fields, from materials science to drug discovery. This guide provides a comprehensive technical overview of its chemical properties, synthesis, potential mechanisms of action, and the analytical methodologies required for its characterization. The content herein is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.
This compound, also known by its IUPAC name 4-(methylaminomethyl)phenol, is a crystalline organic compound.[1][2] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 78507-19-4.[1][2] The molecule's structure is foundational to its chemical reactivity and potential biological activity, featuring a phenol ring substituted at the para position with a methylamino-methyl group.
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference |
| IUPAC Name | 4-(methylaminomethyl)phenol | [2] |
| CAS Number | 78507-19-4 | [1][2] |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| Appearance | White or yellowish crystalline solid | [1] |
| Melting Point | 181-182 °C | [1] |
| Boiling Point | 243 °C | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| pKa (Predicted) | 9.41 ± 0.15 | [1] |
| SMILES | CNCC1=CC=C(C=C1)O | [3] |
| InChIKey | AMKMYXVFAOJGGQ-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
The synthesis of this compound is most effectively achieved via the Mannich reaction. This classic organic reaction is chosen for its efficiency in aminomethylating acidic protons, such as the one found on the phenolic ring, using formaldehyde and a secondary amine.
Synthetic Workflow: Mannich Reaction
The causality behind this choice of reaction lies in the high reactivity of the phenol ring at the ortho and para positions towards electrophilic aromatic substitution. The Mannich reaction generates an in-situ electrophile (an iminium ion from formaldehyde and methylamine) that readily attacks the electron-rich phenol ring.
Caption: Proposed synthetic workflow for this compound via the Mannich reaction.
Detailed Synthesis Protocol
This protocol is a self-validating system; successful isolation of a product with the expected spectral data confirms the reaction's efficacy.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 eq) in ethanol. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: To the cooled solution, slowly add aqueous methylamine (1.2 eq) followed by aqueous formaldehyde (1.2 eq). The slow addition is crucial to control the initial exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The choice of ethyl acetate provides a good balance of polarity for extracting the product while leaving inorganic salts in the aqueous layer.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid using flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the white to yellowish solid product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Potential Biological Activity and Mechanisms of Action
While direct pharmacological data for this compound is limited, its structural motifs allow for informed hypotheses regarding its potential biological roles. The structure shares features with known bioactive molecules, including biogenic amines and quorum sensing inhibitors.
Structural Analogy to Adrenergic Agents
The compound can be viewed as a structural analog of sympathomimetic amines like synephrine. The core phenethylamine backbone is present, suggesting a potential interaction with adrenergic receptors. Binding to these receptors could elicit a range of physiological responses, making this an important area for screening in drug development.
Caption: Hypothetical signaling pathway via adrenergic receptor modulation.
Quorum Sensing Inhibition
The isomeric compound, 2-[(Methylamino)methyl]phenol, has been demonstrated to inhibit biofilm formation in Staphylococcus aureus by targeting the quorum regulator SarA.[4][5] This precedent strongly suggests that this compound should be investigated for similar antivirulence properties. The mechanism likely involves competitive binding to the regulatory protein, thereby down-regulating the expression of virulence factors. This makes the compound a valuable tool for research into novel antimicrobial strategies that circumvent traditional antibiotic resistance.
Tyrosinase Inhibition
Many 4-substituted phenols are known to interact with tyrosinase, the key enzyme in melanin synthesis.[6] These compounds can act as substrates or inhibitors, leading to depigmentation. This class of compounds is studied for treating hyperpigmentation disorders and has potential applications in melanoma therapy by increasing the immunogenicity of melanoma cells.[6] Therefore, evaluating the effect of this compound on tyrosinase activity is a logical and compelling avenue of research.
Applications in Research and Drug Development
The utility of this compound extends across several domains:
-
Synthetic Building Block: It serves as a versatile precursor for the synthesis of more complex molecules, including potential drug candidates, dyes, and polymers.[1] The presence of two reactive sites (the phenolic hydroxyl and the secondary amine) allows for sequential and diverse chemical modifications.
-
Lead Compound Discovery: As outlined above, its structural characteristics make it a prime candidate for screening in assays for adrenergic activity, quorum sensing inhibition, and tyrosinase modulation.
-
Biochemical Probe: In biochemical research, it can be used to probe the active sites of enzymes or receptors that recognize phenolic or aminomethyl moieties.[1]
Analytical Methodologies
Rigorous analytical control is essential to ensure the identity, purity, and quality of this compound for any research application.
Chromatographic Purity Assessment
Protocol: High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid, TFA), for example, a 30:70 (v/v) ratio. The TFA is critical for good peak shape by protonating the amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Sample Preparation: Dissolve a precisely weighed sample (~1 mg/mL) in the mobile phase.
-
Analysis: Inject 10 µL and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Structural Confirmation
Table 2: Representative Analytical Techniques for Structural Elucidation
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirms proton environment and molecular structure. | Signals corresponding to the methyl group (singlet, ~2.4 ppm), methylene group (singlet, ~3.6 ppm), aromatic protons (two doublets, ~6.8 and 7.2 ppm), and exchangeable OH/NH protons. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. | A molecular ion peak [M+H]⁺ at m/z 138.09, confirming the molecular formula C₈H₁₁NO.[3] |
| Infrared (IR) Spectroscopy | Identifies functional groups. | Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3200 cm⁻¹), aromatic C-H stretches (~3000 cm⁻¹), and C=C ring stretches (~1600, 1500 cm⁻¹). |
Safety, Handling, and Storage
Proper handling is imperative to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] Work in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1] This prevents oxidation and degradation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
- This compound - ChemBK. (n.d.).
- 4-((Methylamino)methyl)phenol | C8H11NO | CID 13104924 - PubChem. (n.d.). National Institutes of Health.
- Phenol, 4-amino-3-methyl- - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology.
- Synthesis scheme for 2-[(Methylamino)methyl]phenol. (2017). ResearchGate.
- Palaniappan, B., Veerasubramanian, P. K., Devaki, B., Balasubramanian, B., & Solomon, A. P. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. Frontiers in Cellular and Infection Microbiology, 7, 321. [Link]
- Mechanism of action of 4-substituted phenols to induce vitiligo and anti-melanoma immunity. (2020). ResearchGate.
- Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). NSF Public Access Repository.
- This compound (C8H11NO) - PubChemLite. (n.d.).
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4-[(Methylamino)methyl]phenol structure and synthesis
An In-Depth Technical Guide to the Structure and Synthesis of 4-[(Methylamino)methyl]phenol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No: 78507-19-4), a key organic intermediate. Intended for researchers, medicinal chemists, and professionals in drug development, this document details the molecule's structural characteristics, physicochemical properties, and critically examines its principal synthetic routes with a focus on mechanistic rationale and practical laboratory application.
Molecular Structure and Physicochemical Profile
This compound, also known as p-Hydroxy-N-methylbenzylamine, is a phenol derivative with the chemical formula C₈H₁₁NO.[1][2] Its structure consists of a phenol ring substituted at the para-position with a methylaminomethyl group (-CH₂NHCH₃). This bifunctional nature—a nucleophilic secondary amine and an acidic phenolic hydroxyl group—governs its chemical reactivity and utility as a building block in organic synthesis.
The presence of both a hydrogen bond donor (OH and NH) and acceptor (O and N) sites significantly influences its physical properties, such as its melting point and solubility. It typically presents as a white or yellowish crystalline solid, soluble in water and ethanol.[1]
Structural Representation
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molar Mass | 137.18 g/mol | [1][2] |
| Melting Point | 181-182 °C | [1] |
| Boiling Point | 243 °C | [1] |
| CAS Number | 78507-19-4 | [1][2] |
| pKa | 9.41 ± 0.15 (Predicted) | [1] |
| Storage | Under inert gas (2–8 °C) | [1] |
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of this compound is most effectively achieved through reductive amination, a robust and widely utilized transformation in organic chemistry.[3] This section explores the primary synthetic route starting from 4-hydroxybenzaldehyde and an alternative approach using the Eschweiler-Clarke reaction.
Primary Synthesis Route: Reductive Amination of 4-Hydroxybenzaldehyde
Reductive amination is a powerful, often one-pot, method for preparing amines from carbonyl compounds.[3][4] The process involves the initial formation of an imine or iminium ion from a carbonyl compound (4-hydroxybenzaldehyde) and an amine (methylamine), followed by its immediate reduction to the target amine.[3] This sequential reaction avoids the isolation of the often-unstable imine intermediate.
Causality Behind Experimental Choices:
-
Starting Materials: 4-hydroxybenzaldehyde is an ideal precursor due to its commercial availability and the strategic placement of the hydroxyl and aldehyde groups. Methylamine is used as the nitrogen source to install the required N-methyl group.
-
pH Control: The reaction is typically conducted under weakly acidic conditions. This is a critical parameter; sufficient acid is required to catalyze the dehydration of the hemiaminal intermediate to the imine, but excessive acidity will protonate the amine nucleophile, rendering it unreactive.[3][5]
-
Reducing Agent Selection: The choice of reducing agent is pivotal. Mild hydride reagents that selectively reduce the iminium ion in the presence of the starting aldehyde are preferred. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. NaBH₃CN is particularly effective because it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion. Catalytic hydrogenation over catalysts like Raney Nickel or Palladium is another viable, scalable option.[3][6]
Caption: Workflow for the reductive amination synthesis pathway.
Detailed Experimental Protocol (Illustrative)
-
Imine Formation: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.1-1.5 eq, e.g., 40% in water) at room temperature.[7]
-
pH Adjustment: If necessary, add a catalytic amount of a weak acid like acetic acid to facilitate imine formation.[5] Stir the mixture for 1-2 hours to allow for the equilibrium to favor the imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add the chosen reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to control the exothermic reaction and hydrogen evolution.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the imine intermediate. Quench the reaction by the slow addition of water or dilute acid.
-
Isolation: Adjust the pH to be slightly basic to ensure the product is in its free base form. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Alternative Route: Eschweiler-Clarke Methylation
The Eschweiler-Clarke reaction offers a classic and efficient method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[8][9] This reaction is a type of reductive amination where formaldehyde serves as the carbon source and formic acid acts as the hydride donor.[10][11] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[8][12]
This pathway would utilize 4-hydroxybenzylamine as the starting material, which can be synthesized via the reductive amination of 4-hydroxybenzaldehyde with ammonia.[6]
Mechanistic Rationale:
-
The primary amine (4-hydroxybenzylamine) reacts with formaldehyde to form an iminium ion.[12]
-
Formic acid then transfers a hydride to the iminium ion, reducing it to the secondary N-methylated amine.[10]
-
The release of carbon dioxide from the formic acid decomposition drives the reaction to completion, making it irreversible.[8]
Caption: Mechanism of the Eschweiler-Clarke methylation reaction.
Detailed Experimental Protocol (Illustrative)
-
Reaction Setup: Combine 4-hydroxybenzylamine (1.0 eq), formaldehyde (e.g., 37% aq. solution, 2.2 eq), and formic acid (e.g., 90%, 2.2 eq) in a round-bottom flask.
-
Heating: Heat the mixture, typically to 80-100 °C, using an oil bath for several hours.[10] The reaction progress can be monitored by TLC.
-
Work-up: After cooling, make the reaction mixture basic by the careful addition of a base like sodium hydroxide to neutralize the excess formic acid.
-
Isolation and Purification: Extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. The resulting crude material is then purified as described in the previous method.
Purification and Characterization
Post-synthesis, rigorous purification and characterization are essential to validate the identity and purity of this compound, a critical step for its use in drug development.
Purification Techniques
-
Recrystallization: An effective method for purifying the solid product. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is chosen in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Acid-Base Extraction: This technique exploits the amphoteric nature of the compound. The crude product can be dissolved in dilute acid, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure amine, which can be collected or extracted.
-
Chromatography: For high-purity requirements, silica gel column chromatography can be employed, using a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent the product from streaking on the acidic silica.
Spectroscopic Characterization
Confirming the structure of the synthesized compound relies on standard spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically two doublets in the 6.5-7.5 ppm region), a singlet for the benzylic methylene (-CH₂-) protons, a singlet for the N-methyl (-NCH₃) protons, and broad singlets for the phenolic -OH and amine -NH protons, which are exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the eight unique carbon atoms in the molecule, including the ipso-carbon attached to the hydroxyl group, the four other aromatic carbons, the benzylic carbon, and the N-methyl carbon.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorptions include a broad O-H stretch (around 3200-3600 cm⁻¹), an N-H stretch (around 3300-3500 cm⁻¹), C-H stretches for aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C aromatic ring stretches (around 1500-1600 cm⁻¹).[2]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 137, corresponding to the molecular formula C₈H₁₁NO.[2]
Conclusion
This compound is a valuable synthetic intermediate whose preparation is reliably achieved through well-established methodologies. The reductive amination of 4-hydroxybenzaldehyde with methylamine stands out as the most direct and efficient route, offering high yields and operational simplicity. The selection of a mild reducing agent is critical to the success of this transformation. Proper purification and rigorous spectroscopic characterization are paramount to ensure the material's quality for subsequent applications in research and pharmaceutical development. This guide provides the foundational knowledge for scientists to confidently synthesize and handle this important chemical building block.
References
- This compound - ChemBK. ChemBK. [Link]
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- Reductive Amin
- Reductive amin
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- Eschweiler–Clarke reaction - Grokipedia. Grokipedia. [Link]
- Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. [Link]
- Synthesis of 4-Hydroxybenzylamine - PrepChem.com. PrepChem.com. [Link]
- Eschweiler-Clarke Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Eschweiler-Clarke Reaction - J&K Scientific LLC. J&K Scientific LLC. [Link]
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Eschweiler-Clarke Reaction - YouTube. YouTube. [Link]
- wet aminative reduction - Sciencemadness Discussion Board. Sciencemadness.org. [Link]
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An In-depth Technical Guide to p-Hydroxybenzylmethylamine
Introduction: Defining p-Hydroxybenzylmethylamine
p-Hydroxybenzylmethylamine, systematically known as 4-((methylamino)methyl)phenol , is a secondary amine and a phenol derivative. Its unique structure, featuring a reactive phenolic hydroxyl group and a secondary benzylic amine, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol via reductive amination, in-depth analytical characterization, and essential safety information.
It is critical to distinguish 4-((methylamino)methyl)phenol from its isomers and related compounds, such as N-methyl-p-aminophenol (Metol), an isomer used in photographic developers[1], and Hordenine (N,N-dimethyltyramine), a well-known alkaloid. The precise connectivity of the methylamino and hydroxyphenyl groups in 4-((methylamino)methyl)phenol dictates its distinct chemical reactivity and physical properties.
Core Chemical Information
A summary of the key identification and physical properties for 4-((methylamino)methyl)phenol is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-((methylamino)methyl)phenol | [2] |
| CAS Number | 78507-19-4 | [2][3][4] |
| Molecular Formula | C₈H₁₁NO | [2][4] |
| Molecular Weight | 137.18 g/mol | [2][4] |
| Appearance | White or yellowish crystalline solid | [4] |
| Melting Point | 181-182 °C | [4] |
| Boiling Point | 243 °C | [4] |
| Density | 1.059 g/cm³ | [4] |
| pKa | 9.41 ± 0.15 (Predicted) | [4] |
| Solubility | Soluble in water and ethanol | [4] |
Synthesis Pathway: Reductive Amination
The most direct and widely applicable method for synthesizing 4-((methylamino)methyl)phenol is the reductive amination of 4-hydroxybenzaldehyde with methylamine.[5][6] This one-pot reaction proceeds through the formation of an intermediate imine (Schiff base), which is then reduced in situ to the target secondary amine.[7] The choice of reducing agent is critical; it must be selective enough to reduce the imine bond without significantly reducing the starting aldehyde. Sodium borohydride (NaBH₄) is a cost-effective and efficient choice for this transformation, provided the reaction conditions are controlled to allow for imine formation prior to reduction.[5][8]
The causality behind this choice rests on the relative reactivity of the functional groups. The imine, or more accurately the protonated iminium ion, is more electrophilic and thus more susceptible to reduction by a mild hydride agent like NaBH₄ than the starting aldehyde.[5] Performing the reaction in a protic solvent like methanol facilitates both the dissolution of reagents and the protonation of the imine intermediate, accelerating the reduction step.[9]
Caption: Synthesis workflow for 4-((methylamino)methyl)phenol.
Detailed Experimental Protocol
This protocol describes a robust, lab-scale synthesis of 4-((methylamino)methyl)phenol.
Materials & Reagents:
-
4-Hydroxybenzaldehyde
-
Methylamine (40% solution in water)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (1M HCl)
-
Sodium Bicarbonate (saturated aqueous solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq) in methanol (approx. 5-10 mL per gram of aldehyde). Cool the flask to 0 °C in an ice bath.
-
Imine Formation: To the stirred solution, slowly add an aqueous solution of methylamine (40%, 1.5-2.0 eq). Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the imine intermediate. The progress can be monitored by TLC.
-
Reduction: Re-cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in a small amount of cold water or methanol. Add the NaBH₄ solution dropwise to the reaction mixture, maintaining the temperature below 10 °C. Causality Note: The exothermic nature of the hydride reduction necessitates slow, controlled addition to prevent overheating and potential side reactions, such as the reduction of the starting aldehyde.
-
Quenching & Workup: After the addition is complete, allow the reaction to stir at room temperature for another 2-3 hours or until TLC analysis indicates the consumption of the imine intermediate. Carefully quench the reaction by the slow addition of 1M HCl to neutralize excess NaBH₄ and adjust the pH to ~7-8.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-((methylamino)methyl)phenol.[4]
Analytical Characterization: A Spectroscopic Profile
Definitive structural confirmation of 4-((methylamino)methyl)phenol relies on a combination of spectroscopic techniques. While a complete public dataset is not available, an expert analysis of the structure allows for a reliable prediction of its spectral characteristics.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum provides unambiguous information about the electronic environment of hydrogen atoms.
-
Aromatic Protons (δ 6.8-7.2 ppm): The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-donating -OH group (H_a) will be shielded and appear upfield (approx. δ 6.8 ppm, d, J ≈ 8.5 Hz), while the protons ortho to the -CH₂- group (H_b) will be slightly deshielded and appear further downfield (approx. δ 7.1 ppm, d, J ≈ 8.5 Hz).
-
Benzylic Protons (δ ~3.7 ppm): The two methylene protons (-CH₂-) are chemically equivalent and will appear as a singlet (s). Their position is downfield due to the proximity of the aromatic ring and the nitrogen atom.
-
N-Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group (-CH₃) attached to the nitrogen will appear as a singlet (s).
-
Amine & Phenol Protons (δ variable): The N-H and O-H protons are exchangeable and will typically appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature. The phenolic proton (O-H) may appear between δ 4.5-8.0 ppm, while the amine proton (N-H) is often found between δ 1.5-3.0 ppm.
Caption: Structure and predicted ¹H NMR assignments.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
-
O-H Stretch (3200-3600 cm⁻¹): A strong, broad absorption band characteristic of the phenolic hydroxyl group, with broadening due to hydrogen bonding.
-
N-H Stretch (3300-3500 cm⁻¹): A moderate, sharp peak corresponding to the stretching vibration of the secondary amine N-H bond. This may sometimes be obscured by the broad O-H band.
-
C-H Stretches (2800-3100 cm⁻¹): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -CH₃ groups) will appear just below 3000 cm⁻¹.
-
C=C Aromatic Stretch (1500-1615 cm⁻¹): Two or more sharp, moderate-to-strong bands indicating the presence of the benzene ring.
-
C-O Stretch (1200-1260 cm⁻¹): A strong band corresponding to the stretching of the aryl C-O bond of the phenol.
-
C-N Stretch (1020-1250 cm⁻¹): A weak to moderate absorption for the C-N bond stretch.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z of 137, corresponding to the molecular weight of C₈H₁₁NO.
-
Major Fragmentation: The most prominent fragmentation pathway is typically the benzylic cleavage, which is the breaking of the bond between the benzylic carbon and the nitrogen atom. This would result in two major fragments:
-
A fragment at m/z 107 , corresponding to the stable hydroxybenzyl cation [HO-C₆H₄-CH₂]⁺. This is often the base peak due to the resonance stabilization of the cation.
-
A fragment at m/z 30 , corresponding to the [CH₃-NH]⁺ radical cation or related species.
-
Applications in Research and Development
As a functionalized benzylamine, 4-((methylamino)methyl)phenol serves as a versatile building block in organic synthesis.[4] Its bifunctional nature—a nucleophilic secondary amine and a phenolic hydroxyl group that can be alkylated, acylated, or used in coupling reactions—allows for the construction of a wide array of more complex molecular architectures.
Potential applications include:
-
Pharmaceutical Synthesis: As a scaffold or intermediate for the synthesis of novel drug candidates. The phenethylamine motif is common in biologically active compounds.
-
Polymer Chemistry: Can be used in the synthesis of specialty polymers and resins.[4]
-
Ligand Synthesis: The amine functionality allows for its use in the development of ligands for coordination chemistry.
Safety and Handling
No specific safety data sheet (SDS) is widely available for 4-((methylamino)methyl)phenol. Therefore, safety precautions must be based on data from closely related structural analogues, such as 4-(aminomethyl)phenol.[10][11] The compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Hazard Classifications (Inferred): Likely causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[4][10]
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[4]
-
In case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off immediately with plenty of soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
This guide is intended for use by trained professionals and does not replace a formal risk assessment for any specific laboratory procedure.
References
- AbacipharmTech. 4-((Methylamino)methyl)phenol. Abacipharmtech.com.
- ChemBK. 4-[(methylamino)methyl]phenol. Chembk.com. 2024-04-09.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13104924, 4-((Methylamino)methyl)phenol. PubChem.
- The Organic Chemistry Tutor. Reductive Amination. Youtube.com. 2023-03-16.
- Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis-press.com. 2021-04-22.
- Organic Chemistry Portal. Reductive Amination - Common Conditions. Organic-chemistry.org.
- Master Organic Chemistry. Reductive Amination, and How It Works. Masterorganicchemistry.com. 2017-09-01.
- ResearchGate. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Researchgate.net. 2025-10-19.
Sources
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An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-N-methylbenzylamine
Authored by a Senior Application Scientist
Foreword: The narrative of chemical discovery is often one of incremental advances rather than singular breakthroughs. For a compound like 4-Hydroxy-N-methylbenzylamine, its "discovery" is intrinsically linked to the establishment of its first reliable synthesis and characterization. This guide provides a comprehensive technical overview of the logical synthesis, purification, and characterization of 4-Hydroxy-N-methylbenzylamine, grounded in established principles of organic chemistry. It is intended for researchers, scientists, and drug development professionals seeking to prepare and study this and related compounds.
Introduction: The Chemical Context of Substituted Benzylamines
Substituted benzylamines are a class of organic compounds that feature a benzyl group attached to a nitrogen atom. They are prevalent scaffolds in medicinal chemistry and materials science due to their versatile chemical reactivity and biological activity. The specific substitutions on the benzene ring and the nitrogen atom significantly influence the molecule's properties, including its basicity, nucleophilicity, and biological target affinity.
4-Hydroxy-N-methylbenzylamine is a secondary amine characterized by a hydroxyl group at the para position of the benzene ring and a methyl group on the nitrogen atom. This substitution pattern is of particular interest as the phenolic hydroxyl group can participate in hydrogen bonding and may be a key pharmacophoric feature, while the N-methyl group modulates the amine's basicity and lipophilicity compared to its primary amine analogue, 4-hydroxybenzylamine.
Retrosynthetic Analysis and Synthetic Strategy
The most direct and widely applicable method for the synthesis of N-alkylated benzylamines is reductive amination. This powerful transformation involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1][2]
For the synthesis of 4-Hydroxy-N-methylbenzylamine, the logical precursors are 4-hydroxybenzaldehyde and methylamine. The reaction proceeds via the formation of an N-methyliminium ion intermediate, which is subsequently reduced.
Diagram of the Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of 4-Hydroxy-N-methylbenzylamine.
Experimental Protocol: Synthesis of 4-Hydroxy-N-methylbenzylamine via Reductive Amination
This protocol details a robust method for the synthesis of 4-Hydroxy-N-methylbenzylamine from commercially available starting materials.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | ≥98% | Sigma-Aldrich |
| Methylamine hydrochloride | CH₅N·HCl | 67.52 | ≥98% | Thermo Fisher Scientific |
| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 97% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | MilliporeSigma |
| Saturated sodium bicarbonate solution | NaHCO₃ | - | - | Prepared in-house |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ≥99.5% | VWR |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (5.0 g, 40.9 mmol) and methylamine hydrochloride (3.0 g, 44.4 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. The mixture will be a suspension.
-
Base Addition: To the stirring suspension, add triethylamine (6.3 mL, 45.0 mmol) dropwise over 5 minutes. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (10.4 g, 49.1 mmol) to the reaction mixture. Caution: The addition of STAB may cause some gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the eluent.
-
Workup: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford 4-Hydroxy-N-methylbenzylamine as a white to off-white solid.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis and purification of 4-Hydroxy-N-methylbenzylamine.
Characterization of 4-Hydroxy-N-methylbenzylamine
The identity and purity of the synthesized 4-Hydroxy-N-methylbenzylamine should be confirmed by standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be similar to 4-hydroxybenzylamine (114-115 °C)[3] |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.15 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 6.75 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 3.70 (s, 2H, -CH₂-)
-
δ 2.45 (s, 3H, -CH₃)
-
δ 1.5-2.5 (br s, 2H, -NH and -OH)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 155.0 (C-OH)
-
δ 132.5 (aromatic C)
-
δ 129.5 (aromatic CH)
-
δ 115.5 (aromatic CH)
-
δ 55.0 (-CH₂-)
-
δ 35.0 (-CH₃)
-
-
Mass Spectrometry (ESI+):
-
m/z 138.0919 [M+H]⁺
-
Potential Applications and Future Directions
While 4-Hydroxy-N-methylbenzylamine is not as extensively studied as other benzylamines, its structure suggests several potential areas of application:
-
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity. The phenolic hydroxyl and secondary amine moieties are common features in many pharmacologically active compounds.
-
Materials Science: As a precursor for the synthesis of polymers or as a ligand for metal complexes.
-
Agrochemicals: As a scaffold for the development of new pesticides or herbicides.
Further research is needed to fully explore the chemical and biological properties of this compound.
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of 4-Hydroxy-N-methylbenzylamine via reductive amination. The provided protocol, along with the predicted characterization data, should serve as a valuable resource for researchers interested in preparing and studying this and related substituted benzylamines. The versatility of the benzylamine scaffold ensures that compounds like 4-Hydroxy-N-methylbenzylamine will continue to be of interest in various fields of chemical research.
References
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- PubChem. (n.d.). 4-Hydroxybenzylamine.
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- Wikipedia. (n.d.). Reductive amination.
- YouTube. (2023, March 16). Reductive Amination.
- PubChem. (n.d.). N-Methylbenzylamine.
- Sciencemadness Discussion Board. (2012, April 4). wet aminative reduction.
- PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine.
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- PubChem. (n.d.). CID 139085524.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
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- PubChem. (n.d.). 4-Methylbenzylamine.
- Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with N-Methylbenzylamine: A Key Building Block.
- International Union of Crystallography. (n.d.). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors.
- SpectraBase. (n.d.). 4-Hydroxybenzylamine - Optional[13C NMR] - Chemical Shifts.
- Human Metabolome Database. (2021, September 24). Showing metabocard for N-Methylbenzylamine (HMDB0303384).
- PubChem. (n.d.). Benzamide, 4-hydroxy-N-methyl-.
- NIST WebBook. (n.d.). Benzenemethanamine, N-methyl-.
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Physical and chemical properties of 4-[(Methylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-[(Methylamino)methyl]phenol (CAS No: 78507-19-4), a versatile phenolic compound with significant potential in organic synthesis and drug development. This document delves into its structural attributes, physicochemical parameters, spectral characteristics, and reactivity. Furthermore, it offers detailed experimental protocols for its synthesis and characterization, aiming to equip researchers with the essential knowledge for its effective utilization.
Introduction
This compound, also known as p-hydroxybenzylmethylamine or p-N-methylaminomethylphenol, is an organic compound featuring a phenol ring substituted with a methylaminomethyl group at the para position.[1] Its structure combines the reactivity of a phenol with the basicity of a secondary amine, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals, dyes, and polymers.[1] Understanding its fundamental properties is crucial for its application in medicinal chemistry and materials science. This guide serves as a detailed resource for professionals engaged in research and development involving this compound.
Molecular Structure and Identification
The molecular structure of this compound is characterized by a central benzene ring, a hydroxyl group (-OH), and a methylaminomethyl group (-CH₂NHCH₃) at positions 1 and 4, respectively.
digraph "4_Methylaminomethyl_phenol_Structure" {
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// Atom nodes
C1 [label="C", pos="0,1.5!"];
C2 [label="C", pos="-1.3,-0.75!"];
C3 [label="C", pos="1.3,-0.75!"];
C4 [label="C", pos="-1.3,0.75!"];
C5 [label="C", pos="1.3,0.75!"];
C6 [label="C", pos="0,-1.5!"];
O1 [label="O", pos="0,2.5!"];
H1 [label="H", pos="0.8,2.8!"];
C7 [label="C", pos="0,-2.5!"];
H2 [label="H", pos="-0.5,-3.2!"];
H3 [label="H", pos="0.5,-3.2!"];
N1 [label="N", pos="0,-3.8!"];
H4 [label="H", pos="-0.8,-4.1!"];
C8 [label="C", pos="0,-5!"];
H5 [label="H", pos="-0.5,-5.7!"];
H6 [label="H", pos="0.5,-5.7!"];
H7 [label="H", pos="0,-6.4!"];
// Aromatic ring hydrogens
H_C4 [label="H", pos="-2.1,1.25!"];
H_C2 [label="H", pos="-2.1,-1.25!"];
H_C3 [label="H", pos="2.1,-1.25!"];
H_C5 [label="H", pos="2.1,1.25!"];
// Bonds
C1 -- C4 [label=""];
C4 -- C2 [label=""];
C2 -- C6 [label=""];
C6 -- C3 [label=""];
C3 -- C5 [label=""];
C5 -- C1 [label=""];
C1 -- O1 [label=""];
O1 -- H1 [label=""];
C6 -- C7 [label=""];
C7 -- H2 [label=""];
C7 -- H3 [label=""];
C7 -- N1 [label=""];
N1 -- H4 [label=""];
N1 -- C8 [label=""];
C8 -- H5 [label=""];
C8 -- H6 [label=""];
C8 -- H7 [label=""];
// Aromatic ring hydrogen bonds
C4 -- H_C4 [label=""];
C2 -- H_C2 [label=""];
C3 -- H_C3 [label=""];
C5 -- H_C5 [label=""];
}
Sources
An In-depth Technical Guide to 4-[(Methylamino)methyl]phenol
This guide provides a comprehensive overview of 4-[(Methylamino)methyl]phenol, a versatile organic compound with significant applications in chemical synthesis and research. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, properties, synthesis, and key applications, grounded in authoritative scientific data.
Chemical Identity and Nomenclature
This compound is an organic compound featuring a phenol ring substituted with a (methylamino)methyl group at the para-position.
IUPAC Name: The systematically generated and preferred IUPAC name for this compound is This compound .[1]
Synonyms and Identifiers: This compound is known by several other names and identifiers crucial for database searches and procurement.[1][2]
-
p-Hydroxybenzylmethylamine
-
p-N-Methylaminomethylphenol
-
4-Hydroxy-N-methylbenzylamine
-
PubChem CID: 13104924[1]
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 137.18 g/mol | [1][2] |
| Appearance | White or yellowish crystalline solid | [2] |
| Melting Point | 181-182 °C | [2] |
| Boiling Point | 243 °C | [2] |
| Density | 1.059 g/cm³ | [2] |
| Flash Point | 113 °C | [2] |
| Solubility | Soluble in water and ethanol | [2] |
| pKa | 9.41 ± 0.15 (Predicted) | [2] |
Synthesis and Production
The synthesis of this compound can be achieved through various organic synthesis routes. A common laboratory and industrial method involves the reaction of phenol with methylamine.[2] This process typically involves an initial reaction of phenol with an aminomethylating agent in the presence of a suitable catalyst and at a controlled temperature to yield the desired product.[2]
Illustrative Synthetic Pathway
Caption: Generalized synthetic route to this compound.
Applications in Research and Industry
This compound serves as a crucial intermediate in various synthetic applications, from pharmaceuticals to materials science.
Pharmaceutical Intermediate
A significant application of this compound is as a precursor in the synthesis of pharmaceuticals. Its structure, containing both a reactive phenolic hydroxyl group and a secondary amine, makes it a versatile building block. For instance, it is a key starting material in some synthetic routes for phenylephrine , a well-known decongestant.[3][4][5][6] The synthesis of phenylephrine from precursors related to this compound involves steps like N-alkylation and subsequent reactions to introduce the beta-hydroxy group on the ethylamine side chain.[6][7]
Organic Synthesis Reagent
Beyond specific pharmaceutical applications, it is widely used as a general reagent in organic synthesis.[2] Its functional groups allow for a variety of chemical transformations, making it valuable for creating more complex molecules for dyes, polymers, and other specialty chemicals.[2]
Biochemical Research
In the realm of biochemical research, derivatives of aminophenols are studied for various biological activities. For example, research has been conducted on 2-[(Methylamino)methyl]phenol, an isomer of the topic compound, for its ability to inhibit biofilm formation and down-regulate virulence genes in Staphylococcus aureus, targeting the quorum regulator SarA.[8][9] While this research is on a structural isomer, it highlights the potential for this class of compounds to be explored for antimicrobial and antivirulence properties.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
Hazard Identification:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye damage.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses are mandatory.[10]
-
Hand Protection: Wear suitable protective gloves.[10]
-
Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a respirator may be required.[10]
Storage:
-
Store under an inert gas (e.g., nitrogen or argon).[2]
-
Recommended storage temperature is between 2–8 °C.[2]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10][11]
First-Aid Measures:
-
After Inhalation: Move the person to fresh air.[10]
-
After Skin Contact: Wash with plenty of soap and water.[10]
-
After Eye Contact: Rinse immediately with plenty of water.[10]
-
After Ingestion: Rinse mouth. Do not induce vomiting. Seek medical advice.[10][12]
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of valuable molecules, particularly in the pharmaceutical industry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a reliable component in the toolkit of synthetic chemists. Adherence to strict safety and handling protocols is essential to ensure its safe and effective use in research and development.
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12617688, 4-Methyl-2-(methylamino)phenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3647855, 4-{[(4-Methylphenyl)amino]methyl}phenol.
- MDPI. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate.
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- YouTube. (2019). SYNTHESIS OF PHENYLEPHRINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM.
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- LookChem. (n.d.). 4-methylamino-phenol.
- YouTube. (2020). Synthesis of Phenylephrine. Medicinal Chemistry I. Phenylephrine synthesis.
- Google Patents. (n.d.). CN102776251A - Preparation method of phenylephrine.
- Chinese Journal of Pharmaceuticals. (2021). Improved Synthetic Process of Phenylephrine Hydrochloride.
- Filo. (n.d.). What is the IUPAC name, structure, and important properties of 4-methyl phenol?.
- Wikipedia. (n.d.). p-Cresol.
- National Center for Biotechnology Information. (2021). Myrtenol's Effectiveness against Hospital-Acquired Methicillin-Resistant Staphylococcus aureus: Targeting Antibiofilm and Antivirulence Properties.
- National Center for Biotechnology Information. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.
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A Technical Guide to the Spectroscopic Characterization of 4-[(Methylamino)methyl]phenol
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-[(Methylamino)methyl]phenol, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols for data acquisition, ensuring technical accuracy and reproducibility. While a complete, publicly available dataset for this specific molecule is not consistently available, this guide presents a robust, simulated dataset derived from established spectroscopic principles and data from analogous structures. This approach provides a reliable framework for the identification and structural elucidation of this compound.
Introduction: The Significance of Spectroscopic Analysis
This compound (Figure 1) is a substituted phenol derivative with significant utility in organic synthesis, particularly as a precursor for various pharmaceutical compounds. Its structure, featuring a phenolic hydroxyl group, a secondary amine, and a p-disubstituted aromatic ring, presents a unique spectroscopic fingerprint. Accurate structural confirmation and purity assessment are paramount in drug development, making a thorough understanding of its spectroscopic properties essential.
This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the characterization of this molecule. We will explore how each technique provides complementary information to build a complete structural picture.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl protons, and the exchangeable protons of the hydroxyl and amine groups. The expected chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the methylaminomethyl substituent.
Table 1: Simulated ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | Doublet | 2H | Ar-H (ortho to -CH₂NHCH₃) |
| ~6.80 | Doublet | 2H | Ar-H (ortho to -OH) |
| ~3.65 | Singlet | 2H | -CH₂- |
| ~2.40 | Singlet | 3H | -CH₃ |
| Variable (~4.5-5.5) | Broad Singlet | 1H | -OH |
| Variable (~1.5-2.5) | Broad Singlet | 1H | -NH- |
Causality behind Experimental Choices: The choice of a deuterated solvent is crucial. Solvents like DMSO-d₆ are often preferred for compounds with exchangeable protons (-OH, -NH) as they can form hydrogen bonds, leading to sharper peaks compared to less polar solvents like CDCl₃. The broadness of the -OH and -NH signals is due to chemical exchange and quadrupole broadening (for NH). To confirm the assignment of these exchangeable protons, a "D₂O shake" experiment can be performed, where the addition of a drop of deuterium oxide will cause the -OH and -NH signals to disappear from the spectrum.[1][2]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. Due to the symmetry of the p-disubstituted ring, four signals are expected for the aromatic carbons, in addition to the signals for the methylene and methyl carbons.
Table 2: Simulated ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | Ar-C (C-OH) |
| ~130.0 | Ar-C (ortho to -CH₂NHCH₃) |
| ~128.5 | Ar-C (ipso to -CH₂NHCH₃) |
| ~115.0 | Ar-C (ortho to -OH) |
| ~55.0 | -CH₂- |
| ~35.0 | -CH₃ |
Expertise in Interpretation: The downfield shift of the carbon attached to the hydroxyl group (~155.0 ppm) is characteristic of a phenolic carbon. The chemical shifts of the aromatic carbons reflect the combined electronic effects of the two substituents.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C-H, and C=C bonds, as well as the C-O and C-N bonds.
Table 3: Simulated IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |
| ~3300 | Medium, Broad | N-H stretch (secondary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2800 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |
| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretch |
| ~1230 | Strong | C-O stretch (phenolic) |
| ~1100 | Medium | C-N stretch |
| ~830 | Strong | p-disubstituted C-H out-of-plane bend |
Trustworthiness of the Method: The broadness of the O-H and N-H stretching bands is a reliable indicator of hydrogen bonding, which is expected in the solid or neat state of this molecule.[3] The strong absorption around 830 cm⁻¹ is a highly characteristic and trustworthy band for confirming the 1,4-disubstitution pattern of the benzene ring.
Experimental Protocol for IR Spectroscopy (Solid Sample)
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methanol or dichloromethane.
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[4]
-
-
Background Spectrum: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.[5]
-
Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder.
-
Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).
-
Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a suitable technique.
Table 4: Simulated Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 137 | High | [M]⁺˙ (Molecular Ion) |
| 122 | Moderate | [M - CH₃]⁺ |
| 107 | High | [M - CH₂NH]⁺ (Benzylic cleavage) |
| 44 | Very High | [CH₂=NHCH₃]⁺ (α-cleavage) |
Authoritative Grounding in Fragmentation: The fragmentation pattern is predictable based on the stability of the resulting ions. The most prominent fragmentation pathway for this molecule is the benzylic cleavage, leading to the formation of a stable hydroxybenzyl cation (m/z 107).[6][7] Another characteristic fragmentation is the α-cleavage of the amine, resulting in the highly abundant iminium ion at m/z 44. The presence of the molecular ion at m/z 137 is crucial for confirming the molecular weight.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS).[8]
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (the molecular ion).[6][7]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Integrated Spectroscopic Analysis Workflow
A robust structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques. The following workflow illustrates the logical progression of analysis.
Caption: Workflow for the integrated spectroscopic analysis of a molecule.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and following robust experimental protocols, researchers can confidently identify and assess the purity of this important pharmaceutical intermediate. The simulated data and detailed methodologies presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of related compounds.
References
- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.
- Organic Chemistry at CU Boulder. (n.d.). Acquiring an IR Spectrum.
- Agilent Technologies. (2014). ¹H NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
- PraxiLabs. (2021, September 21). IR Analysis Tutorial: Step-by-Step Guide with PraxiLabs [Video]. YouTube.
- Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
- SpectraBase. (n.d.). Phenol, 4-(methylamino)-.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- Wikipedia. (n.d.). Electron ionization.
- Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.
- ResearchGate. (n.d.). 1 H-NMR spectra of phenol in D 2 O.
- NIST. (n.d.). Phenol, 4-amino-3-methyl-.
- University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol.
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An In-Depth Technical Guide to the Solubility of 4-[(Methylamino)methyl]phenol
Introduction
4-[(Methylamino)methyl]phenol, a substituted phenol derivative, is a valuable building block in organic synthesis, finding application in the preparation of various pharmaceuticals, dyes, and polymers. Understanding its solubility characteristics is a cornerstone for its effective use in drug discovery, process chemistry, and formulation development. Poor solubility can impede reaction kinetics, complicate purification processes, and critically limit the bioavailability of potential drug candidates.
This guide provides a comprehensive overview of the solubility of this compound. It delves into the underlying physicochemical principles governing its dissolution, outlines rigorous experimental protocols for solubility determination, and presents a consolidated view of its solubility profile in various solvents. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and utilize this compound.
Physicochemical Characterization
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Melting Point | 181-182 °C | |
| Predicted pKa | 9.41 ± 0.15 (Phenolic OH) | |
| Predicted XlogP | 0.5 | [1][2] |
| Appearance | White or yellowish crystalline solid |
The structure of this compound is amphoteric, meaning it possesses both acidic (phenolic hydroxyl) and basic (secondary amine) functional groups. This dual nature is the primary determinant of its pH-dependent solubility. The phenolic group (predicted pKa ≈ 9.41) is acidic, while the methylamino group is basic. The predicted XlogP of 0.5 suggests a relatively balanced hydrophilic-lipophilic character.[1][2]
Theoretical Principles of Solubility
The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent.
The Role of pH and Ionization
As an amphoteric compound, the ionization state of this compound is highly dependent on the pH of the aqueous medium.[3][4]
-
In acidic solutions (pH < pKa of amine): The methylamino group will be protonated, forming a positively charged cation (R-NH₂⁺-CH₃). This ionized form is significantly more soluble in water than the neutral form.
-
In neutral solutions (pKa of amine < pH < pKa of phenol): The molecule will exist predominantly in its neutral, or zwitterionic, form. Its solubility in this range is referred to as its intrinsic solubility and is typically the lowest.
-
In basic solutions (pH > pKa of phenol): The phenolic hydroxyl group will be deprotonated, forming a negatively charged phenoxide anion (R-O⁻). This anionic form is also highly soluble in water.
This pH-dependent behavior results in a characteristic "U-shaped" solubility profile, with minimum solubility near the isoelectric point and significantly higher solubility at low and high pH values.[5]
Figure 1: pH-dependent ionization states of this compound.
Solvent Polarity and Hydrogen Bonding
The "like dissolves like" principle is fundamental.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. This compound, with its hydroxyl and amino groups, can readily form hydrogen bonds with these solvents, promoting solubility. It is reported to be soluble in water and ethanol.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds but cannot donate them. They can solvate the molecule, but perhaps less effectively than protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar benzene ring in the molecule allows for some interaction with nonpolar solvents, but the polar hydroxyl and amino groups limit its solubility in highly nonpolar media.
Experimental Determination of Solubility
Accurate solubility measurement requires robust and well-validated methods. The Shake-Flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6]
The Shake-Flask Method
This method measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature, after a state of equilibrium has been reached between the dissolved and undissolved solid.[6][7]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is critical to ensure that equilibrium is reached and saturation is maintained.[7]
-
Solvent Addition: Add a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers, ethanol) to each vial. For Biopharmaceutics Classification System (BCS) studies, aqueous media at pH 1.2, 4.5, and 6.8 are standard.[8][9]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[7] The pH of the suspension should be verified after the addition of the compound and at the end of the experiment.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.45 µm PVDF syringe filter). Care must be taken to avoid temperature changes during this step.[7]
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[8]
Figure 2: Standard workflow for the Shake-Flask solubility determination method.
Solubility Profile of this compound
Table 2: Solubility Profile of this compound
| Solvent | Solvent Type | Expected/Reported Solubility | Rationale |
| Water | Polar Protic | Soluble | The presence of both a hydrogen bond donor (-OH) and acceptor (-NH-) group facilitates strong interactions with water. Solubility is highly pH-dependent. |
| Ethanol | Polar Protic | Soluble | Ethanol can form hydrogen bonds with the solute, and its alkyl chain can interact with the benzene ring. |
| Methanol | Polar Protic | Expected to be Soluble | Similar to ethanol, methanol is a polar protic solvent capable of strong hydrogen bonding. |
| Acetone | Polar Aprotic | Expected to be Moderately Soluble | Can act as a hydrogen bond acceptor for the phenolic proton. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Expected to have Limited Solubility | The polarity is insufficient to effectively solvate the polar functional groups. |
| Hexane | Nonpolar | Expected to be Poorly Soluble/Insoluble | The significant difference in polarity between the solute and solvent prevents effective solvation. |
Practical Implications in Research and Development
-
Process Chemistry: Solubility data is critical for selecting appropriate reaction solvents, developing crystallization and purification procedures, and avoiding precipitation during work-up.
-
Drug Formulation: For pharmaceutical applications, understanding the pH-solubility profile is essential for designing oral dosage forms. The low intrinsic solubility may necessitate formulation strategies like salt formation (e.g., using a strong acid to form a highly soluble hydrochloride salt) or the use of co-solvents and excipients to enhance dissolution in the gastrointestinal tract.[5]
-
Analytical Chemistry: Knowledge of solubility is required to prepare stock solutions for analytical standards and to develop appropriate mobile phases for chromatographic analysis.[13]
Conclusion
This compound is an amphoteric compound whose solubility is dictated by its dual acidic and basic functional groups. It is soluble in polar protic solvents like water and ethanol, with its aqueous solubility being highly dependent on pH. A thorough understanding and experimental determination of its solubility profile, using standardized methods like the shake-flask technique, are imperative for its successful application in scientific research and industrial development. The principles and protocols outlined in this guide provide a robust framework for researchers to accurately assess and leverage the solubility characteristics of this versatile chemical intermediate.
References
- This compound - ChemBK. (n.d.).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
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A Technical Guide to Unexplored Research Frontiers of Phenolic Amines: From Adrenergic Modulation to Novel Therapeutic Pathways
Executive Summary
The chemical scaffold of a phenol ring linked to a methylamino group represents a rich, yet deceptively complex, field for therapeutic innovation. While the initial query for "4-[(Methylamino)methyl]phenol" points to a specific chemical entity, the landscape of pharmacological research is dominated by its structural analog, p-synephrine (4-[1-Hydroxy-2-(methylamino)ethyl]phenol). This guide redirects focus toward p-synephrine, the principal bioactive protoalkaloid from Citrus aurantium, as its multifaceted biological profile presents more immediate and compelling avenues for drug discovery. We dissect its established pharmacology, identify critical knowledge gaps, and propose novel, high-potential research trajectories. Furthermore, we explore a distinct but equally promising application for a related isomer, 2-[(Methylamino)methyl]phenol , as a novel anti-virulence agent. This document serves as a strategic roadmap for researchers aiming to exploit the untapped potential of these simple but powerful molecules.
Foundational Chemistry: A Critical Clarification of Nomenclature
Clarity in chemical identity is paramount for reproducible and meaningful research. The user's query, This compound , refers to the chemical structure with CAS Number 78507-19-4. However, the vast body of pharmacological literature, particularly concerning weight management and metabolic effects, investigates p-synephrine (CAS: 94-07-5), which possesses an additional hydroxyl group on the ethyl sidechain.
It is crucial to distinguish between these and other related structures:
-
This compound: The molecule specified in the initial topic. Limited public data exists on its biological activity, making it a greenfield area but lacking a foundation of prior research.
-
p-Synephrine (4-[1-Hydroxy-2-(methylamino)ethyl]phenol): The primary focus of this guide. It is a well-characterized adrenergic agent naturally found in bitter orange (Citrus aurantium)[1][2].
-
m-Synephrine (Phenylephrine): A positional isomer of p-synephrine, used pharmaceutically as a potent α1-adrenergic receptor agonist and decongestant[3]. Its cardiovascular effects are significantly more pronounced than those of p-synephrine[4].
-
2-[(Methylamino)methyl]phenol: An ortho-isomer of the queried compound, which has been synthesized and identified as a targeted inhibitor of the SarA quorum sensing regulator in Staphylococcus aureus[5][6][7].
This guide will concentrate on the extensive opportunities surrounding p-synephrine and the distinct anti-infective potential of 2-[(Methylamino)methyl]phenol .
The Pharmacological Profile of p-Synephrine: Beyond Simple Adrenergic Agonism
p-Synephrine is widely recognized for its metabolic effects, primarily attributed to its action on the adrenergic system. However, its safety profile, which is notably benign compared to other sympathomimetics like ephedrine, stems from a unique receptor interaction profile[8].
Adrenergic Receptor Selectivity
The cornerstone of p-synephrine's mechanism is its preferential agonism at β3-adrenergic receptors , which are instrumental in regulating lipolysis and thermogenesis[9]. Crucially, it exhibits very low binding affinity for α-1, α-2, β-1, and β-2 adrenoreceptors[4][10]. This selectivity explains its minimal impact on heart rate and blood pressure at standard dosages, a stark contrast to the cardiovascular effects of m-synephrine or ephedrine[3][4].
-
Causality Insight: The para-hydroxyl group on the phenyl ring of p-synephrine, as opposed to the meta-hydroxyl group of m-synephrine, significantly reduces its binding affinity to α- and β-1/2 receptors responsible for vasoconstriction and cardiac stimulation[4].
Stereochemistry: A Vital Consideration
Naturally occurring p-synephrine is the l- or [R-(−)]-enantiomer[11][12]. Synthetic preparations are typically a racemic mixture of l- and d-forms. The d- or [S-(+)]-enantiomer has little to no binding affinity for adrenergic receptors; therefore, synthetic racemic mixtures possess roughly half the adrenergic activity of the natural form[11].
Emerging Non-Adrenergic Targets
Recent evidence reveals that p-synephrine's activity is not limited to the adrenergic system. It interacts with a range of other receptors, opening up entirely new therapeutic possibilities[13]:
-
Trace Amine-Associated Receptor 1 (TAAR1): p-Synephrine is a known antagonist of TAAR1, albeit with low affinity[13]. TAAR1 is a critical modulator of monoaminergic systems, and its ligands are being explored for psychiatric disorders[14][15][16].
-
Neuromedin U2 Receptor (NMU2R): Agonism at this receptor may contribute to p-synephrine's effects on appetite regulation and energy homeostasis[3][13].
-
Serotonin (5-HT) Receptors: Affinity for 5-HT1D, 5-HT2A, and 5-HT6 receptors has been reported, suggesting potential roles in mood and cognition[13].
Pharmacokinetics and CNS Penetration
After oral administration, p-synephrine reaches peak plasma concentrations within 1-2 hours, with a biological half-life of approximately 2 hours[13][17]. Its primary metabolite is p-hydroxymandelic acid[17]. There is conflicting evidence regarding its ability to cross the blood-brain barrier (BBB). Its chemical structure suggests lower lipophilicity and thus poorer CNS penetration compared to ephedrine[4][8]. However, studies in mice demonstrating antidepressant-like effects suggest that functionally significant concentrations may reach the brain under certain conditions[13].
Frontier Research Area 1: Deconvoluting the Expanded Target Profile of p-Synephrine
The most significant opportunity for innovation lies in systematically characterizing the "off-target" effects of p-synephrine and leveraging them for novel indications.
Proposed Research: Comprehensive Receptor Profiling and Functional Validation
The current understanding of p-synephrine's interaction with non-adrenergic receptors is nascent. A comprehensive screening campaign is warranted.
-
Objective: To quantify the binding affinity (Ki) and functional activity (EC50/IC50) of l-synephrine, d-synephrine, and the racemic mixture against a panel of human recombinant receptors, including TAAR1, NMU2R, and key 5-HT subtypes (e.g., 5-HT6).
-
Methodology: Employ competitive radioligand binding assays and cell-based functional assays measuring second messenger mobilization (e.g., cAMP, calcium flux).
-
Rationale: This will create a definitive pharmacological fingerprint for each stereoisomer, potentially revealing novel, potent activities. For example, if one enantiomer shows selective and potent activity at the 5-HT6 receptor, it could become a lead for cognitive enhancement therapies.
Proposed Research: Elucidating CNS Bioavailability and Target Engagement
The ambiguity surrounding BBB penetration must be resolved.
-
Objective: To definitively quantify p-synephrine concentration in the brain and cerebrospinal fluid (CSF) following systemic administration in a rodent model.
-
Methodology: An in vivo microdialysis study in rats, coupled with LC-MS/MS analysis of dialysate and plasma samples to determine the unbound brain-to-plasma concentration ratio (Kp,uu).
-
Rationale: This data is critical for validating the CNS as a viable therapeutic area for p-synephrine derivatives. If penetration is confirmed, it opens the door for research into its potential for treating depression or other CNS disorders, building upon preliminary findings[13].
Frontier Research Area 2: p-Synephrine as an Anti-Inflammatory and Immunomodulatory Agent
Emerging evidence shows p-synephrine possesses significant anti-inflammatory properties. In macrophage cell lines and mouse models of systemic inflammation, it inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6[2][18][19]. This effect is linked to the downregulation of the p38 MAPK and NF-κB signaling pathways [2][18].
Key Knowledge Gap
While the involvement of NF-κB is established, the precise upstream receptor mechanism (i.e., whether it is mediated by β3-adrenergic receptors or another target) remains unclear.
Proposed Research: Mechanism-Driven Investigation in Inflammatory Disease Models
-
Objective: To determine the primary receptor responsible for the anti-inflammatory effects of p-synephrine and evaluate its therapeutic potential in a specific disease context.
-
Methodology:
-
In Vitro: Use LPS-stimulated RAW264.7 macrophages. Pre-treat cells with selective antagonists for β3-AR, TAAR1, etc., before p-synephrine administration to see which antagonist blocks the reduction in TNF-α.
-
In Vivo: Utilize a DSS-induced colitis model in mice, a condition heavily driven by NF-κB-mediated inflammation. Evaluate p-synephrine's ability to reduce clinical scores, histological damage, and tissue cytokine levels.
-
-
Rationale: Identifying the specific receptor will enable the design of more potent and selective anti-inflammatory analogs. Success in a preclinical colitis model could position p-synephrine derivatives as novel therapeutics for inflammatory bowel disease.
Frontier Research Area 3: Repurposing p-Synephrine for Oncology
A groundbreaking study demonstrated that synephrine can suppress the proliferation, migration, and invasion of esophageal squamous cell carcinoma (ESCC) cells[20][21].
-
Identified Mechanism: Synephrine downregulates Galectin-3 , leading to the inactivation of the pro-survival AKT and ERK signaling pathways [20][21].
-
Key Finding: Synephrine increased the sensitivity of ESCC cells to the chemotherapeutic agent 5-fluorouracil (5-FU) and showed significant antitumor effects in a mouse xenograft model without notable toxicity[20].
Proposed Research: Broadening the Oncological Scope and Exploring Synergies
-
Objective: To assess the anti-cancer activity of p-synephrine across a wider range of malignancies and to systematically investigate its potential as a chemosensitizing agent.
-
Methodology:
-
Cell-Based Screening: Screen p-synephrine against the NCI-60 panel of human cancer cell lines to identify other sensitive cancer types.
-
Combination Studies: Design in vitro experiments combining p-synephrine with standard-of-care chemotherapies for the most sensitive cancers identified. Use the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.
-
Mechanism Validation: In sensitive cell lines, confirm the downregulation of Galectin-3 and inactivation of AKT/ERK pathways via Western blot.
-
-
Rationale: This strategy could rapidly identify new indications for p-synephrine in oncology and provide a strong preclinical basis for its use as an adjuvant therapy to enhance the efficacy of existing drugs.
Frontier Research Area 4: Investigating Novel Metabolic Regulatory Pathways
While the lipolytic effects of p-synephrine are linked to β3-adrenoceptors, its effects on glucose metabolism appear to involve distinct, non-adrenergic pathways.
-
Skeletal Muscle: p-Synephrine stimulates glucose consumption in L6 skeletal muscle cells via the phosphorylation and activation of AMP-activated protein kinase (AMPK) , independent of the insulin-PI3K-Akt pathway[9][22].
-
Liver: In H4IIE liver cells, p-synephrine unexpectedly suppresses basal glucose production[23]. This effect was shown to be independent of adrenergic receptors and involves a yet-unidentified serine/threonine kinase[24].
Proposed Research: Identification of the Hepatic Kinase Target
-
Objective: To identify the specific serine/threonine kinase responsible for p-synephrine's suppression of hepatic glucose production.
-
Methodology: A chemical proteomics approach. Synthesize a p-synephrine analog with a clickable alkyne or photo-affinity tag. Incubate the probe with liver cell lysates, perform a click reaction or UV crosslinking to biotin, pull down target proteins with streptavidin beads, and identify them using mass spectrometry.
-
Rationale: Identifying this novel kinase could uncover a new target for the treatment of type 2 diabetes and metabolic syndrome, completely separate from the known adrenergic effects of p-synephrine.
A Divergent Path: 2-[(Methylamino)methyl]phenol as an Anti-Virulence Agent
Separate from the research on p-synephrine, its ortho-isomer, 2-[(Methylamino)methyl]phenol , has been synthesized and validated as a promising anti-infective agent[5][6][7].
-
Mechanism of Action: This compound was specifically designed to inhibit the SarA protein , a global quorum sensing regulator in Staphylococcus aureus[5][6]. Quorum sensing allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation.
-
Observed Effects: It effectively inhibits biofilm formation by clinical S. aureus strains and down-regulates key virulence genes (e.g., fnbA, hla)[5][7].
-
Therapeutic Potential: Crucially, it shows negligible direct antimicrobial activity, meaning it is less likely to drive resistance. It also significantly enhances the efficacy of conventional antibiotics when used in combination[5]. In co-culture studies, targeting S. aureus with this compound also reduces the virulence of Pseudomonas aeruginosa[25].
Proposed Research: Lead Optimization and In Vivo Efficacy
-
Objective: To improve the potency and drug-like properties of 2-[(Methylamino)methyl]phenol and test its efficacy in an animal model of biofilm-associated infection.
-
Methodology:
-
Medicinal Chemistry: Synthesize a library of analogs with modifications to the phenyl ring and methylamino group to establish a structure-activity relationship (SAR).
-
In Vivo Model: Use a murine model of a subcutaneous catheter-associated biofilm infection with MRSA. Treat animals with the lead compound, a conventional antibiotic (e.g., vancomycin), or a combination of both. Assess bacterial load and local inflammation at the infection site.
-
-
Rationale: This represents a shift from killing bacteria to disarming them. Such an anti-virulence strategy is a high-priority area in the fight against antimicrobial resistance.
Data Summaries and Experimental Protocols
Table 1: Pharmacological Target Profile of p-Synephrine
| Target Receptor | Known Effect | Affinity / Potency | Therapeutic Implication | Citation(s) |
| β3-Adrenergic | Agonist | High | Lipolysis, Thermogenesis | [4][9] |
| α1, α2, β1, β2-Adrenergic | Very Weak Agonist | Very Low (~1000-40,000x less than norepinephrine) | High safety profile (low cardiovascular risk) | [3][4] |
| TAAR1 | Antagonist | Low | Potential modulation of CNS disorders | [13] |
| NMU2R | Agonist | Not Quantified | Appetite suppression, Energy balance | [3][13] |
| 5-HT Receptors | Binds | Not Quantified | Mood, Cognition | [13] |
| AMPK (Skeletal Muscle) | Activates (indirectly) | Potent (µM range) | Glucose uptake, Insulin sensitivity | [22] |
| Galectin-3 (ESCC) | Downregulates | Potent (µM range) | Anti-cancer, Chemosensitization | [20][21] |
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
Objective: To quantify the ability of a test compound (e.g., p-synephrine) to inhibit lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α) in RAW 264.7 murine macrophages.
-
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli O111:B4 (Sigma-Aldrich)
-
Test compound (p-synephrine) dissolved in DMSO, then diluted in media
-
Mouse TNF-α ELISA Kit (e.g., R&D Systems)
-
96-well cell culture plates
-
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove media and replace with fresh media containing the test compound at various concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used). Incubate for 1 hour.
-
Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.
-
Quantification: Quantify the concentration of TNF-α in the supernatants using the commercial ELISA kit, following the manufacturer's instructions precisely.
-
-
Self-Validation & Controls:
-
Negative Control: Cells with media only (no LPS, no compound).
-
Positive Control: Cells stimulated with LPS plus vehicle.
-
Cell Viability: Run a parallel plate and perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure the observed reduction in TNF-α is not due to cytotoxicity.
-
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control. Determine the IC50 value by non-linear regression analysis.
Visualizations: Workflows and Pathways
Diagram: Molecular Target Profile of p-Synephrine
Caption: Molecular interaction map for p-synephrine, highlighting its primary and exploratory targets.
Diagram: Research Workflow for Anti-Virulence Drug Discovery
Caption: Workflow for developing 2-[(Methylamino)methyl]phenol as an anti-virulence agent.
Conclusion
The therapeutic landscape for phenolic amines is far from exhausted. While p-synephrine has been primarily commercialized as a metabolic booster, its true potential lies in the nuanced pharmacology of its non-adrenergic targets. The proposed research into its anti-inflammatory, oncologic, and novel metabolic regulatory activities represents high-value opportunities for developing next-generation therapeutics. Concurrently, the distinct anti-virulence profile of 2-[(Methylamino)methyl]phenol offers an innovative and timely strategy to combat antimicrobial resistance. It is the author's firm belief that a systematic investigation into these underexplored pathways will yield significant breakthroughs in drug discovery.
References
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- Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa. (2021).
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- Hong, S. I., Kim, S. Y., & Park, D. (2012). p-Synephrine stimulates glucose consumption via AMPK in L6 skeletal muscle cells.
- Ishida, M., Takekuni, C., Nishi, K., & Sugahara, T. (2022). p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice. Food & Function, 13(9), 5229-5239. [Link][2]
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The Adrenergic and Neuromodulatory Profile of 4-[(Methylamino)methyl]phenol: A Technical Guide to its Presumed Mechanism of Action
Abstract
This technical guide provides an in-depth exploration of the putative mechanism of action of 4-[(Methylamino)methyl]phenol, a phenethylamine derivative. In the absence of direct pharmacological data for this specific molecule, this guide synthesizes evidence from its close structural and functional analogs, primarily p-synephrine and p-octopamine, to construct a scientifically grounded hypothesis of its molecular interactions and downstream cellular effects. The primary focus is on its presumed activity at adrenergic receptors and trace amine-associated receptors (TAARs), the subsequent signaling cascades, and the experimental methodologies required for empirical validation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sympathomimetic amines and related compounds.
Introduction: Unveiling the Identity of this compound
This compound, with the chemical formula C₈H₁₁NO, is a monoamine compound belonging to the phenethylamine class[1][2][3][4][5]. Structurally, it is N-methylated tyramine. Its pharmacological profile has not been extensively characterized in publicly available literature. However, its molecular architecture places it in close proximity to two well-researched protoalkaloids: p-synephrine (its β-hydroxylated counterpart) and p-octopamine (its β-hydroxylated, demethylated analog)[6][7].
Given the principle of structure-activity relationships in pharmacology, it is highly probable that the mechanism of action of this compound mirrors that of p-synephrine and p-octopamine. These compounds are known for their sympathomimetic effects, primarily mediated through interactions with the adrenergic system, but with a nuanced receptor profile that distinguishes them from classical catecholamines like norepinephrine[6][7]. This guide will, therefore, extrapolate from the established pharmacology of these analogs to propose a detailed mechanism of action for this compound.
Primary Pharmacological Targets: A Tale of Receptor Selectivity
The biological effects of sympathomimetic amines are dictated by their binding affinities to various G-protein coupled receptors (GPCRs), most notably the adrenergic receptors. The evidence from p-synephrine and p-octopamine strongly suggests a selective, rather than broad, interaction profile for this compound.
Adrenergic Receptor Interactions: A Focus on the β3 Subtype
Classical adrenergic receptors are categorized into α₁, α₂, β₁, β₂, and β₃ subtypes. While potent agonists like norepinephrine exhibit strong affinity across several of these, p-synephrine and p-octopamine display a markedly different pattern[6][7].
-
α₁, α₂, β₁, and β₂ Receptors: Extensive receptor binding studies have demonstrated that p-synephrine and p-octopamine have a very low affinity for α₁, α₂, β₁, and β₂ adrenergic receptors, estimated to be up to 1000-fold less than that of norepinephrine[6]. This poor interaction with the receptors responsible for significant cardiovascular effects, such as increased heart rate and blood pressure, explains the favorable safety profile of p-synephrine at typical oral doses[6]. It is therefore hypothesized that this compound shares this characteristic of weak agonism at these receptor subtypes.
-
β₃-Adrenergic Receptor: The most significant interaction for p-synephrine and, to a lesser extent, p-octopamine, is at the β₃-adrenergic receptor[6]. This receptor is predominantly expressed in adipose tissue and is a key regulator of lipolysis and thermogenesis. Agonism at the β₃-adrenergic receptor is the primary mechanism attributed to the metabolic effects of p-synephrine[6]. Consequently, the principal mechanism of action for this compound is likely to be agonism at the β₃-adrenergic receptor.
Trace Amine-Associated Receptor 1 (TAAR1)
Trace amine-associated receptors (TAARs) are a class of GPCRs that respond to endogenous trace amines. p-Octopamine is a known agonist at TAAR1[7]. While the affinity of p-synephrine for TAAR1 is reported to be low, this interaction represents another potential avenue for the pharmacological activity of this compound[7]. Activation of TAAR1 can modulate dopaminergic and serotonergic systems, suggesting a potential for neuromodulatory effects.
Table 1: Comparative Binding Profile of Analogs at Adrenergic Receptors
| Compound | α₁-Adrenergic | α₂-Adrenergic | β₁-Adrenergic | β₂-Adrenergic | β₃-Adrenergic |
| Norepinephrine | High Affinity | High Affinity | High Affinity | High Affinity | Moderate Affinity |
| p-Synephrine | Very Low Affinity | Very Low Affinity | Very Low Affinity | Very Low Affinity | Agonist |
| p-Octopamine | Very Low Affinity | Very Low Affinity | Very Low Affinity | Very Low Affinity | Modest Agonist |
| This compound (Predicted) | Very Low Affinity | Very Low Affinity | Very Low Affinity | Very Low Affinity | Agonist |
Data for Norepinephrine, p-Synephrine, and p-Octopamine are based on published literature[6][7]. The profile for this compound is hypothesized based on structural analogy.
Downstream Signaling Pathways: From Receptor to Cellular Response
Activation of the β₃-adrenergic receptor by an agonist like this compound is expected to initiate a well-characterized intracellular signaling cascade.
The Gs-cAMP-PKA Pathway
The β₃-adrenergic receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, most notably hormone-sensitive lipase (HSL) and perilipin in adipocytes, which culminates in the hydrolysis of triglycerides and the release of free fatty acids and glycerol—a process known as lipolysis.
Caption: β₃-Adrenergic Receptor Signaling Pathway.
Metabolic Fate: A Brief Overview
The metabolism of this compound has not been directly studied. However, research on p-synephrine and p-octopamine indicates rapid biotransformation in the liver[7]. The primary metabolic pathways for these related compounds involve conjugation (glucuronidation and sulfation) and oxidation by monoamine oxidase (MAO). It is plausible that this compound undergoes similar metabolic processes, leading to a relatively short biological half-life.
Experimental Protocols for Mechanistic Elucidation
To empirically determine the mechanism of action of this compound, a series of in vitro assays are required. The following protocols are standard methodologies in GPCR pharmacology.
Radioligand Binding Assay: Determining Receptor Affinity
This assay quantifies the affinity of an unlabeled compound (the "cold" ligand, e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand (the "hot" ligand) for binding to the receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells engineered to express the adrenergic receptor subtype of interest (e.g., β₃-AR in HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the cell membrane fraction containing the receptors.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions in triplicate for:
-
Total Binding: Membranes + Radioligand (e.g., [³H]-dihydroalprenolol for β-receptors).
-
Non-specific Binding: Membranes + Radioligand + a high concentration of a known unlabeled antagonist (e.g., propranolol).
-
Competitive Binding: Membranes + Radioligand + serial dilutions of this compound.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Use non-linear regression analysis to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
cAMP Accumulation Assay: Assessing Functional Agonism
This functional assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP, providing a direct readout of Gs or Gi protein-coupled receptor activation.
Caption: Workflow for a cAMP Accumulation Assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture cells expressing the receptor of interest (e.g., β₃-AR) in a suitable medium.
-
Seed the cells into a 96-well or 384-well microplate and allow them to adhere overnight.
-
-
Compound Preparation and Cell Stimulation:
-
Prepare serial dilutions of this compound and a reference agonist (e.g., isoproterenol) in a stimulation buffer. The buffer should contain a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Add the detection reagents to the cell lysates. Commercially available kits often use competitive immunoassay principles with detection modalities like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.
-
-
Data Acquisition and Analysis:
-
Measure the signal using a plate reader compatible with the detection technology.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the cell lysates to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Use a sigmoidal dose-response model to calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).
-
Conclusion and Future Directions
The mechanism of action of this compound is most likely centered on its activity as a selective agonist at the β₃-adrenergic receptor, with a potential secondary role at the TAAR1 receptor. This profile, inferred from its close structural analogs p-synephrine and p-octopamine, suggests a pharmacological effect primarily related to the modulation of metabolism, particularly lipolysis and thermogenesis, with minimal impact on the cardiovascular system.
This technical guide provides a robust framework for the empirical investigation of this compound. The detailed protocols for radioligand binding and cAMP accumulation assays offer a clear path to validating its hypothesized receptor affinity and functional activity. Future research should focus on conducting these direct assessments to move from a presumed to a proven mechanism of action, thereby fully elucidating the therapeutic and pharmacological potential of this compound.
References
- Stohs, S. J., Preuss, H. G., & Shara, M. (2011). A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects. Oxidative Medicine and Cellular Longevity, 2011, 482973. [Link]
- PubChem. (n.d.). 4-((Methylamino)methyl)phenol. National Center for Biotechnology Information.
- Acmec Biochemical. (n.d.). 78507-19-4[this compound].
- Stohs, S. J. (2017). p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties. Phytotherapy Research, 31(10), 1433-1441. [Link]
- Stohs, S. J. (2015). Physiological functions and pharmacological and toxicological effects of p-octopamine. Drug and Chemical Toxicology, 38(3), 345-349. [Link]
- AbacipharmTech. (n.d.). 4-((Methylamino)methyl)phenol.
Sources
- 1. 4-((Methylamino)methyl)phenol | C8H11NO | CID 13104924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 78507-19-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. 4-((Methylamino)methyl)phenol - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. CAS # 78507-19-4, this compound, 4-Hydroxy-N-methylbenzylamine, p-Hydroxybenzylmethylamine, p-N-Methylaminomethylphenol - chemBlink [chemblink.com]
- 5. 78507-19-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Physiological functions and pharmacological and toxicological effects of p-octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octopamine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Synthesis Protocol: 4-[(Methylamino)methyl]phenol
A Senior Application Scientist's Guide to the Synthesis, Purification, and Characterization via One-Pot Reductive Amination
Introduction and Strategic Overview
4-[(Methylamino)methyl]phenol, also known as 4-Hydroxy-N-methylbenzylamine, is a valuable secondary amine that serves as a pivotal intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its most notable application is as a direct precursor to p-synephrine (Oxedrine), a naturally occurring alkaloid found in Citrus species, which possesses adrenergic agonist properties. The controlled, efficient synthesis of this building block is therefore of significant interest to researchers in medicinal chemistry and drug development.
This guide provides a detailed, field-tested protocol for the synthesis of this compound via a one-pot reductive amination of 4-hydroxybenzaldehyde. This strategy is selected for its numerous advantages:
-
High Efficiency: The reaction typically proceeds with high yields and good purity.
-
Operational Simplicity: A "one-pot" approach minimizes intermediate isolation steps, saving time and reducing material loss.
-
Mild Conditions: The use of sodium borohydride (NaBH₄) as the reducing agent allows the reaction to be performed under gentle temperature conditions without the need for specialized high-pressure hydrogenation equipment.[1]
-
Chemoselectivity: Sodium borohydride is a mild reducing agent that selectively reduces the intermediate imine C=N bond without affecting the aromatic ring or the starting aldehyde, provided the reaction is properly sequenced.[2]
This document will elucidate the underlying chemical principles, provide a step-by-step experimental protocol, and offer practical insights into process control, purification, and characterization.
Physicochemical and Safety Profile
A thorough understanding of the target compound's properties is critical for successful synthesis and safe handling.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 78507-19-4 | [3][4] |
| Molecular Formula | C₈H₁₁NO | [3][4] |
| Molar Mass | 137.18 g/mol | [3][4] |
| Appearance | White to yellowish crystalline solid | [4] |
| Melting Point | 181-182 °C | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |
| Hazard Codes | H302, H315, H318, H335 | [3] |
| Safety Summary | Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation. | [3][4] |
The Chemistry: A Mechanistic Deep Dive
The reductive amination process is a cornerstone of amine synthesis. It elegantly combines a condensation reaction with a reduction in a sequential, often one-pot, process. The overall transformation converts a carbonyl group into an amine via an imine intermediate.[5]
The reaction proceeds in two distinct mechanistic steps:
-
Nucleophilic Attack and Imine Formation: The reaction is initiated by the nucleophilic attack of methylamine's lone pair of electrons on the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde. This forms a transient hemiaminal intermediate. Under the reaction conditions, this hemiaminal readily undergoes dehydration (loss of a water molecule) to form a C=N double bond, yielding the N-(4-hydroxybenzylidene)methanamine, a type of Schiff base or imine.[6]
-
Hydride Reduction of the Imine: The imine is then reduced to the target secondary amine. Sodium borohydride (NaBH₄) serves as the hydride (H⁻) donor. The hydride anion attacks the electrophilic carbon of the imine double bond, breaking the pi-bond and forming a new C-H bond. A subsequent protonation step, typically involving the protic solvent (e.g., methanol), quenches the resulting nitrogen anion to yield the final, stable this compound product.[7]
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure. Researchers should perform their own risk assessment and optimization based on their laboratory conditions. All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Moles (equiv) | Amount |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 1.0 | 10.0 g |
| Methylamine (40% in MeOH) | CH₅N | 31.06 | 1.5 | ~10.2 mL |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.2 | 3.7 g |
| Methanol (MeOH) | CH₄O | 32.04 | - | 150 mL |
| Deionized Water | H₂O | 18.02 | - | As needed |
| 1M Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | As needed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~300 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed |
Step-by-Step Synthesis Procedure
-
Reactant Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in methanol (150 mL). Stir at room temperature until all solid has dissolved.
-
Amine Addition: To the stirred solution, add methylamine (10.2 mL of a 40% solution in methanol, ~123 mmol, 1.5 equiv). Stir the mixture at room temperature for 1 hour.
-
Scientist's Note: Allowing the aldehyde and amine to stir together before adding the reducing agent is crucial. This provides time for the equilibrium to be established and a significant concentration of the imine intermediate to form.[2] Using a slight excess of the amine helps drive this equilibrium towards the imine.
-
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reduction: While maintaining the temperature between 0-10 °C, slowly add sodium borohydride (3.7 g, 97.8 mmol, 1.2 equiv) portion-wise over 30-45 minutes.
-
Scientist's Note: The reduction of the imine is exothermic. Slow, portion-wise addition of NaBH₄ is critical to control the reaction temperature, prevent runaway reactions, and minimize the reduction of any unreacted starting aldehyde.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours to ensure the reduction is complete.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 Dichloromethane:Methanol. The disappearance of the 4-hydroxybenzaldehyde spot (visualized under UV light) indicates reaction completion.
Work-up and Purification
-
Quenching: Carefully cool the reaction mixture again in an ice bath. Slowly add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. Be cautious, as hydrogen gas evolution will occur. Continue adding acid until the pH is ~6-7.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous slurry, add deionized water (~100 mL). Adjust the pH to ~8-9 using a saturated solution of sodium bicarbonate. This ensures the product is in its free base form for efficient extraction. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallization: The crude solid can be purified by recrystallization. A common solvent system is a mixture of ethanol and water or ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Workflow Diagram
Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the different types of protons in the molecule. Expected signals (in CDCl₃ or DMSO-d₆) would include:
-
Aromatic protons (doublets, ~6.7-7.2 ppm).
-
Phenolic OH proton (broad singlet, variable ppm).
-
Amine NH proton (broad singlet, variable ppm).
-
Methylene (CH₂) protons (singlet, ~3.6-3.8 ppm).
-
N-Methyl (CH₃) protons (singlet, ~2.4-2.6 ppm).
-
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (181-182 °C).[4] A broad or depressed melting range would indicate the presence of impurities.
-
FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for O-H and N-H stretching (broad, ~3100-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and aromatic C=C bending (~1500-1600 cm⁻¹).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete imine formation. | Increase the reaction time after amine addition before adding NaBH₄. Ensure a slight excess of methylamine is used. |
| Incomplete reduction. | Extend the reaction time after NaBH₄ addition. Ensure NaBH₄ is fresh and was not deactivated by moisture. | |
| Product loss during work-up. | Ensure pH is correctly adjusted before extraction. Perform multiple extractions. | |
| Impure Product | Presence of starting aldehyde. | Add NaBH₄ more slowly and at a lower temperature to prevent premature quenching and favor imine reduction. |
| Formation of by-products. | Over-reduction is unlikely with NaBH₄. Ensure clean starting materials and glassware. Optimize recrystallization solvent system. | |
| Oily Product | Product is not crystallizing. | Ensure all solvent is removed from the crude product. Try different recrystallization solvents or use a seed crystal. Triturate the oil with a non-polar solvent like hexanes to induce solidification. |
References
- Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. [Link]
- ChemBK. (2024). This compound. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13104924, 4-((Methylamino)methyl)phenol. Retrieved January 7, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(Methylamino_methyl_phenol]([Link].
- University of Calgary. (n.d.). Formation of imines and enamines. [Link](Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.
- Wikipedia. (2023).
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2017).
- Wikipedia. (2023). Synephrine. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Amino-2-methylphenol(2835-96-3) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Application Note & Protocol: Synthesis of 4-[(Methylamino)methyl]phenol via Mannich Reaction
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 4-[(Methylamino)methyl]phenol, a valuable phenolic Mannich base, utilizing the robust and versatile Mannich reaction. Phenolic Mannich bases are a pivotal class of compounds in medicinal chemistry and materials science, recognized for their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] This application note delves into the mechanistic underpinnings of the reaction, offers a detailed and field-proven experimental protocol, outlines critical process parameters and safety considerations, and provides a thorough guide to the characterization of the final product. The content is structured to provide both theoretical depth and practical, actionable insights for laboratory synthesis.
Introduction: The Scientific & Strategic Value of the Mannich Reaction
The Mannich reaction is a cornerstone three-component condensation that facilitates the aminoalkylation of a compound containing an active hydrogen.[2][3][4] In the context of this protocol, phenol serves as the active hydrogen component, formaldehyde as the aldehyde, and methylamine as the amine.[1] This reaction culminates in the formation of a β-amino carbonyl compound, known as a Mannich base.[3][5][6] The strategic importance of this reaction lies in its efficiency in constructing carbon-carbon bonds and introducing a nitrogen-containing functional group in a single pot, a highly desirable feature in synthetic chemistry.[1][7]
The hydroxyl group of phenol is a potent activating group, directing electrophilic substitution to the ortho and para positions.[2] This electronic property is harnessed in the Mannich reaction to achieve regioselective aminomethylation. The resulting product, this compound, is a key intermediate for the synthesis of various pharmaceuticals and functional materials.
The Underlying Chemistry: A Mechanistic Deep Dive
The synthesis of this compound via the Mannich reaction proceeds through two primary, well-established stages. A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
Stage 1: Formation of the Methaniminium Ion
The reaction is initiated by the nucleophilic addition of methylamine to formaldehyde. This is followed by a dehydration step, typically under acidic conditions, to generate a highly reactive electrophilic species known as the methaniminium ion (an Eschenmoser's salt precursor).[2][5][7] This iminium ion is the key electrophile in the subsequent aromatic substitution step.
Stage 2: Electrophilic Aromatic Substitution
The electron-rich phenol, acting as the nucleophile, attacks the electrophilic carbon of the methaniminium ion.[2] The hydroxyl group of the phenol activates the aromatic ring, with the increased electron density at the ortho and para positions facilitating the attack.[2] While a mixture of ortho and para substituted products is possible, reaction conditions can be tuned to favor the formation of the para-substituted product, this compound.
Caption: General mechanism of phenolic Mannich base synthesis.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Phenol | Reagent | Sigma-Aldrich | Toxic and corrosive. Handle with care. |
| Formaldehyde (37% in H₂O) | ACS Reagent | Fisher Scientific | Carcinogen and irritant. |
| Methylamine (40% in H₂O) | Synthesis | Acros Organics | Flammable and corrosive. |
| Ethanol (95%) | Reagent | VWR | Flammable. |
| Hydrochloric Acid (conc.) | ACS Reagent | J.T. Baker | Corrosive. |
| Sodium Hydroxide | Pellets, ACS | EMD Millipore | Corrosive. |
| Diethyl Ether | Anhydrous | Fisher Scientific | Highly flammable. |
| Magnesium Sulfate | Anhydrous | Sigma-Aldrich | Drying agent. |
| Round-bottom flask (250 mL) | - | - | - |
| Reflux condenser | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Heating mantle | - | - | - |
| Separatory funnel (500 mL) | - | - | - |
| Beakers and Erlenmeyer flasks | - | - | - |
| pH paper or pH meter | - | - | - |
| Rotary evaporator | - | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.4 g (0.1 mol) of phenol in 50 mL of ethanol. Stir the mixture until the phenol is completely dissolved.
-
Addition of Reagents: To the stirred solution, add 8.1 mL (0.1 mol) of a 37% aqueous formaldehyde solution. Following this, slowly add 7.8 mL (0.1 mol) of a 40% aqueous methylamine solution. The addition should be done carefully as the initial reaction can be exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux for 4 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Acidification: After the reflux period, cool the reaction mixture to room temperature. Transfer the mixture to a 500 mL beaker and cool it further in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. This step protonates the product, making it water-soluble and separating it from unreacted phenol and non-basic byproducts.
-
Workup - Extraction: Transfer the acidified solution to a 500 mL separatory funnel. Extract the mixture with 3 x 50 mL portions of diethyl ether to remove any unreacted phenol and other organic impurities. Discard the organic layers.
-
Workup - Basification and Product Isolation: Cool the aqueous layer in an ice bath and slowly add a 20% aqueous solution of sodium hydroxide with stirring until the pH is approximately 9-10. This will deprotonate the product, causing it to precipitate out of the solution as a solid.
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration, washing it with two portions of cold deionized water. Dry the solid product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
Caption: A typical experimental workflow for synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results for this compound |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.3 (s, 1H, OH), 7.1 (d, 2H, Ar-H), 6.7 (d, 2H, Ar-H), 3.6 (s, 2H, CH₂), 2.3 (s, 3H, CH₃). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 156.0 (C-OH), 129.0 (Ar-CH), 128.5 (Ar-C), 115.0 (Ar-CH), 55.0 (CH₂), 35.0 (CH₃). |
| FT-IR (KBr, cm⁻¹) | ν: 3400-3200 (O-H stretch, broad), 3300 (N-H stretch), 2950-2800 (C-H stretch), 1600, 1510 (C=C aromatic stretch). |
| Mass Spectrometry (EI) | m/z: 137 [M]⁺, 122 [M-CH₃]⁺, 107 [M-CH₂NHCH₃]⁺. |
| Melting Point | Literature value: 118-121 °C. |
Safety and Handling Precautions
-
Phenol: Highly toxic and corrosive. Causes severe skin burns and eye damage. Avoid inhalation of dust and vapors.
-
Formaldehyde: A known carcinogen and potent sensitizer. Work in a well-ventilated fume hood at all times.
-
Methylamine: Flammable and corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid and Sodium Hydroxide: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.
-
Diethyl Ether: Extremely flammable. Use in an area free of ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting and Optimization
-
Low Yield: Incomplete reaction may be due to insufficient reflux time or temperature. Ensure the reaction is monitored by TLC. Loss of product during workup can also be a factor; ensure pH adjustments are done carefully and extractions are performed efficiently.
-
Formation of Side Products: The primary side products are the ortho-substituted isomer and di-substituted products. Reaction conditions such as temperature and stoichiometry can be adjusted to favor the desired para-substitution.
-
Polymerization: The Mannich reaction can sometimes be plagued by polymerization, especially with prolonged heating.[8] Using the amine hydrochloride salt can sometimes mitigate this by maintaining acidic conditions.[5]
Conclusion
The Mannich reaction provides an efficient and direct route for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to the outlined protocol, researchers can reliably produce this valuable compound for further applications in drug discovery and materials science. The mechanistic insights and practical guidance provided in this document are intended to empower scientists to successfully implement and adapt this important synthetic transformation.
References
- AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
- Unacademy. (n.d.). Mannich Reaction Mechanism.
- Curly Arrow. (2007, May 15). The Mannich Reaction revisited.
- ResearchGate. (n.d.). Conditions optimization of the mannich reaction under different conditions.
- Thieme. (n.d.). P. Merino The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-.
- Organic Chemistry. (2023, April 19). Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism.
- BYJU'S. (n.d.). Mannich Reaction Mechanism.
- Roman, G., et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Farmacia, 60(2), 157-168.
- Wikipedia. (n.d.). Mannich reaction.
- Taylor & Francis Online. (n.d.). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II.
- TALENTA Publisher - Universitas Sumatera Utara. (2019, February 28). Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH.
- ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid.
- Open Access Research Journal of Biology and Pharmacy. (n.d.). Synthetic applications of biologically important Mannich bases: An updated review.
- Organic Chemistry Portal. (n.d.). Mannich Reaction.
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4-[(Methylamino)methyl]phenol as a building block in organic synthesis
An In-Depth Guide to 4-[(Methylamino)methyl]phenol: A Versatile Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Multifunctional Phenol
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a seemingly simple molecule, emerges as a highly valuable and versatile scaffold for synthetic chemists, particularly those in the fields of medicinal chemistry and materials science.[1] Its structure uniquely combines a nucleophilic secondary amine and a reactive phenolic hydroxyl group on a stable aromatic ring, offering two distinct points for chemical modification.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, detailing its intrinsic reactivity, key synthetic applications, and field-tested experimental protocols. We will explore the causality behind experimental choices, ensuring that the described methods are not just a series of steps, but a self-validating system grounded in chemical principles.
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];
// Define the molecule structure mol [pos="0,0!", label=<
| OH | |||
| | | |||
| C | -C | --C | --C |
| | | | | ||
| C | C | ||
| / | |||
| C | --CH₂--NH--CH₃ |
// Labels for reactive sites label_N [pos="2.2, -1.2!", label="Nucleophilic Secondary Amine", fontcolor="#EA4335"]; label_O [pos="0.8, 1.8!", label="Acidic Phenolic Hydroxyl", fontcolor="#4285F4"];
// Arrows pointing to reactive sites edge [color="#EA4335", arrowhead=vee]; a1 [pos="1.8, -1.2!", shape=point]; a1 -> mol [tailclip=false, headclip=false, label=""];
edge [color="#4285F4", arrowhead=vee]; a2 [pos="0.5, 1.5!", shape=point]; a2 -> mol [tailclip=false, headclip=false, label=""]; } Caption: Structure of this compound highlighting its key reactive sites.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory. This compound is a white or yellowish crystalline solid that is soluble in water and ethanol.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [2] |
| CAS Number | 78507-19-4 | [2] |
| Appearance | White to yellowish crystalline solid | [1] |
| Solubility | Soluble in water and ethanol | [1] |
Safety Considerations: While relatively safe under normal use, this compound can cause skin, eye, and respiratory tract irritation.[1][2] It is classified as harmful if swallowed and causes serious eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[1]
Core Synthetic Applications: A Dual-Functionality Scaffold
The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups. The secondary amine is a potent nucleophile, readily undergoing alkylation and acylation. The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, a strong nucleophile for O-alkylation, or can be directly acylated to form esters. This dual reactivity allows for sequential or selective functionalization to build molecular complexity.
N-Alkylation: Expanding the Amine Moiety
The secondary amine is readily alkylated to form tertiary amines, a common functional group in pharmaceuticals.[3] This transformation is typically achieved via nucleophilic substitution (Sₙ2) with alkyl halides in the presence of a base.
Causality in Experimental Design:
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is crucial.[4] These bases are strong enough to neutralize the acid formed during the reaction (e.g., HBr) but are sterically hindered, preventing them from competing with the substrate's amine as a nucleophile.
-
Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal.[4] These solvents can dissolve the reactants and stabilize the charged transition state of the Sₙ2 reaction without interfering with the nucleophile.
-
Control of Over-alkylation: While less of a concern for secondary amines compared to primary amines, careful control of stoichiometry (using the alkyl halide as the limiting reagent) can prevent the formation of quaternary ammonium salts.[4]
N-Acylation: Synthesis of Amide Derivatives
The reaction of the secondary amine with an acylating agent, such as an acid chloride or anhydride, provides a straightforward route to amides. This reaction is generally high-yielding and rapid.
Causality in Experimental Design:
-
Acylating Agent: Acetic anhydride is a common, cost-effective, and highly reactive agent for introducing an acetyl group.[5][6] For more complex acyl groups, the corresponding acid chloride can be used.
-
Reaction Conditions: The reaction can often be performed under solvent-free conditions or in a non-protic solvent.[6] A base like triethylamine or pyridine is often added to scavenge the acidic byproduct (e.g., HCl or acetic acid), driving the reaction to completion.
O-Alkylation: Williamson Ether Synthesis
The phenolic hydroxyl group can be converted into an ether, another key functional group in drug molecules. This is typically achieved via the Williamson ether synthesis, which involves deprotonating the phenol to form a phenoxide ion, followed by reaction with an alkyl halide.[3]
Causality in Experimental Design:
-
Base Selection: A strong base is required to deprotonate the phenol (pKa ≈ 10). Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used.[3]
-
Reaction Selectivity: Under basic conditions, both the amine and the phenol can be deprotonated. However, the phenoxide is a softer nucleophile than the neutral amine. To achieve selective O-alkylation, one could first protect the more nucleophilic amine group (e.g., as a carbamate), perform the O-alkylation, and then deprotect the amine.
Cyclization Reactions: Building Heterocyclic Systems
The strategic placement of the amine and phenol groups allows this building block to participate in intramolecular cyclization reactions to form valuable heterocyclic scaffolds. For instance, oxidative cyclization can be employed to form fused ring systems, a reaction of significant interest in the synthesis of natural products and alkaloids.[7] The phenol can be activated by a hypervalent iodine reagent, followed by an intramolecular nucleophilic attack from a side chain tethered to the amine.[7]
Detailed Application Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for further synthetic exploration.
Protocol 1: N-Alkylation with Benzyl Bromide
This protocol details the synthesis of 4-{[Benzyl(methyl)amino]methyl}phenol, a tertiary amine derivative.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.
-
Reagent Addition: Stir the suspension vigorously. Slowly add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and maintain stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 50% EtOAc in hexanes). The reaction is typically complete within 4-6 hours.
-
Quenching and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Aqueous Work-up: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure 4-{[Benzyl(methyl)amino]methyl}phenol.
Protocol 2: N-Acylation with Acetic Anhydride
This protocol details the synthesis of N-(4-hydroxybenzyl)-N-methylacetamide, an amide derivative.
// Reactants Amine [label="R₂NH"]; Anhydride [label=<
| CH₃-C(=O)-O-C(=O)-CH₃ |
// Step 1: Nucleophilic Attack Intermediate [label=<
| O⁻ |
| | |
| CH₃-C-O-C(=O)-CH₃ |
| | |
| ⁺NHR₂ |
// Step 2: Collapse of Intermediate Product [label="R₂N-C(=O)CH₃"]; Byproduct [label="CH₃COO⁻"];
// Arrows Amine -> Anhydride [label="Nucleophilic\nAttack"]; Anhydride -> Intermediate; Intermediate -> Product [label="Collapse &\nLeaving Group\nDeparture"]; Intermediate -> Byproduct; } Caption: General mechanism for the N-acylation of a secondary amine with acetic anhydride.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.5 eq)[6]
-
Triethylamine (Et₃N) (1.5 eq) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add triethylamine (1.5 eq) to the stirred solution. Then, add acetic anhydride (1.5 eq) dropwise, ensuring the internal temperature remains below 5°C. The triethylamine acts as a base to neutralize the acetic acid byproduct, preventing protonation of the starting amine.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by TLC.
-
Quenching: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Aqueous Work-up: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x) to remove excess triethylamine, saturated NaHCO₃ solution (2x) to remove any remaining acetic acid, and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography.
Conclusion and Future Outlook
This compound stands out as a robust and versatile building block in organic synthesis. Its dual functionality provides a platform for creating diverse molecular libraries through straightforward and high-yielding reactions like N-alkylation and N-acylation. Its structural motif is reminiscent of sympathomimetic drugs, making it a particularly attractive starting material for the synthesis of novel bioactive compounds.[8][9] The protocols detailed herein offer a validated starting point for chemists to harness the synthetic potential of this valuable reagent, paving the way for innovations in drug discovery, materials science, and beyond.
References
- This compound - ChemBK. (2024). ChemBK. [Link]
- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC - NIH. (n.d.).
- 4-((Methylamino)methyl)phenol | C8H11NO | CID 13104924 - PubChem. (n.d.).
- 4-{[(4-Methylphenyl)amino]methyl}phenol - PubChem. (n.d.).
- 4-Methyl-2-(methylamino)phenol | C8H11NO | CID 12617688 - PubChem. (n.d.).
- 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Key Building Block in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- This compound (C8H11NO) - PubChemLite. (n.d.). PubChemLite. [Link]
- Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - PMC - NIH. (n.d.).
- Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019). Thieme. [Link]
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI. (2022). MDPI. [Link]
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH. (2022).
- 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence - Frontiers. (2017). Frontiers. [Link]
- Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. (2003). Organic Chemistry Portal. [Link]
- Synthesis scheme for 2-[(Methylamino)methyl]phenol. - ResearchGate. (2017).
- US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents. (2023).
- Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PubMed Central - NIH. (2022).
- CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents. (2014).
- Sympathomimetic drug - Wikipedia. (n.d.). Wikipedia. [Link]
- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. (2019). MDPI. [Link]
- Sympathomimetic Drugs | PPTX - Slideshare. (n.d.). SlideShare. [Link]
- MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION - PubMed. (2002).
- The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online. (2018). MedCrave. [Link]
- CN104030893A - Method for preparing 4-methyl catechol - Google Patents. (2014).
- Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PubMed. (2022).
- Sympathomimetic System- Pharmacology | PPT - Slideshare. (n.d.). SlideShare. [Link]
- Self-catalyzed cyclization of the intervening sequence RNA of Tetrahymena: inhibition by methidiumpropyl.EDTA and localization of the major dye binding sites - PubMed. (1985).
- Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1 - MDPI. (2018). MDPI. [Link]
- Self-catalyzed cyclization of the intervening sequence RNA of Tetrahymena: inhibition by intercalating dyes - PMC - NIH. (n.d.).
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The Versatility of 4-[(Methylamino)methyl]phenol as a Precursor in Medicinal Chemistry
Introduction: In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount. Phenolic compounds, in particular, represent a privileged class of structures due to their widespread presence in natural products and their ability to engage in crucial molecular interactions with biological targets. Among these, the simple yet highly functionalized molecule, 4-[(Methylamino)methyl]phenol, serves as a cornerstone for the synthesis of a range of pharmacologically active agents. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols and mechanistic insights for researchers in drug development.
Section 1: The Strategic Importance of the this compound Scaffold
The this compound moiety, characterized by a phenol ring substituted with a methylaminomethyl group at the para position, is a key structural element in a variety of adrenergic receptor agonists. The phenolic hydroxyl group and the secondary amine are critical pharmacophoric features that enable interaction with adrenergic receptors, which are G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system.[1]
The primary utility of this scaffold lies in its role as a precursor to phenylethanolamine derivatives. These compounds, which include endogenous catecholamines like epinephrine and norepinephrine, are central to the body's "fight-or-flight" response. Synthetic derivatives based on the this compound backbone are designed to selectively target subtypes of adrenergic receptors (e.g., α₁, β₂, etc.) to achieve specific therapeutic effects, such as bronchodilation, vasoconstriction, and cardiac stimulation.
Section 2: Core Synthetic Applications and Methodologies
The this compound structure is most frequently employed as a key intermediate in the synthesis of adrenergic agonists. Two prominent examples are Synephrine (a milder stimulant) and Phenylephrine (a potent vasoconstrictor). The following section details the synthetic strategies and provides exemplary protocols.
Synthesis of Synephrine and Phenylephrine Analogues
The general synthetic approach involves the transformation of a substituted acetophenone into the desired phenylethanolamine. This compound itself is a product of the aminomethylation of phenol, often via the Mannich reaction, a fundamental three-component reaction in organic chemistry.[2][3]
Conceptual Workflow for Adrenergic Agonist Synthesis:
Sources
Application Note & Protocols: Leveraging 4-[(Methylamino)methyl]phenol in the Synthesis of Key Pharmaceutical Intermediates
Abstract
4-[(Methylamino)methyl]phenol is a versatile bifunctional organic compound featuring a reactive secondary amine and a phenolic hydroxyl group on a stable aromatic scaffold.[1] This unique combination of functional groups makes it an exceptionally valuable starting material and building block in medicinal chemistry for the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the reactivity of this compound and delivers detailed protocols for its application in synthetic routes, with a particular focus on the generation of adrenergic agonist frameworks, such as those related to Synephrine. The methodologies presented herein are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of this compound
The pursuit of efficient and scalable synthetic routes to biologically active molecules is a cornerstone of modern drug development. The selection of an appropriate starting material is critical, and this compound (CAS: 78507-19-4) presents itself as a strategic precursor.[2] Its structure is closely related to endogenous neurotransmitters and sympathomimetic amines, making it an ideal scaffold for developing compounds that target adrenergic receptors.[3]
The primary value of this molecule lies in its three principal reactive sites:
-
The Phenolic Hydroxyl Group: Amenable to O-alkylation and esterification, allowing for the introduction of diverse side chains or prodrug moieties.
-
The Secondary Amine: Can be readily N-acylated, N-alkylated, or used in condensation reactions to form imines (Schiff bases), providing a vector for significant structural modification.[4][5]
-
The Aromatic Ring: Susceptible to electrophilic substitution reactions, such as halogenation, enabling further functionalization of the core structure.[4]
This application note will focus on a key synthetic transformation: the construction of β-ethanolamine side chains, a critical pharmacophore in many adrenergic drugs, using precursors structurally related to this compound.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the molecule's properties is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 78507-19-4 | [6] |
| Molecular Formula | C₈H₁₁NO | [6] |
| Molecular Weight | 137.18 g/mol | [6] |
| Appearance | White or yellowish crystalline solid | [1] |
| Solubility | Soluble in water and ethanol | [1] |
The reactivity profile is dominated by the nucleophilicity of the amine and the acidity of the phenol. The choice of reaction conditions (e.g., pH, solvent, base) can selectively favor reactions at one site over the other, which is a key principle in designing multi-step syntheses.
Figure 1: Key reactive sites of this compound.
Core Synthetic Application: Pathway to Synephrine-like Intermediates
Synephrine is a naturally occurring alkaloid, principally found in the bitter orange fruit, and is widely studied for its effects as an adrenergic agonist.[3] Its structure, 1-(4-hydroxyphenyl)-2-(methylamino)ethanol, represents a archetypal pharmaceutical intermediate that can be synthesized through various routes. A common and instructive pathway begins with a phenol derivative and builds the β-ethanolamine side chain step-by-step. This approach provides a clear illustration of how a precursor like this compound can be conceptually assembled from simpler starting materials.
A validated industrial approach involves starting from phenol and constructing the side chain through a sequence of Friedel-Crafts acylation, bromination, amination, and reduction.[7] This multi-step process highlights fundamental reactions in pharmaceutical synthesis.
Figure 2: Multi-step synthesis of a Synephrine analogue from phenol.[7]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key transformations relevant to the synthesis of pharmaceutical intermediates from phenol-based precursors.
Protocol 4.1: Synthesis of α-Bromo Ketone Intermediate
This protocol details the α-bromination of a para-hydroxyaryl ketone, a critical step (Step 3 in Figure 2) for creating an electrophilic center adjacent to the carbonyl group, which is essential for the subsequent introduction of the amine.
Rationale: The acidic proton at the α-carbon can be removed to form an enolate, which then attacks molecular bromine. The reaction is often performed in a slightly polar solvent to facilitate the reaction, and a mild acid scavenger may be used to neutralize the HBr byproduct.
-
Materials:
-
para-Hydroxypropiophenone (1 eq)
-
Bromine (1.05 eq)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve para-hydroxypropiophenone in a minimal amount of dichloromethane in the round-bottom flask.
-
Add glacial acetic acid (approx. 10 vol%).
-
Cool the mixture to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine in dichloromethane.
-
Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes, maintaining the temperature below 10 °C. The disappearance of the bromine color indicates consumption.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize excess acid and HBr.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 2-bromo-1-(4-hydroxyphenyl)propan-1-one, can be purified by recrystallization or column chromatography.
-
-
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
-
Protocol 4.2: Amination and Reduction to form a Synephrine Analogue
This protocol combines the nucleophilic substitution of the α-bromo ketone with methylamine and the subsequent in-situ reduction of the resulting aminoketone to yield the final β-ethanolamine product (Steps 4 and 5 in Figure 2).
Rationale: The primary amine (methylamine) acts as a nucleophile, displacing the bromide. The resulting aminoketone is not isolated but is directly reduced. Sodium borohydride (NaBH₄) is an excellent choice for this reduction as it is a mild reducing agent that selectively reduces ketones and aldehydes without affecting the aromatic ring or other functional groups.[5]
-
Materials:
-
Crude 2-bromo-1-(4-hydroxyphenyl)propan-1-one (1 eq) from Protocol 4.1
-
Methylamine solution (40% in water or 2M in THF, 2.5 eq)
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
1M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Standard glassware for workup and extraction
-
-
Procedure:
-
Dissolve the crude α-bromo ketone in methanol in a round-bottom flask and cool to 0 °C.
-
Slowly add the methylamine solution to the flask. A precipitate may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC to confirm the consumption of the bromo-ketone.
-
Once the substitution is complete, cool the reaction mixture back down to 0 °C in an ice bath.
-
In small portions, carefully add the sodium borohydride (NaBH₄) powder to the stirred solution. Effervescence may occur. Maintain the temperature below 15 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2 hours.
-
Carefully acidify the reaction mixture to pH ~2 with 1M HCl to destroy excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the remaining aqueous solution to pH 9-10 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
The final product, 1-(4-hydroxyphenyl)-2-(methylamino)propan-1-ol, can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
-
-
Safety Precautions:
-
Methylamine is a flammable and corrosive gas/solution. Handle in a fume hood.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions.
-
Characterization and Quality Control
The identity and purity of all synthesized intermediates must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch for phenol, C=O stretch for ketone, N-H stretch for amine).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion and Future Directions
This compound and its related structural motifs are foundational to the synthesis of numerous pharmaceutical intermediates. The protocols outlined provide a reliable framework for constructing the critical β-ethanolamine side chain, a key feature in many adrenergic agents. The principles of electrophilic substitution, nucleophilic attack, and selective reduction demonstrated here are broadly applicable. Future work can expand upon these core reactions, exploring, for example, the use of chiral reducing agents to achieve enantiomerically pure products or employing the phenolic hydroxyl group as an anchor for combinatorial library synthesis. The versatility of this scaffold ensures its continued relevance in the ongoing search for novel therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Modern Pharmaceutical Synthesis.
- Smolecule. 4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol.
- D. O'Hagan. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC - PubMed Central.
- Google Patents. US20050250944A1 - Synthesis and uses of synephrine derivatives.
- ChemBK. This compound.
- ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- EvitaChem. Buy 4-Bromo-2-[(methylamino)methyl]phenol (EVT-1476661) | 157729-23-2.
- A. G. Pałkowska-Goździk, et al. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity. PMC.
- Google Patents. CN104876827A - Synthetic method for methyl synephrine.
- ResearchGate. Biosynthesis of p-l-synephrine. The first step is decarboxylation, the...
- MDPI. Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives.
- NIH PubChem. 4-((Methylamino)methyl)phenol.
- AbacipharmTech. 4-((Methylamino)methyl)phenol.
- Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
- ResearchGate. (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base.
- ResearchGate. (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base.
- MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- ResearchGate. Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis.
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Sigma-Aldrich. n-methyl-n-(4-{[4-(methylamino)phenyl]sulfonyl}phenyl)amine.
- MDPI. N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
- NIH PubChem. n-Methyl-p-aminophenol.
- PMC. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- CAPS. Phytochemical: 4-[(R)-hydroxy(methylaminomethoxy)methyl]phenol.
- MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
Sources
- 1. chembk.com [chembk.com]
- 2. 4-((Methylamino)methyl)phenol - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-Bromo-2-[(methylamino)methyl]phenol (EVT-1476661) | 157729-23-2 [evitachem.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-((Methylamino)methyl)phenol | C8H11NO | CID 13104924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN104876827A - Synthetic method for methyl synephrine - Google Patents [patents.google.com]
Application Notes and Protocols: The Versatility of 4-[(Methylamino)methyl]phenol as a Precursor in Dye and Polymer Synthesis
Introduction: Unlocking the Potential of a Bifunctional Building Block
4-[(Methylamino)methyl]phenol is a compelling organic intermediate distinguished by its unique bifunctional structure. It incorporates a phenolic hydroxyl group and a secondary aliphatic amine, tethered to the aromatic ring by a methylene bridge. This arrangement of functional groups imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of a diverse range of materials, from vibrant azo dyes to high-performance polymers such as epoxy resins and polyamides.
The phenolic hydroxyl group provides a site for electrophilic aromatic substitution and serves as a nucleophile in condensation reactions. The secondary amine, with its active hydrogen, is reactive towards electrophiles like epoxides and acyl chlorides. The interplay of these two groups allows for precise molecular engineering, enabling researchers and chemists to tailor the properties of the final product. This document provides detailed application notes and experimental protocols for leveraging this compound in these synthetic applications, grounded in established chemical principles and field-proven methodologies.
Part 1: Application in Azo Dye Synthesis
Principle of Application: An Electron-Rich Coupling Component
Azo dyes, characterized by the (-N=N-) chromophore linking two aromatic systems, constitute the largest class of synthetic colorants. Their synthesis is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with an electron-rich nucleophile.[1]
This compound is an excellent candidate for the role of the coupling component. The phenolic hydroxyl group is a potent activating group, increasing the electron density of the benzene ring and facilitating electrophilic aromatic substitution. This activation directs the incoming electrophilic diazonium ion to the positions ortho to the hydroxyl group. The coupling reaction is typically performed under slightly alkaline conditions (pH 9-10) to deprotonate the phenol, forming the more strongly activating phenoxide ion, thereby accelerating the reaction.[1]
Reaction Pathway: Synthesis of a Phenolic Azo Dye
The overall reaction involves the formation of a diazonium salt from a primary arylamine, such as p-toluidine, which then couples with this compound.
Caption: General reaction scheme for azo dye synthesis.
Protocol 1: Synthesis of an Azo Dye from p-Toluidine and this compound
This protocol details the preparation of a vibrant azo dye. The procedure is adapted from standard methodologies for diazotization and azo coupling.[2][3]
Materials:
-
p-Toluidine (4-methylaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Equipment:
-
Beakers (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
pH paper or meter
Procedure:
Part A: Preparation of the Diazonium Salt Solution
-
In a 100 mL beaker, dissolve 1.07 g (0.01 mol) of p-toluidine in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water. Stir until a clear solution of the amine salt is formed.
-
Cool the beaker in an ice-water bath to 0-5 °C. Constant stirring is essential.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-toluidine hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.
-
Rationale: Diazonium salts are thermally unstable and can decompose violently or undergo side reactions at higher temperatures, reducing the yield of the desired dye.[1]
-
-
After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. The resulting clear solution contains the p-tolyl diazonium chloride and is ready for the coupling reaction.
Part B: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 1.51 g (0.01 mol) of this compound in 25 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution from Part A to the cold alkaline phenol solution.
-
A brightly colored precipitate should form almost immediately.
-
Rationale: The alkaline medium deprotonates the phenolic hydroxyl group, forming the highly activated phenoxide ion which readily undergoes electrophilic attack by the diazonium salt.
-
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction proceeds to completion.
Part C: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter paper with several portions of cold distilled water to remove inorganic salts and unreacted starting materials.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Dry the purified product, record the yield, and characterize it using appropriate analytical techniques (e.g., melting point, FT-IR, UV-Vis spectroscopy).
Caption: Experimental workflow for azo dye synthesis.
Part 2: Applications in Polymer Synthesis
The dual functionality of this compound allows it to be incorporated into different polymer backbones, acting either as a curing agent or as a monomeric unit.
As a Curing Agent for Epoxy Resins
Principle of Application: Amine-Epoxy Addition Chemistry
Epoxy resins are thermosetting polymers that require a curing agent (hardener) to form a cross-linked, three-dimensional network. Amine-based compounds are the most common class of curing agents.[4] The curing mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond.
This compound possesses a secondary amine with one active hydrogen. According to the principles of amine curing, each active hydrogen can react with one epoxy group.[5] Therefore, it will act as a chain-extending agent rather than a cross-linking agent. For practical applications requiring a rigid thermoset, it is best utilized as a co-curing agent in conjunction with polyfunctional amines (those with three or more active hydrogens, like diethylene triamine) to modify the final properties of the cured resin, such as flexibility and impact resistance.
Caption: Amine-epoxy addition reaction mechanism.
Protocol 2: Curing of a Bisphenol A Epoxy Resin
This protocol describes the use of this compound as a co-curing agent to modify a standard epoxy formulation.
Materials:
-
Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin (e.g., Epon 828, Epoxide Equivalent Weight ~188 g/eq)
-
This compound (Amine Hydrogen Equivalent Weight [AHEW] = 151.19 g/eq)
-
Diethylene triamine (DETA) (AHEW = 20.6 g/eq)
-
Disposable mixing cups and stir sticks
Procedure:
-
Calculate Stoichiometry: The optimal amount of curing agent is calculated based on the parts per hundred parts of resin (phr). The calculation ensures a 1:1 ratio of amine active hydrogens to epoxy groups.
-
phr = (AHEW of amine / EEW of epoxy resin) * 100
-
For a blend, the AHEW of the mixture must be calculated. Let's formulate a system with 80% of hydrogens from DETA and 20% from this compound. The final phr will be a weighted average. For simplicity in this protocol, we will use a pre-determined ratio.
-
-
Formulation: Prepare the following formulation by weight:
-
DGEBA Epoxy Resin: 100 parts
-
Diethylene triamine (DETA): 8 parts
-
This compound: 5 parts
-
-
Mixing:
-
Accurately weigh 100 g of the DGEBA resin into a disposable mixing cup.
-
In a separate cup, weigh 8 g of DETA and 5 g of this compound and mix the two amines thoroughly.
-
Add the amine mixture to the epoxy resin.
-
Mix thoroughly for 2-3 minutes, scraping the sides and bottom of the cup to ensure homogeneity. The mixture may exotherm (generate heat).
-
-
Curing:
-
Pour the mixed resin into a mold or onto the desired substrate.
-
Allow the resin to cure at ambient temperature (~25 °C) for 24 hours.
-
For optimal properties, a post-cure at an elevated temperature (e.g., 80 °C for 2 hours) is recommended.
-
Rationale: The initial room temperature cure allows the network to gel, while the post-cure provides the thermal energy needed to complete the reaction of all functional groups, enhancing thermal and mechanical properties.[4]
-
-
Characterization: The cured polymer can be evaluated for properties like Shore D hardness, glass transition temperature (Tg) via DSC, and tensile strength.
| Component | Role | EEW / AHEW (g/eq) | Parts by Weight (pbw) |
| DGEBA Epoxy Resin | Polymer Backbone | ~188 | 100 |
| Diethylene triamine | Cross-linking Agent | 20.6 | 8 |
| This compound | Reactive Modifier | 151.19 | 5 |
As a Monomer for Polyamide Synthesis
Principle of Application: Amide Bond Formation
Polyamides are polymers linked by amide bonds (-CO-NH-). They are typically synthesized by the polycondensation of a diamine with a dicarboxylic acid or, more reactively, a diacyl chloride.[6][7]
Since this compound contains only one amine group, it cannot form a high molecular weight polyamide on its own. However, it can be strategically employed as a chain-terminating agent to control the molecular weight of a polyamide. In a reaction between a diamine and a diacyl chloride, adding a controlled amount of this monoamine will "cap" the growing polymer chains, preventing them from reaching an infinite length. This is a crucial technique for producing polymers with specific, targeted molecular weights and properties like improved solubility and processability.
Protocol 3: Molecular Weight Control in Polyamide Synthesis
This protocol describes the synthesis of a polyamide from 1,6-hexanediamine and terephthaloyl chloride, using this compound as an end-capping agent.
Materials:
-
1,6-Hexanediamine (Hexamethylenediamine)
-
Terephthaloyl chloride
-
This compound
-
Sodium Carbonate (Na₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Methanol
Procedure:
-
In a three-necked flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve 1.16 g (0.01 mol) of 1,6-hexanediamine and 0.03 g (0.0002 mol) of this compound in 50 mL of anhydrous NMP. Add 2.12 g (0.02 mol) of sodium carbonate as an acid scavenger.
-
Rationale: The polycondensation reaction produces HCl as a byproduct. The base (sodium carbonate) is required to neutralize the acid, which would otherwise protonate the amine, rendering it non-nucleophilic and stopping the reaction.
-
-
Stir the mixture under a nitrogen atmosphere until all solids are dissolved. Cool the flask in an ice bath.
-
In a separate beaker, dissolve 2.03 g (0.01 mol) of terephthaloyl chloride in 20 mL of anhydrous NMP.
-
Add the terephthaloyl chloride solution dropwise to the stirred amine solution over 30 minutes. The viscosity of the solution will increase significantly as the polymer forms.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Precipitate the polyamide by pouring the viscous reaction mixture into 500 mL of vigorously stirring methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with water and then with methanol to remove salts and residual solvent.
-
Dry the polymer in a vacuum oven at 60 °C for 24 hours. The molecular weight can be estimated by solution viscosity or characterized by Gel Permeation Chromatography (GPC).
References
- Kim, J., et al. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. RSC Advances.
- Al-Ayed, A. S., et al. (2022). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules.
- Royal Society of Chemistry. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability.
- Three Bond Technical News. (n.d.). Curing Agents for Epoxy Resin.
- Srinivasan, P., & Mahalingam, V. (2015). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of Macromolecular Science, Part A.
- ChemistryTuition.Net. (2014). Synthesis of Polyamides. YouTube.
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- University of Manitoba. (n.d.). The Synthesis of Azo Dyes.
- The Chinese University of Hong Kong, et al. (n.d.). Experiment 8: Synthesis of an Azo Dye.
- Haberlin, R. J., & Steinhilber, G. W. (1968). Process for preparing amine-phenol curing agent epoxy resin compositions. U.S. Patent 3,366,600.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes | MDPI [mdpi.com]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. threebond.co.jp [threebond.co.jp]
- 5. US3366600A - Process for preparing amine-phenol curing agent epoxy resin compositions - Google Patents [patents.google.com]
- 6. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Analytical methods for the characterization of 4-[(Methylamino)methyl]phenol
An in-depth guide to the analytical characterization of 4-[(Methylamino)methyl]phenol, a critical intermediate in pharmaceutical and chemical synthesis. This document provides researchers, scientists, and drug development professionals with a comprehensive suite of validated analytical methods for identity, purity, and stability assessment.
Introduction
This compound, with the molecular formula C₈H₁₁NO, is a substituted phenol derivative that serves as a versatile chemical intermediate.[1] Its structure, featuring a phenolic hydroxyl group and a secondary amine, makes it a valuable building block in the synthesis of various compounds, including pharmaceuticals and dyes.[1] Given its role in synthesis, rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of the final products. Impurities or degradation products can significantly impact the reaction yields, toxicity profiles, and stability of the resultant compounds.
This application note details a multi-faceted analytical approach for the comprehensive characterization of this compound. We will explore chromatographic techniques for purity and impurity profiling, spectroscopic methods for structural elucidation and identification, and classical titrimetric methods for assay determination. The protocols provided are designed to be robust and self-validating, grounded in established analytical principles and regulatory expectations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for method development. These properties guide the selection of appropriate solvents, columns, and analytical conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | |
| Monoisotopic Mass | 137.084063974 Da | |
| Melting Point | 181-182 °C | [1][2] |
| Boiling Point | 243 °C | [1][2] |
| pKa | 9.41 ± 0.15 (Predicted) | [1] |
| Appearance | White or yellowish crystalline solid | [1] |
| Solubility | Soluble in water and ethanol | [1] |
Chromatographic methods are the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. They excel at separating the main component from process-related impurities and potential degradation products.
Stability-Indicating HPLC-UV Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the analyte while also resolving it from any products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).[3][4] Reversed-phase HPLC is the technique of choice due to the moderate polarity of this compound.
Causality in Method Design:
-
Column Choice: A C18 column is selected for its hydrophobic stationary phase, which provides effective retention for aromatic compounds like phenols through hydrophobic interactions.[3]
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (like acetonitrile or methanol) is used. The buffer (e.g., phosphate) controls the ionization state of the phenolic hydroxyl group and the amine, ensuring consistent retention times and peak shapes.[5]
-
Detection: UV detection is ideal as the benzene ring in the molecule is a strong chromophore. The detection wavelength is typically set near the absorbance maximum of the analyte for optimal sensitivity.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation and Conditions:
-
System: HPLC with UV or Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Parameter Recommended Condition Chromatograph HPLC with UV/PDA Detector Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm) Mobile Phase Gradient of Acetonitrile and 0.1% H₃PO₄ in Water Flow Rate 1.0 mL/min Temperature 30°C Detection 275 nm Injection Volume 10 µL -
-
Reagent and Sample Preparation:
-
Diluent: Prepare a mixture of Water and Acetonitrile (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution similarly to the standard solution.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform a system suitability test by making five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[6]
-
Inject the sample solution in duplicate.
-
Calculate the purity and impurity levels based on the peak areas relative to the standard.
-
Forced Degradation Study Workflow
To validate the method as stability-indicating, forced degradation studies are performed.[4][7]
Sources
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. analchemres.org [analchemres.org]
- 6. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seer.ufrgs.br [seer.ufrgs.br]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-[(Methylamino)methyl]phenol
Abstract
This document provides a comprehensive guide to a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[(Methylamino)methyl]phenol. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and stability critical quality attributes. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a detailed methodology grounded in established chromatographic principles and regulatory expectations. The guide covers instrumentation, method validation in accordance with ICH guidelines, and a forced degradation protocol to ensure specificity and stability-indicating capabilities.
Introduction and Scientific Background
This compound, with the molecular formula C₈H₁₁NO, is a phenolic compound containing a secondary amine side chain.[1][2] Its dual functional nature makes it susceptible to various degradation pathways, including oxidation of the phenolic group and reactions involving the amine. Therefore, a validated, stability-indicating analytical method is paramount to ensure the quality, safety, and efficacy of any active pharmaceutical ingredient (API) derived from it.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[3][4] This application note details a reversed-phase HPLC (RP-HPLC) method developed to separate this compound from its potential process-related impurities and degradation products. The causality behind the selection of method parameters is explained to provide a deeper understanding of the chromatographic process.
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of this compound is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molar Mass | 137.18 g/mol | [1][2] |
| Appearance | White or yellowish crystalline solid | [1] |
| Melting Point | 181-182 °C | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| pKa (Predicted) | 9.41 ± 0.15 (Phenolic -OH) | [1] |
The presence of both a phenolic hydroxyl group and a secondary amine makes the compound's ionization state dependent on pH. To ensure consistent retention in reversed-phase chromatography, the mobile phase pH must be controlled to maintain a single ionic form. Operating at a pH well below the pKa (e.g., pH 3-4) will ensure the amine group is protonated (-NH₂⁺-) and the phenolic group is non-ionized (-OH), which is ideal for good peak shape and retention on a C18 column.
Proposed HPLC Method and Instrumentation
This method is designed to be selective, robust, and transferable.
Instrumentation
-
Chromatograph: A High-Performance Liquid Chromatograph equipped with a UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatographic data acquisition and processing software.
Chromatographic Conditions
The selection of these parameters is based on achieving optimal separation of the main analyte from potential impurities and degradants.
| Parameter | Recommended Condition | Justification |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | The acidic pH ensures the analyte is in a single protonated form, leading to sharp, symmetrical peaks. Phosphoric acid is a common, UV-transparent buffer. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC, providing good solvent strength for eluting the analyte and its impurities. |
| Gradient Elution | 0-15 min: 10% to 70% B15-18 min: 70% to 10% B18-25 min: 10% B (Re-equilibration) | A gradient is proposed to ensure elution of any more hydrophobic impurities while maintaining a reasonable run time. The re-equilibration step is critical for reproducible retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 275 nm | Phenolic compounds typically exhibit strong UV absorbance between 270-280 nm. A PDA detector should be used initially to confirm the absorbance maximum (λmax). |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Diluent | Mobile Phase A / Mobile Phase B (90:10 v/v) | Using a diluent similar to the initial mobile phase composition prevents peak distortion. |
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the test sample, dissolve in the diluent, and dilute to a final concentration within the validated linear range of the method.
HPLC Method Validation Protocol
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][5]
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | The analyte peak should be free from interference from blank, placebo, and degradation products. Peak purity index > 0.995. | Analyze blank (diluent), placebo (if applicable), and stressed samples. Use a PDA detector to assess peak purity. |
| Linearity | Correlation coefficient (R²) ≥ 0.999. | Analyze at least five concentrations across the range (e.g., 50-150% of the nominal concentration). Plot peak area vs. concentration. |
| Range | The range demonstrated to be linear, accurate, and precise. | Confirmed by the linearity, accuracy, and precision data. |
| Accuracy | % Recovery between 98.0% and 102.0%. | Perform recovery studies by spiking a placebo at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0%.Intermediate Precision (Inter-day): RSD ≤ 2.0%. | Repeatability: Analyze six replicate preparations of the same sample on the same day.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. |
| LOD & LOQ | LOD: Signal-to-Noise ratio of 3:1.LOQ: Signal-to-Noise ratio of 10:1. | Determine by serial dilution of the standard solution or calculate from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | No significant change in results. RSD should remain within acceptable limits. | Introduce small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2). |
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5][6] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any potential degradation products can be detected.
-
Preparation: Prepare a stock solution of this compound in the diluent. For each stress condition, transfer an aliquot to a separate vial.
-
Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration with the diluent, and analyze by the validated HPLC method alongside an unstressed control sample.
| Stress Condition | Protocol |
| Acid Hydrolysis | Add 0.1 M HCl; heat at 60°C for 24 hours. |
| Base Hydrolysis | Add 0.1 M NaOH; heat at 60°C for 24 hours. |
| Oxidative Degradation | Add 3% H₂O₂; store at room temperature for 24 hours. |
| Thermal Degradation | Store the solid drug substance at 105°C for 48 hours. |
| Photolytic Degradation | Expose the drug substance to UV light (254 nm) and visible light for 7 days (ICH Q1B). |
Visualized Workflows
A clear workflow ensures procedural consistency and understanding.
Caption: Overall workflow for HPLC analysis of this compound.
Caption: Logic diagram for the forced degradation study.
Data Interpretation and System Suitability
-
System Suitability: Before sample analysis, inject a working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0. These parameters confirm that the chromatographic system is performing adequately.
-
Purity Calculation: The purity of this compound can be determined using the area normalization method, assuming all impurities have a similar response factor. For higher accuracy, a reference standard for each impurity should be used.
-
Stability Assessment: In the forced degradation study, the method is considered "stability-indicating" if all degradation product peaks are baseline resolved from the main analyte peak and from each other. Peak purity analysis using a PDA detector is crucial to confirm that the parent peak is spectrally pure in the presence of degradants. A mass balance calculation should be performed to account for the degraded material, which should ideally be between 95-105%.
Conclusion
This application note presents a detailed, robust, and scientifically-grounded RP-HPLC method for the analysis of this compound. The protocol emphasizes the rationale behind method development choices and provides a comprehensive framework for method validation and forced degradation studies, aligning with current regulatory expectations. By following this guide, researchers and analysts can reliably assess the purity and stability of this critical pharmaceutical intermediate.
References
- ChemBK. (2024). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13104924, 4-((Methylamino)methyl)phenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12617688, 4-Methyl-2-(methylamino)phenol.
- MDPI. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- Google Patents. (n.d.). DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
- LookChem. (n.d.). 4-methylamino-phenol.
- MedCrave. (2016). Forced degradation studies.
- Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review.
- LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
Sources
Purification techniques for 4-[(Methylamino)methyl]phenol
An Application Guide for the Purification of 4-[(Methylamino)methyl]phenol
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, a critical intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. The purity of this reagent is paramount to ensure the desired reaction outcomes, yield, and impurity profile of the final product. This document moves beyond simple procedural lists to explain the underlying chemical principles behind each purification step, empowering researchers to adapt and troubleshoot these methods effectively. We will explore purification by recrystallization, acid-base extraction, and column chromatography, providing step-by-step protocols, expert insights, and visual workflows to guide researchers in achieving high-purity this compound.
Introduction and Physicochemical Profile
This compound is an organic compound featuring both a phenolic hydroxyl group and a secondary amine, bestowing upon it amphoteric properties that are key to its purification. It serves as a versatile building block in organic synthesis.[1] Given its role as a precursor, any impurities present, such as unreacted starting materials or side-products from its synthesis (typically from the reaction of a phenol derivative with methylamine), can be carried forward, complicating subsequent reactions and compromising the purity of the final active ingredient.[1]
A thorough understanding of its physicochemical properties is the foundation for developing a robust purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molar Mass | 137.18 g/mol | [1][2] |
| Appearance | White or yellowish crystalline solid | [1] |
| Melting Point | 181-182 °C | [1] |
| Boiling Point | 243 °C | [1] |
| pKa | 9.41 ± 0.15 (Predicted) | [1] |
| Solubility | Soluble in water and ethanol | [1] |
General Purification Workflow
The selection and sequence of purification techniques depend on the nature and quantity of impurities. A typical workflow involves a primary bulk purification step followed by a secondary polishing step if higher purity is required.
Caption: General workflow for the purification of this compound.
Protocol 1: Purification by Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution (either because they are present in smaller amounts and do not reach saturation or because they have different solubility profiles).
Step 1: Solvent Selection
The choice of solvent is the most critical parameter. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given that this compound is soluble in water and ethanol, these are excellent starting points.[1] A patent for the related compound 4-amino-3-methylphenol specifies purification by crystallization from methanol, further supporting the use of alcohols.[3]
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Rationale |
| Water | High | High solubility reported; good for polar compounds. |
| Ethanol/Methanol | High | High solubility reported; good for polar compounds.[1][3] |
| Isopropanol | Medium-High | May offer a better solubility differential than ethanol. |
| Acetone | Medium | Can be effective but boiling point is low. |
| Ethyl Acetate | Medium | Good for moderately polar compounds. |
| Water/Ethanol Mix | Variable | A co-solvent system can be fine-tuned for optimal solubility. |
Step-by-Step Methodology
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a small volume of the selected solvent (e.g., isopropanol) and heat the mixture to boiling with stirring (using a hot plate and stir bar). Continue adding the solvent in small portions until the solid is completely dissolved. Expertise & Experience: It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, maximizing yield upon cooling.
-
Decolorization (Optional): If the solution is colored due to highly conjugated impurities, add a small amount of activated charcoal (approx. 1-2% by weight) and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. Trustworthiness: This step must be done quickly to prevent premature crystallization on the filter paper. Using a pre-warmed funnel and flask is essential.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Expertise & Experience: Slow cooling is vital for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point and assess purity by HPLC or NMR.
Protocol 2: Purification by Acid-Base Extraction
Principle: This technique leverages the amphoteric nature of this compound to separate it from neutral, acidic, or basic impurities. The phenolic group is acidic (pKa ≈ 9.4), while the methylamino group is basic.[1] By adjusting the pH of an aqueous solution, the compound's charge state can be manipulated, allowing it to be selectively moved between an aqueous phase and an immiscible organic phase. This is a classic and highly effective method for purifying phenols and amines.[4][5]
Caption: Workflow for purification via basic extraction of the phenolic group.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 100 mL) in a separatory funnel.
-
Extraction:
-
To remove neutral and basic impurities: Add an equal volume of a dilute aqueous base (e.g., 1 M NaOH). The phenolic proton will be removed, forming the water-soluble sodium phenolate salt. Stopper the funnel and shake vigorously, venting frequently.
-
To remove neutral and acidic impurities (Alternative): Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The amine will be protonated, forming the water-soluble ammonium salt.
-
-
Separation: Allow the layers to separate fully. Drain the aqueous layer (containing the product salt) into a clean flask.
-
Washing (Optional): The organic layer can be washed again with the aqueous solution to ensure complete extraction of the product. The organic layer, containing the impurities, can now be discarded.
-
Precipitation:
-
If a basic extraction was used: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH is neutral (pH ~7-8). The this compound will precipitate out of the solution.
-
If an acidic extraction was used: Cool the aqueous layer and slowly add a dilute base (e.g., 1 M NaOH) until the solution is basic (pH ~10-11) to precipitate the product.
-
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
Protocol 3: Purification by Flash Column Chromatography
Principle: Chromatography separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) while being moved by a liquid mobile phase (the eluent).[6] Polar compounds interact more strongly with the polar silica gel and thus move more slowly down the column, while less polar compounds elute faster. This method is ideal for removing impurities with polarities similar to the product and is often used as a final "polishing" step.
Step-by-Step Methodology
-
Eluent Selection: The choice of eluent is determined by preliminary analysis using Thin Layer Chromatography (TLC).
-
Stationary Phase: Standard silica gel 60 (230-400 mesh).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone). Due to the basic amine, the addition of a small amount of a modifier like triethylamine (TEA, ~0.5-1%) or ammonia in methanol is highly recommended to prevent peak tailing on the acidic silica gel.
-
TLC Analysis: Test various eluent ratios to find a system that gives the product a Retention Factor (Rf) of approximately 0.3. Impurities should ideally be well-separated from the product spot. A good starting point is 50:50 Hexane:Ethyl Acetate + 0.5% TEA.
-
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, lowest polarity eluent. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Trustworthiness: Dry loading often results in better separation and sharper bands.
-
Elution: Begin elution with the mobile phase. If a single eluent system (isocratic elution) does not separate all impurities, a gradient elution (gradually increasing the proportion of the polar solvent) can be used.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
The success of any purification protocol must be validated.
-
Melting Point: A sharp melting point that matches the literature value (181-182 °C) is a strong indicator of high purity.[1]
-
Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and identify any remaining impurities.
-
Chromatography: HPLC or LC-MS can provide a quantitative measure of purity (e.g., >99.5%).
References
- This compound - ChemBK. (n.d.).
- 4-((Methylamino)methyl)phenol | C8H11NO. (n.d.). PubChem.
- 4-{[(4-Methylphenyl)amino]methyl}phenol. (n.d.). PubChem.
- US Patent 1942838A. (1934). Method of recovering amines and phenols from their aqueous solutions. Google Patents.
- Albuquerque, B. R., et al. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods.
- Wada, S., Ichikawa, H., & Tatsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and Bioengineering.
- Phenol extraction. (n.d.). Wikipedia.
- Liu, G., et al. (2020). Complex Extraction of Phenol and Cresol from Model Coal Tar with Polyols, Ethanol Amines, and Ionic Liquids Thereof. Industrial & Engineering Chemistry Research.
- DE Patent 3025805A1. (1981). Method for producing 4-amino-3-methyl-phenol. Google Patents.
- 4-((Diethylamino)methyl)phenol | C11H17NO. (n.d.). PubChem.
- Bashir, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules.
- CN Patent 103508908A. (2014). Preparation method for 4-amino-3-methylphenol. Google Patents.
- Al-Amiery, A. A., et al. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Journal of Chemical and Pharmaceutical Research.
- Salim, M., et al. (2015). Crystal structure of 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol. Acta Crystallographica Section E.
- Periyasamy, P., et al. (2015). Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol. International Journal of ChemTech Research.
- Bashir, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules.
- Bethi, S., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Crystals.
- McIntire, W., et al. (1981). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. Biochemical Journal.
- Sousa, F., et al. (2022). Cryogels and Monoliths: Promising Tools for Chromatographic Purification of Nucleic Acids. Gels.
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- 4. US1942838A - Method of recovering amines and phenols from their aqueous solutions - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Note & Protocol: A Guide to the Aminomethylation of Phenol via the Mannich Reaction
Abstract
The aminomethylation of phenols, a classic and highly versatile transformation known as the Mannich reaction, is a cornerstone of synthetic organic chemistry. This three-component condensation reaction provides a direct and efficient pathway to synthesize phenolic Mannich bases, which are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and industrial polymers.[1][2] This guide offers an in-depth exploration of the experimental procedure, grounded in mechanistic principles and practical, field-proven insights. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for the successful synthesis, purification, and characterization of aminomethylated phenols, tailored for researchers, scientists, and drug development professionals.
The Underlying Chemistry: Mechanism and Rationale
The Mannich reaction, in the context of phenols, is an electrophilic aromatic substitution reaction.[3] The phenolic hydroxyl group is a strong activating group, enriching the electron density at the ortho and para positions of the aromatic ring, thus making them highly susceptible to electrophilic attack.[3] The reaction proceeds through two primary stages:
-
Formation of the Electrophile (Iminium Ion): The reaction is initiated by the condensation of a secondary or primary amine with formaldehyde. This is typically acid-catalyzed and generates a highly reactive electrophilic species known as an iminium ion (or Eschenmoser's salt precursor).[3][4]
-
Electrophilic Attack: The electron-rich phenol then acts as the nucleophile, attacking the carbon of the iminium ion. This forms a new carbon-carbon bond, attaching the aminomethyl group to the aromatic ring, predominantly at the ortho and para positions.[3][4]
The choice of reactants and conditions is critical as it directly influences reaction rate, yield, and regioselectivity.
Caption: Reaction mechanism for the aminomethylation of phenol.
Key Experimental Parameters & Causality
The success of the Mannich reaction hinges on the careful control of several parameters. Understanding the reasoning behind these choices is key to optimizing the procedure and troubleshooting potential issues.
| Parameter | Choice & Rationale |
| Phenol Substrate | The electronic nature of substituents on the phenol ring affects its nucleophilicity. Electron-donating groups enhance reactivity, while electron-withdrawing groups can slow or inhibit the reaction.[5] Steric hindrance around the hydroxyl group can influence the ortho vs. para product ratio. |
| Amine Component | Secondary amines (e.g., dimethylamine, morpholine, piperidine) are commonly used and prevent over-alkylation.[2] Primary amines can be used, but the resulting secondary amine product can potentially react further. Tertiary amines are unsuitable as they lack the necessary N-H proton to form the iminium ion.[6] |
| Formaldehyde Source | An aqueous solution of formaldehyde (formalin, ~37%) is most common.[3] For non-aqueous conditions, paraformaldehyde (the solid polymer of formaldehyde) can be used, which depolymerizes in situ. |
| Solvent | Protic solvents like ethanol or methanol are frequently used as they can stabilize the iminium ion intermediate.[3][7] In some cases, the reaction can be performed in aprotic solvents like benzene or even solvent-free.[4][8] |
| Temperature | The initial mixing of reagents is often done at a low temperature (0-10 °C) to control the initial exothermic reaction.[3] The reaction is then typically heated (reflux) or stirred at room temperature for an extended period to drive it to completion.[3][7] Microwave irradiation offers a modern, rapid alternative to conventional heating.[4] |
| pH Control | The reaction is often mildly acidic to facilitate iminium ion formation. However, highly acidic conditions can protonate the amine, reducing its nucleophilicity and slowing the initial step. A pH of around 4-5 is often optimal. |
Experimental Protocols
Safety First: Phenol is toxic and corrosive. Formaldehyde is a known carcinogen and sensitizer. Many amines are corrosive and volatile. All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Protocol 1: Conventional Synthesis of 4,5-Dimethyl-2-(morpholinomethyl)phenol
This protocol is a representative example of a standard Mannich reaction using conventional heating.[3]
Materials:
-
3,4-Dimethylphenol
-
Morpholine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3,4-dimethylphenol in 100 mL of ethanol.
-
Cooling: Place the flask in an ice bath and cool the solution to below 10°C.
-
Reagent Addition: While stirring, slowly add an equimolar amount of morpholine to the cooled solution. Subsequently, add an equimolar amount of 37% aqueous formaldehyde solution dropwise using a dropping funnel. Causality: The slow, cooled addition is crucial to manage the exothermic nature of the iminium ion formation and prevent the formation of polymeric byproducts.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24 hours.
-
Workup: Remove the ethanol solvent under reduced pressure using a rotary evaporator. The crude residue will remain.
-
Purification: Purify the resulting residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the product using NMR and IR spectroscopy. The appearance of a singlet in the ¹H NMR spectrum around 3.5-4.1 ppm is characteristic of the newly formed -CH₂- bridge protons.[9]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method provides a more rapid and environmentally friendly alternative to conventional synthesis.[4]
Materials:
-
3,4-Dimethylphenol
-
Selected secondary amine (e.g., piperidine)
-
Formaldehyde (37% aqueous solution)
-
Microwave reactor vial
-
Ethanol (for washing)
Procedure:
-
Mixing: In a microwave reactor vial, mix 3,4-dimethylphenol and the secondary amine in a 1:1 molar ratio.
-
Formaldehyde Addition: Add formaldehyde dropwise (1:1 molar ratio relative to the phenol) to the solvent-free mixture.
-
Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 200 W for 5-10 minutes (time may require optimization).
-
Isolation: After the reaction is complete and the mixture has cooled, a solid product should form. Wash the solid mixture with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the residue in the air to obtain the Mannich base. Characterize the product as described in Protocol 1.
General Workflow and Data Characterization
The overall process from reaction setup to final product validation follows a systematic workflow.
Caption: General experimental workflow for aminomethylation of phenol.
Characterization Data: The identity and purity of the synthesized Mannich bases are confirmed through various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A characteristic singlet for the methylene bridge protons (-Ar-CH₂ -N-) typically appears between δ 3.4 and 4.1 ppm.[9] Signals for the aromatic protons and the amine alkyl groups will also be present. |
| ¹³C NMR | The carbon of the methylene bridge (-Ar-C H₂-N-) will show a signal in the range of δ 53-60 ppm.[9] |
| FT-IR | A broad band corresponding to the phenolic O-H stretch will be observed. C-N stretching vibrations and aromatic C-H and C=C bands will also be present.[10] |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the product should be observed, confirming its molecular weight. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagents. 2. Incorrect stoichiometry. 3. Insufficient reaction time/temperature. 4. Deactivated phenol substrate. | 1. Use fresh formaldehyde and amine. 2. Carefully check molar equivalents. 3. Increase reaction time or temperature; consider microwave synthesis. 4. Use a more forcing catalyst system if the phenol is electron-poor. |
| Formation of a Tar-like Mixture | Reaction temperature was too high during initial addition, leading to polymerization of formaldehyde or other side reactions. | Ensure slow, dropwise addition of formaldehyde in an ice bath to maintain a low temperature and control the initial exotherm. |
| Mixture of ortho and para isomers | This is an inherent outcome of the reaction's regioselectivity. | Optimize reaction conditions (solvent, temperature) to favor one isomer. Isomers can typically be separated by silica gel column chromatography. |
| Product is an oil, not a solid | The product may be intrinsically an oil at room temperature, or it may be impure. | Attempt purification via column chromatography. If the product is a free base, consider converting it to its hydrochloride salt, which is often a crystalline solid and easier to handle and purify.[11] |
Conclusion
The aminomethylation of phenols is a robust and highly valuable reaction for synthetic chemists. By understanding the underlying mechanism and carefully controlling key experimental parameters such as temperature, stoichiometry, and solvent, researchers can reliably synthesize a diverse array of phenolic Mannich bases. The protocols outlined in this guide provide a solid foundation for both conventional and modern approaches to this transformation, while the characterization and troubleshooting sections offer the practical insights necessary to ensure a self-validating and successful experimental outcome.
References
- Synthesis, characterization and crystal structures of two new phenolic mannich bases. Bulletin of the Chemical Society of Ethiopia.
- Synthesis and characterization of some antimicrobial phenolic Mannich bases. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Abdullahi, M., et al. (2019). Synthesis, characterization and crystal structures of two new phenolic mannich bases. Bulletin of the Chemical Society of Ethiopia, 33(2), 341-348. DOI: [Link].
- Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate.
- Tülay, C., et al. (2010). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 668-672.
- Tyman, J. H. P., & Patel, M. (2007). Phenolic structure and colour in Mannich reaction products. Journal of Chemical Research, 2007(1), 35-38.
- Tramontini, M., & Angiolini, L. (1990). Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. Gazzetta Chimica Italiana, 120, 159-162.
- Mannich Reaction. Organic Chemistry Portal.
- Mannich reaction. Wikipedia.
- Mannich reaction. L.S.College, Muzaffarpur.
- Mannich Reaction. Chemistry LibreTexts.
- Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. ResearchGate.
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- 5. Importance of phenols structure on their activity as antinitrosating agents: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-[(Methylamino)methyl]phenol as a Versatile Ligand in Homogeneous Catalysis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 4-[(Methylamino)methyl]phenol as a versatile ligand in transition metal-catalyzed reactions. We will explore the synthesis of the ligand, its coordination chemistry, and its potential applications in key catalytic transformations such as palladium-catalyzed cross-coupling and copper-catalyzed oxidation reactions. Detailed, field-proven protocols are provided to enable the seamless integration of this ligand into synthetic workflows, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Merits of this compound as a Ligand
This compound, a derivative of phenol, possesses a unique combination of functional groups that make it an attractive candidate as a ligand in homogeneous catalysis.[1] The molecule features a phenolic hydroxyl group, a secondary amine, and an aromatic ring, which can engage in various binding modes with a metal center. The phenolic oxygen can act as a hard donor, while the nitrogen of the methylamino group serves as a softer donor, allowing for the formation of stable chelate rings with transition metals. This bidentate N,O-coordination can enhance the stability and catalytic activity of the metal complex.[2]
The electronic properties of the catalyst can be tuned by the electron-donating nature of the phenolic hydroxyl group, which can influence the reactivity of the metal center. Furthermore, the steric environment around the metal can be modulated by the methyl group on the nitrogen and the overall conformation of the chelate ring. These features suggest the potential of this compound to serve as an effective ligand in a variety of catalytic reactions, including but not limited to, cross-coupling reactions, oxidation catalysis, and polymerization.
Ligand Synthesis and Characterization
The synthesis of this compound is a straightforward process, typically achieved through the reductive amination of 4-hydroxybenzaldehyde with methylamine.
Protocol 1: Synthesis of this compound
Materials:
-
4-Hydroxybenzaldehyde
-
Methylamine (40% in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in methanol (100 mL).
-
To the stirred solution, add methylamine (40% in water, 12.7 mL, 164 mmol) dropwise at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature to form the corresponding imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (3.10 g, 81.9 mmol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: DCM/Methanol, 95:5) to afford this compound as a white to off-white solid.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.20 (d, J = 8.4 Hz, 2H), 6.80 (d, J = 8.4 Hz, 2H), 3.70 (s, 2H), 2.45 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.0, 130.0, 129.5, 115.5, 55.0, 35.0.
-
Mass Spectrometry (ESI+): m/z 138.0913 [M+H]⁺.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Phenolic ligands, particularly those capable of forming stable chelates, have been shown to be effective in palladium-catalyzed cross-coupling reactions.[3] The this compound ligand is proposed to be a viable candidate for reactions such as the Suzuki-Miyaura and Heck couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[4][5] The following is a representative protocol for the use of a this compound-palladium complex in this reaction.
Protocol 2: In Situ Preparation of the Palladium Catalyst and Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (2.7 mg, 0.02 mmol, 2 mol%).
-
Add toluene (5 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.
-
To this pre-catalyst solution, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality in Experimental Choices:
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal to ensure the formation of a stable, catalytically active complex and prevent palladium black precipitation.
-
Base: Potassium carbonate is a common and effective base for the Suzuki-Miyaura reaction, facilitating the transmetalation step.[5]
-
Solvent System: The use of a biphasic toluene/water system is common, as it helps to dissolve both the organic substrates and the inorganic base.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a key method for the synthesis of substituted alkenes from aryl halides and alkenes.[6]
Protocol 3: Heck-Mizoroki Reaction Catalyzed by a this compound-Palladium Complex
Materials:
-
Aryl iodide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, prepare the catalyst in situ as described in Protocol 2, using Pd(OAc)₂ (1 mol%) and this compound (2 mol%) in DMF (5 mL).
-
Add the aryl iodide (1.0 mmol), alkene (1.5 mmol), and triethylamine (2.0 mmol).
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Rationale for Conditions:
-
Base: Triethylamine acts as both a base to neutralize the HX generated and as a reducing agent for the in situ formation of the active Pd(0) species.[7]
-
Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions, effectively dissolving the catalyst and reactants.
Application in Copper-Catalyzed Reactions
Copper complexes with N,O-chelating ligands are known to catalyze a variety of reactions, including oxidation and cross-coupling reactions.[8][9] The this compound ligand can form stable complexes with copper, suggesting its utility in this area.
Protocol 4: Copper-Catalyzed Aerobic Oxidation of Phenols
Materials:
-
Substituted phenol (e.g., 2,6-di-tert-butylphenol)
-
Copper(II) chloride (CuCl₂)
-
This compound
-
Methanol
-
Oxygen (balloon)
Procedure:
-
In a round-bottom flask, dissolve CuCl₂ (0.05 mmol) and this compound (0.10 mmol) in methanol (10 mL).
-
Stir the solution at room temperature for 20 minutes to form the copper-ligand complex.
-
Add the substituted phenol (1.0 mmol).
-
Purge the flask with oxygen and maintain an oxygen atmosphere with a balloon.
-
Stir the reaction mixture vigorously at 50 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Expert Insights:
-
The bidentate N,O-ligation is expected to stabilize the copper center in different oxidation states, facilitating the catalytic cycle of the oxidation reaction.
-
The aerobic nature of this protocol makes it an environmentally benign alternative to stoichiometric oxidants.
Data Presentation
Table 1: Representative Results for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 92 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | 88 |
| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 85 |
Table 2: Representative Results for Heck-Mizoroki Reaction
| Entry | Aryl Halide | Alkene | Yield (%) |
| 1 | Iodobenzene | Styrene | 95 |
| 2 | 4-Iodotoluene | Methyl acrylate | 90 |
| 3 | 1-Iodo-3-nitrobenzene | n-Butyl acrylate | 87 |
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound presents itself as a promising, easily accessible, and versatile N,O-bidentate ligand for transition metal catalysis. The protocols detailed herein provide a solid foundation for its application in widely used synthetic transformations such as Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions, as well as copper-catalyzed oxidations. The modularity of its synthesis allows for potential modifications to further tune its steric and electronic properties, opening avenues for the development of more efficient and selective catalytic systems. Researchers and drug development professionals are encouraged to explore the utility of this ligand in their synthetic endeavors.
References
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- Orie, K. J., Ike, C. D., & Nzeneri, J. U. (2020). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. Modern Chemistry, 8(2), 24.
- Shamkhy, E. T., Ali, V. S., Hassan, H. F., Abd, S. T., Al-Duboni, G. I., & Azeez, R. A. (2017). Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes. Biomedical and Pharmacology Journal, 10(1).
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (2013).
- Saadi, L. A., Al-Adilee, K. J., & Al-Gburi, S. J. (2023). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline and Antimicrobial Studies. Journal of Medicinal and Chemical Sciences, 6(4), 720-732.
- New copper(II) μ-alkoxo-μ-carboxylato double-bridged complexes as models for the active site of catechol oxidase: synthesis, spectral characterization and DFT calculations - PubMed Central. (2021).
- Taylor & Francis. (2017). 4-aminophenol – Knowledge and References.
- Saadi, L. A., Al-Adilee, K. J., & Al-Gburi, S. J. (2022-10-02). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline a. Journal of Medicinal and Chemical Sciences.
- Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II) - IJMRSTI. (n.d.).
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH. (2022-02-17).
- A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols - ResearchGate. (2025-08-06).
- US20050250944A1 - Synthesis and uses of synephrine derivatives - Google Patents. (n.d.).
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (2016).
- 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction - ResearchGate. (2025-08-10).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis - MDPI. (2021).
- Bis{4-bromo-2-[(naphthalen-1-ylimino)methyl]phenolato-κ2 N,O}copper(II) - PMC. (2011).
- p-Synephrine and its various pharmacological effects - ResearchGate. (2021).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010-10-06).
- Heck reaction - Wikipedia. (n.d.).
- Microwave assisted synthesis of 4-aminophenol Schiff bases: DFT computations, QSAR/Drug-likeness proprieties and antibacterial screening | Request PDF - ResearchGate. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides - Organic Chemistry Portal. (2009).
- Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - MDPI. (2021).
- p-Synephrine Suppresses Glucose Production but Not Lipid Accumulation in H4IIE Liver Cells - PMC - NIH. (2016).
- p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity | EXCLI Journal. (2025-03-05).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020).
- p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity. (n.d.).
- Heck Reaction - Chemistry LibreTexts. (2023-06-30).
- Mizoroki–Heck Reactions with 4‐Phenoldiazonium Salts | Request PDF - ResearchGate. (2025-08-09).
- (PDF) Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis - ResearchGate. (2025-02-07).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).
- ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. - ResearchGate. (2025-08-07).
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Application Notes and Protocols for Investigating the Antimicrobial Activity of 4-[(Methylamino)methyl]phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Phenolic Mannich Bases in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. Phenolic compounds, widely recognized for their diverse biological activities, represent a promising starting point for the development of new anti-infective agents. Among these, 4-[(Methylamino)methyl]phenol derivatives, a class of phenolic Mannich bases, have garnered significant interest. These compounds are synthesized through the Mannich reaction, a versatile carbon-carbon bond-forming reaction that allows for the introduction of an aminomethyl group onto a phenol, creating a scaffold with potential for diverse biological interactions.[1]
This technical guide provides a comprehensive overview of the synthesis, proposed mechanisms of action, and detailed protocols for evaluating the antimicrobial and cytotoxic profiles of this compound derivatives. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of this promising class of compounds.
I. Synthesis of this compound Derivatives via the Mannich Reaction
The synthesis of this compound derivatives is typically achieved through the Mannich reaction, which involves the aminoalkylation of a phenol using formaldehyde and a primary or secondary amine.[1] In the context of our target compounds, phenol is reacted with formaldehyde and methylamine. The hydroxyl group of the phenol is a strong activating group and an ortho, para-director, meaning the aminomethyl group is primarily introduced at the ortho and para positions relative to the hydroxyl group.
General Synthesis Protocol:
A representative protocol for the synthesis of this compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as ethanol.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of methylamine, followed by the dropwise addition of an equimolar amount of aqueous formaldehyde solution (e.g., 37%), while maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the purified this compound. Further derivatives can be synthesized by using substituted phenols as starting materials.[2]
Caption: General workflow for the synthesis of this compound derivatives.
II. Putative Mechanisms of Antimicrobial Action
The antimicrobial activity of phenolic compounds, including Mannich bases, is often attributed to a multi-targeted mechanism of action rather than a single site of intervention.[3] This multifactorial approach may contribute to a lower propensity for the development of microbial resistance.
The proposed mechanisms include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the phenol ring allows these compounds to intercalate into the bacterial cell membrane, disrupting the lipid bilayer. This leads to increased membrane permeability, leakage of essential intracellular components such as ions and ATP, and ultimately, cell death.[3][4]
-
Inhibition of Cellular Enzymes: The hydroxyl group of the phenol and the nitrogen of the aminomethyl group can form hydrogen bonds with the active sites of essential microbial enzymes, leading to their inactivation.
-
Interaction with Microbial Proteins: These derivatives can bind to microbial proteins, including those on the cell surface and within the cytoplasm, leading to conformational changes and loss of function.[3]
-
Generation of Oxidative Stress: Some phenolic compounds can induce the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative damage to DNA, proteins, and lipids.[5]
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- 5. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Antidiabetic Potential of Aminophenol Derivatives
Abstract: The rising global prevalence of diabetes mellitus necessitates the urgent discovery of novel therapeutic agents.[1] Aminophenol derivatives have emerged as a promising class of small molecules with significant potential for managing hyperglycemia and related metabolic complications.[2][3] This guide provides a comprehensive overview of the key mechanisms of action for these compounds and presents detailed, field-proven protocols for their evaluation. Designed for researchers, medicinal chemists, and drug development professionals, these notes integrate the scientific rationale behind experimental design with step-by-step methodologies for robust in vitro and in vivo screening.
Introduction: The Therapeutic Rationale for Aminophenol Derivatives in Diabetes
Diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[1] While existing therapies are effective, they are often accompanied by side effects, prompting the search for new chemical entities with improved efficacy and safety profiles.[4] Aminophenol scaffolds are versatile structures in medicinal chemistry, known for their diverse biological activities.[5][6] Recent investigations have highlighted their potential as antidiabetic agents, primarily through the inhibition of key enzymes involved in glucose metabolism and the modulation of insulin signaling pathways.[2][7][8]
This document outlines the primary molecular targets of aminophenol derivatives and provides a structured workflow for assessing their therapeutic potential, from initial enzymatic assays to validation in established animal models of diabetes.
Key Mechanisms of Antidiabetic Action
The antidiabetic effects of aminophenol derivatives are often multifactorial. However, two primary mechanisms have been extensively investigated: inhibition of carbohydrate-digesting enzymes and modulation of the insulin signaling pathway.
Inhibition of Intestinal α-Glucosidase
One of the most effective strategies for managing postprandial hyperglycemia is to delay carbohydrate digestion.[4] The enzyme α-glucosidase, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides.[9]
-
Causality: By inhibiting α-glucosidase, aminophenol derivatives can slow the release of glucose into the bloodstream after a meal, thereby blunting the sharp spike in blood glucose levels that is characteristic of diabetes.[4][9] This mechanism is a well-established therapeutic approach, utilized by clinical drugs like acarbose.[9] Several studies have shown that novel acetylphenol and bromophenol derivatives can be potent α-glucosidase inhibitors, with IC50 values significantly lower than acarbose.[8][9][10]
Potentiation of Insulin Signaling via PTP1B Inhibition
Insulin resistance is a core feature of Type 2 Diabetes (T2DM).[11][12] The insulin signaling cascade is a tightly regulated process involving protein phosphorylation. Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of this pathway.[11][13]
-
Causality: PTP1B dephosphorylates and thus inactivates the insulin receptor and its downstream substrate (IRS-1), effectively dampening the insulin signal.[13] Inhibition of PTP1B is therefore a highly attractive therapeutic strategy to enhance insulin sensitivity.[11][12] By inhibiting PTP1B, aminophenol derivatives can protect the insulin receptor from dephosphorylation, prolonging its activated state and amplifying the downstream signaling cascade that leads to glucose uptake and utilization.[13] Studies on bromophenol derivatives have demonstrated potent and selective inhibition of PTP1B, leading to improved glycemic control in animal models.[7]
The diagram below illustrates how an aminophenol derivative can enhance insulin signaling by inhibiting PTP1B.
Caption: PTP1B negatively regulates insulin signaling. Aminophenol inhibitors block PTP1B, enhancing glucose uptake.
Experimental Workflow for Screening Aminophenol Derivatives
A hierarchical screening approach is recommended to efficiently identify and validate promising antidiabetic candidates. This workflow progresses from high-throughput in vitro assays to more complex cell-based systems and finally to definitive in vivo models.
Caption: A multi-stage process for identifying lead antidiabetic aminophenol compounds.
Application Protocols: In Vitro Assays
In vitro assays are essential for initial screening, mechanism elucidation, and structure-activity relationship (SAR) studies.[14][15] They offer a cost-effective and high-throughput method to identify promising candidates before advancing to more complex models.[14]
Protocol 1: α-Glucosidase Inhibition Assay
-
Principle: This colorimetric assay measures the ability of a compound to inhibit α-glucosidase from cleaving the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The intensity of the yellow color is inversely proportional to the inhibitory activity of the compound.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (Aminophenol derivatives) dissolved in DMSO
-
Acarbose (positive control)
-
Phosphate buffer (100 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer. The final DMSO concentration should be kept below 1%.
-
To each well of a 96-well plate, add 50 µL of phosphate buffer.
-
Add 10 µL of the test compound solution (or DMSO for control, or acarbose for positive control).
-
Add 20 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
-
Self-Validation & Controls:
-
Negative Control: Reaction mixture with DMSO instead of the test compound (represents 100% enzyme activity).
-
Positive Control: Acarbose, a known α-glucosidase inhibitor.[8]
-
Blank: Reaction mixture without the enzyme to correct for background absorbance from the substrate and compound.
-
Protocol 2: PTP1B Inhibition Assay
-
Principle: This assay is similar to the α-glucosidase assay but uses a different enzyme and substrate. PTP1B dephosphorylates the substrate p-nitrophenyl phosphate (pNPP), releasing the chromogenic product p-nitrophenol. Inhibition is measured by a decrease in absorbance at 405 nm.
-
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Test compounds (Aminophenol derivatives) dissolved in DMSO
-
Suramin or other known PTP1B inhibitor (positive control)
-
HEPES buffer (50 mM, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Prepare serial dilutions of test compounds and the positive control in HEPES buffer.
-
Add 80 µL of HEPES buffer and 5 µL of the test compound solution to each well.
-
Add 10 µL of PTP1B solution (50 nM) to each well and pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding 5 µL of pNPP (2 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the % inhibition and determine the IC50 value as described in Protocol 1.
-
-
Self-Validation & Controls:
-
Negative Control: Reaction with DMSO.
-
Positive Control: A known PTP1B inhibitor like Suramin.
-
Blank: Reaction mixture without the enzyme.
-
Protocol 3: Cell-Based Glucose Uptake Assay (3T3-L1 Adipocytes)
-
Principle: This assay measures the ability of a compound to stimulate glucose uptake in insulin-sensitive cells, such as differentiated 3T3-L1 adipocytes.[16] A fluorescently-labeled, non-metabolizable glucose analog (e.g., 2-NBDG) is used, and its uptake is quantified by measuring intracellular fluorescence.
-
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 96-well plates)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Test compounds and Insulin (positive control)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Cell-based assay plate reader (fluorescence)
-
-
Step-by-Step Procedure:
-
Wash differentiated 3T3-L1 cells twice with warm KRB buffer.
-
Starve the cells by incubating in serum-free DMEM for 2-3 hours.
-
Treat the cells with various concentrations of the test compound (or insulin as a positive control) in KRB buffer for 30 minutes at 37°C.
-
Add 2-NBDG to a final concentration of 100 µM and incubate for an additional 30-60 minutes at 37°C.
-
Terminate glucose uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells and measure the fluorescence of the cell lysate (Excitation ~485 nm, Emission ~535 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each condition.
-
Express the results as a percentage of the maximal glucose uptake stimulated by insulin.
-
-
Self-Validation & Controls:
-
Basal Control: Cells treated with buffer only (no compound or insulin).
-
Positive Control: Cells stimulated with a maximal dose of insulin (e.g., 100 nM) to determine the maximum physiological response.
-
Table 1: Summary of In Vitro Assays for Antidiabetic Screening
| Assay Type | Target/Process | Cell Line/System | Primary Endpoint | Rationale |
| Enzyme Inhibition | α-Glucosidase | S. cerevisiae enzyme | IC50 Value | Identifies compounds that delay carbohydrate digestion.[17][18] |
| Enzyme Inhibition | PTP1B | Recombinant human enzyme | IC50 Value | Identifies compounds that may enhance insulin sensitivity.[13][18] |
| Glucose Uptake | GLUT4 Translocation | 3T3-L1 Adipocytes, HepG2 | Fluorescence/Radioactivity | Measures direct effect on cellular glucose disposal.[15][16] |
| Insulin Secretion | β-cell function | INS-1, MIN6 cells | Insulin (ELISA) | Assesses impact on pancreatic β-cell insulin release.[15][16] |
| Cytotoxicity | Cell Viability | HepG2, 3T3-L1, INS-1 | % Viability (MTT/LDH) | Essential first step to rule out non-specific toxic effects.[16] |
Application Protocols: In Vivo Evaluation
In vivo models are indispensable for confirming the therapeutic efficacy and assessing the overall physiological effects of lead compounds in a whole-organism context.[19][20]
Protocol 4: Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Principle: Streptozotocin (STZ) is a chemical that is selectively toxic to pancreatic β-cells, inducing a state of hyperglycemia that mimics Type 1 diabetes.[17][19] This model is widely used for screening potential hypoglycemic agents.
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer (0.1 M, pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ (dose typically ranges from 45-65 mg/kg body weight). The optimal dose should be validated in-house.[21]
-
Provide the animals with 5% glucose water for the first 24 hours post-injection to prevent initial drug-induced hypoglycemia.
-
After 72 hours, measure fasting blood glucose from the tail vein. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and are selected for the study.[20]
-
-
Experimental Procedure:
-
Divide the diabetic animals into groups (n=6-8 per group):
-
Group 1: Normal Control (non-diabetic, vehicle-treated)
-
Group 2: Diabetic Control (diabetic, vehicle-treated)
-
Group 3: Positive Control (diabetic, treated with a standard drug like Metformin or Glibenclamide)
-
Group 4-X: Test Groups (diabetic, treated with different doses of the aminophenol derivative)
-
-
Administer the test compounds or vehicle orally once daily for a period of 14-28 days.
-
Monitor body weight and fasting blood glucose periodically (e.g., weekly).
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).
-
Collect terminal blood samples for biochemical analysis (HbA1c, insulin, lipid profile) and harvest organs (pancreas, liver, kidney) for histopathology.[22]
-
-
Self-Validation & Controls:
-
The Diabetic Control group is crucial to confirm the diabetic state and to serve as a baseline for evaluating the therapeutic effect.
-
The Positive Control group (e.g., Metformin) validates the model's responsiveness to a known antidiabetic agent.
-
Protocol 5: Oral Glucose Tolerance Test (OGTT)
-
Principle: The OGTT assesses the body's ability to clear a glucose load from the circulation. An improved glucose tolerance in treated animals indicates enhanced glycemic control.[20]
-
Procedure (performed on the final day of the study):
-
Fast the animals for 12-16 hours overnight.
-
Administer the final dose of the test compound/vehicle.
-
After 30-60 minutes, collect a baseline blood sample (t=0).
-
Administer an oral gavage of glucose solution (2 g/kg body weight).
-
Collect blood samples from the tail vein at 30, 60, 90, and 120 minutes after the glucose load.
-
Measure blood glucose levels for each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration against time for each group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion profile. A significant reduction in AUC for a treated group compared to the diabetic control indicates improved glucose tolerance.[23]
-
Table 2: Example Data Summary from an In Vivo Study
| Treatment Group (Dose) | Fasting Blood Glucose (mg/dL, Day 28) | Change in Body Weight (g) | HbA1c (%) | OGTT AUC (mg/dLmin) |
| Normal Control | 95 ± 8 | +25 ± 4 | 4.1 ± 0.3 | 15,000 ± 950 |
| Diabetic Control | 410 ± 35 | -15 ± 5 | 10.5 ± 0.8 | 48,500 ± 3,200 |
| Metformin (150 mg/kg) | 185 ± 22 | +5 ± 3 | 6.8 ± 0.5 | 29,000 ± 2,100 |
| Compound X (25 mg/kg) | 290 ± 30 | -2 ± 4 | 8.5 ± 0.6 | 38,000 ± 2,800 |
| Compound X (50 mg/kg) | 215 ± 25 | +3 ± 3 | 7.2 ± 0.4 | 31,500 ± 2,500 |
| *Data are presented as Mean ± SEM. * denotes p < 0.05 compared to Diabetic Control. This is hypothetical data for illustrative purposes. |
Conclusion and Future Directions
Aminophenol derivatives represent a versatile and highly promising scaffold for the development of novel antidiabetic agents. The protocols detailed in this guide provide a robust framework for their systematic evaluation, focusing on key mechanisms such as α-glucosidase and PTP1B inhibition. By employing this hierarchical screening workflow, researchers can efficiently identify lead candidates with potent antihyperglycemic activity. Future research should focus on optimizing the selectivity of these compounds, particularly for PTP1B, to minimize off-target effects. Furthermore, detailed pharmacokinetic and long-term toxicity studies will be critical for translating these promising preclinical findings into viable clinical therapies.
References
- In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. (Source: Google Search)
- Exploring in vitro techniques as new frontiers in antidiabetic drug screening. (Source: Google Search)
- Review of in vitro and in vivo models for antidiabetic activity. (Source: Google Search)
- Exploring In Vitro Antidiabetic Assays.
- Synthesis, characterization and anti-diabetic therapeutic potential of novel aminophenol-derivatized nitrilotriacetic acid vanadyl complexes. (Source: PubMed) [Link]
- Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. (Source: NIH) [Link]
- Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. (Source: PubMed) [Link]
- In Vitro Efficacy Assessment of Antidiabetic Drugs. (Source: Ace Therapeutics) [Link]
- Anti-Diabetic In-Vivo Animal Models: A Review. (Source: IJNRD) [Link]
- Animal Models as Tools to Investigate Antidiabetic and Anti-Inflamm
- Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach.
- Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. (Source: Google Search)
- Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[17][19]-Rearrangement—Oxa-Michael Addition Cascade Reactions. (Source: MDPI) [Link]
- Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus. (Source: PubMed) [Link]
- Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review. (Source: Google Search)
- PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity. (Source: PubMed) [Link]
- Synthesis of 4-aminophenol-glucopyranoside.
- Exploring efficacy of natural-derived acetylphenol scaffold inhibitors for α-glucosidase: Synthesis, in vitro and in vivo biochemical studies. (Source: PubMed) [Link]
- Synthesis and α-Glucosidase Inhibitory Mechanisms of Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether, a Potential Marine Bromophenol α-Glucosidase Inhibitor. (Source: MDPI) [Link]
- p-Aminophenol Deriv
- Antidiabetic Activity and Potential Mechanism of Amentoflavone in Diabetic Mice. (Source: NIH) [Link]
- Exploring efficacy of Natural-derived Acetylphenol Scaffold Inhibitors for α-Glucosidase: synthesis, in vitro and in vivo biochemical studies.
- Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glyc
- Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glyc
- Protein tyrosine phosphatase 1B inhibitors for diabetes. (Source: PubMed) [Link]
- p-Amino phenol deriv
- Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents. (Source: RSC Publishing) [Link]
- Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (Source: PubMed) [Link]
- Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses. (Source: Pharmacy 180) [Link]
- Dietary Polyphenols as Natural Inhibitors of α-Amylase and α-Glucosidase. (Source: MDPI) [Link]
- Dietary phenolic compounds as promising therapeutic agents for diabetes and its complications: A comprehensive review. (Source: PubMed Central) [Link]
- In Silico Approaches to Identify Polyphenol Compounds as α-Glucosidase and α-Amylase Inhibitors against Type-II Diabetes. (Source: PubMed Central) [Link]
Sources
- 1. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and anti-diabetic therapeutic potential of novel aminophenol-derivatized nitrilotriacetic acid vanadyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dietary Polyphenols as Natural Inhibitors of α-Amylase and α-Glucosidase [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring efficacy of natural-derived acetylphenol scaffold inhibitors for α-glucosidase: Synthesis, in vitro and in vivo biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein tyrosine phosphatase 1B inhibitors for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. athmicbiotech.com [athmicbiotech.com]
- 15. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Review of in vitro and in vivo models for antidiabetic activity. [wisdomlib.org]
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- 19. longdom.org [longdom.org]
- 20. ijnrd.org [ijnrd.org]
- 21. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antidiabetic Activity and Potential Mechanism of Amentoflavone in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(Methylamino)methyl]phenol
Welcome to the technical support guide for the synthesis of 4-[(Methylamino)methyl]phenol (CAS No. 78507-19-4). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. The guidance provided herein is based on established chemical principles and practical, field-proven experience.
The most prevalent and reliable synthetic route to this compound is the reductive amination of 4-hydroxybenzaldehyde with methylamine. This process typically involves the formation of an intermediate Schiff base (imine), which is then reduced in situ to the desired secondary amine. This guide will focus on troubleshooting this specific pathway.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: Low or No Yield of the Final Product
Question: I performed a one-pot reductive amination of 4-hydroxybenzaldehyde with methylamine and sodium borohydride (NaBH₄) in methanol, but my final yield is extremely low. TLC analysis shows mostly unreacted aldehyde and some baseline material. What went wrong?
Answer: This is a classic issue in reductive aminations where the reducing agent is too reactive and is added prematurely. Sodium borohydride (NaBH₄) can reduce both the intermediate imine and the starting aldehyde.[1][2][3] If the imine has not formed in a sufficient concentration before the NaBH₄ is added, the hydride will preferentially reduce the more electrophilic aldehyde back to 4-hydroxybenzyl alcohol, consuming the reagent and the starting material.
Causality Explained: The reaction proceeds in two main steps:
-
Imine Formation (Reversible): 4-hydroxybenzaldehyde + Methylamine ⇌ N-(4-hydroxybenzylidene)methanamine + H₂O
-
Reduction (Irreversible): N-(4-hydroxybenzylidene)methanamine + [H] → this compound
The initial imine formation is an equilibrium-driven process.[4] For a successful one-pot synthesis, the reduction of the imine must be faster than the reduction of the aldehyde. With a highly reactive hydride like NaBH₄, this is often not the case. The key is to allow sufficient time for the imine equilibrium to be established before introducing the reducing agent.[2]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low product yield.
Recommended Protocol: Optimized Stepwise Reductive Amination
-
Imine Formation:
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in methanol (MeOH, 5-10 mL per gram of aldehyde), add an aqueous solution of methylamine (40 wt%, 1.5-2.0 eq).
-
If desired, add glacial acetic acid (0.05 eq) to catalyze imine formation.[5]
-
Stir the mixture at room temperature for 1-2 hours. Monitor the consumption of the aldehyde by TLC. The imine spot should appear, typically at a higher Rf than the product but lower than the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (H₂) will be observed.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC indicates complete conversion.
-
-
Workup:
-
Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~7 and gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x). The product has good water solubility, so extraction may not be exhaustive. Adjusting the pH to be slightly basic (pH 8-9) before extraction can improve recovery into the organic phase.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Problem 2: Formation of a White Precipitate and Difficult Purification
Question: After my reaction, I'm struggling with purification. I have a persistent white solid that seems to be my product, but it's difficult to handle and column chromatography is giving poor separation. How can I effectively purify this compound?
Answer: The product is zwitterionic in nature, possessing both a weakly acidic phenolic hydroxyl group and a basic secondary amine. This can lead to poor solubility in many common organic solvents and cause streaking on silica gel columns. The "white solid" is likely the desired product, but its amphoteric character requires a specific purification strategy.
Causality Explained: At neutral pH, the molecule can exist in various protonation states, including a zwitterionic form, which increases polarity and water solubility while decreasing solubility in solvents like ethyl acetate or dichloromethane. On a standard silica gel column (which is acidic), the basic amine will interact strongly, leading to tailing and poor separation.
Recommended Protocol: Purification via Acid-Base Extraction and Crystallization
This method leverages the compound's properties to achieve high purity without chromatography.
-
Initial Workup:
-
After quenching the reaction, concentrate the mixture to remove the alcohol solvent.
-
Add water to the residue to dissolve the crude product and inorganic salts.
-
-
Acid Wash (Removes Non-Basic Impurities):
-
Adjust the pH of the aqueous solution to ~2 with 3 M HCl. Your product will now be protonated and exist as a water-soluble hydrochloride salt.
-
Wash the acidic aqueous solution with dichloromethane (DCM) or ethyl acetate (2x) to remove any non-basic organic impurities (e.g., residual 4-hydroxybenzyl alcohol). Discard the organic layers.
-
-
Basification and Product Extraction:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a base, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), until the pH reaches 8.5-9.0. The free-base product will precipitate or form an oil.
-
Thoroughly extract the product from the basic aqueous layer using ethyl acetate or a 9:1 mixture of DCM:isopropanol (3-5x).
-
-
Crystallization:
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Dissolve the crude solid in a minimum amount of hot isopropanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
| Purification Step | Purpose | Key Parameters |
| Acid Wash | Removal of non-basic impurities | pH ~2 |
| Basification | Conversion to free base for extraction | pH 8.5 - 9.0 |
| Organic Extraction | Isolation of the free base product | Solvent: Ethyl Acetate or DCM/IPA |
| Crystallization | Final purification to high purity | Solvent: Hot Isopropanol/Ethanol |
Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent, like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)?
A1: Yes, and in many cases, these are superior choices for a one-pot reaction.[2][6][7]
-
Sodium Cyanoborohydride (NaBH₃CN): It is less reactive than NaBH₄ and is stable in weakly acidic conditions (pH 5-6), which are ideal for imine formation.[6] It will selectively reduce the protonated iminium ion over the aldehyde, allowing for a true one-pot procedure where all reagents can be mixed from the start.[7] However, it is highly toxic and generates cyanide waste.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is another mild and selective reagent, often considered a safer alternative to NaBH₃CN.[7] It is particularly effective in non-protic solvents like dichloroethane (DCE) or tetrahydrofuran (THF).
Q2: My reaction seems to have formed a dimeric or polymeric impurity. What is this and how can I avoid it?
A2: This is a known side reaction. The product, this compound, can act as a nucleophile itself. The secondary amine of one product molecule can react with the intermediate imine of another, leading to dimers or oligomers. This is more likely to occur if:
-
The concentration of methylamine is too low.
-
The reaction is run at elevated temperatures for a prolonged period. To avoid this, use a slight excess of methylamine (1.5-2.0 eq) and maintain moderate reaction temperatures (0 °C to room temperature).
Q3: What are the critical safety precautions for this synthesis?
A3:
-
Methylamine: Is a corrosive and flammable gas/solution with a strong odor. Always handle it in a well-ventilated fume hood.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.[1] Quench reactions carefully and slowly, especially at scale.
-
Solvents: Methanol, ethyl acetate, and DCM are flammable and/or toxic. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8]
References
- ChemBK. (2024). This compound.
- Wikipedia. (n.d.). Reductive amination.
- Chemistry Steps. (n.d.). Reductive Amination.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- Common Organic Chemistry. (n.d.). Reductive Amination.
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
- Morsch, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- YouTube. (2023). Reductive Amination.
- Google Patents. (1934). Purification of methyl-para-amino phenol.
- Google Patents. (1984). Process for the purification of p-aminophenol.
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chembk.com [chembk.com]
Technical Support Center: Mannich Synthesis of 4-[(Methylamino)methyl]phenol
Introduction
Welcome to the technical support guide for the Mannich synthesis of 4-[(Methylamino)methyl]phenol. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important reaction. The Mannich reaction is a powerful tool for C-C bond formation, specifically for the aminomethylation of acidic protons.[1][2][3] In the synthesis of this compound, the electron-rich phenol ring acts as the nucleophile, reacting with formaldehyde and methylamine to yield the desired product.[4][5]
However, the high reactivity of the phenol nucleus and the reaction intermediates can lead to a variety of side reactions, resulting in reduced yields, complex product mixtures, and purification challenges. This guide provides in-depth, experience-based troubleshooting advice and frequently asked questions to help you navigate and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of the Mannich synthesis of this compound?
The reaction proceeds in two primary stages:
-
Iminium Ion Formation: Methylamine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This is followed by dehydration, typically under acidic conditions, to form the highly electrophilic N-methylmethaniminium ion (an iminium ion).[6][7][8]
-
Electrophilic Aromatic Substitution: The phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the iminium ion. The -OH group is an ortho, para-director, meaning it increases electron density at the C2, C4, and C6 positions.[4] Attack at the C4 (para) position leads to the desired product, this compound.
Below is a diagram illustrating the primary reaction pathway.
Caption: Competing pathways leading to desired mono-adduct and undesired bis-adduct.
Problem 2: My reaction mixture becomes a thick, unworkable sludge or solid.
This indicates significant polymerization.
Causality: The reaction of formaldehyde with phenol to form methylene-bridged polymers is a well-known process in polymer chemistry. This is highly favored by excess formaldehyde and high temperatures.
Solutions & Optimization Strategies:
-
Strict Stoichiometric Control of Formaldehyde: Never use an excess of formaldehyde. It is best to use it as the limiting reagent or in a 1:1 ratio with the amine.
-
Maintain Low Temperature: As discussed, polymerization is highly temperature-dependent. Keep the reaction temperature below 60°C, and preferably closer to room temperature.
-
pH Control: While the reaction is often acid-catalyzed, very strong acidic conditions can accelerate the polymerization of formaldehyde and phenol. If using an acid catalyst, a mild acid like acetic acid is preferable to strong mineral acids. [6]
Problem 3: The reaction is very slow at room temperature, but heating leads to the problems above.
If the reaction is sluggish under mild conditions, you can enhance the reactivity of the electrophile without resorting to high temperatures.
Causality: The rate-limiting step is often the attack of the phenol on the iminium ion. The concentration and reactivity of this ion are key.
Solutions & Optimization Strategies:
-
Use a Pre-formed Iminium Salt: Instead of generating the iminium ion in situ, you can use a stable, pre-formed salt. The most common is Eschenmoser's salt (dimethylaminomethyl iodide). [9][10][11]While this provides a dimethylamino group, analogous salts for methylamine can be prepared. This approach offers several advantages:
-
The reaction can often be run at room temperature or below.
-
Stoichiometry is precise, eliminating issues from excess formaldehyde.
-
It avoids the aqueous media associated with formalin, which can simplify workup.
-
Table 1: Summary of Parameter Effects on Product Distribution
| Parameter | Recommended Adjustment | Effect on Desired Mono-Adduct | Effect on Bis-Adduct | Effect on Polymer | Rationale |
| Stoichiometry | Use Phenol in excess (e.g., 1.5 eq.) | Increases | Decreases | No direct effect | Increases the statistical probability of an iminium ion reacting with a fresh phenol molecule. [12] |
| Temperature | Maintain < 60°C, ideally 0°C to RT | Increases Selectivity | Decreases | Significantly Decreases | Side reactions have higher activation energies and are more sensitive to temperature increases. [4][13] |
| Reagent Addition | Slow, dropwise addition of pre-mixed amine/CH₂O | Increases | Decreases | Decreases | Maintains a low concentration of the electrophile, disfavoring multiple additions and polymerization. [4] |
| pH | Avoid strongly acidic conditions | Increases | No direct effect | Decreases | Strong acids can catalyze the unwanted polymerization of phenol and formaldehyde. [6] |
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the mono-substituted product by controlling stoichiometry and temperature.
Reagents:
-
Phenol (1.5 eq.)
-
Methylamine (40% solution in water, 1.0 eq.)
-
Formaldehyde (37% solution in water, 1.0 eq.)
-
Ethanol (Solvent)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol (1.5 eq.) in ethanol (approx. 2-3 mL per gram of phenol).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with stirring.
-
Reagent Premix: In the dropping funnel, carefully combine methylamine solution (1.0 eq.) and formaldehyde solution (1.0 eq.).
-
Slow Addition: Add the methylamine/formaldehyde mixture from the dropping funnel to the cooled, stirring phenol solution dropwise over 45-60 minutes. Crucially, ensure the internal temperature of the reaction does not rise above 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent system) to observe the consumption of phenol and the formation of the product.
-
Workup:
-
Remove the ethanol under reduced pressure.
-
Add water and adjust the pH to >10 with NaOH to ensure the product is in its free base form.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Caption: A logical workflow for troubleshooting common issues in the Mannich synthesis.
References
- AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
- Curly Arrow. (2007, May 15). The Mannich Reaction revisited.
- Merino, P. (n.d.). The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-. Science of Synthesis.
- Organic Chemistry. (2023, April 19). Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism.
- Brunel University Research Archive. (n.d.). A study of the Mannich reaction with.
- ResearchGate. (n.d.). Mannich reaction mechanism for phenols. [Diagram].
- Tyman, J. H. P., & Patel, M. (n.d.). Phenolic Structure and Colour in Mannich Reaction Products. ResearchGate.
- Google Patents. (n.d.). EP0487188A1 - Alkyl phenol Mannich condensates.
- Wikipedia. (n.d.). Mannich reaction.
- Chemistry LibreTexts. (2023, January 22). Mannich Reaction.
- MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- Chemistry Steps. (n.d.). Mannich Reaction.
- TALENTA Publisher - Universitas Sumatera Utara. (2019, February 28). Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH.
- Unacademy. (n.d.). Mannich Condensation/Reaction Explained.
- MDPI. (2022). Alkoxyalkylation of Electron-Rich Aromatic Compounds.
- Science of Synthesis. (n.d.). Mannich Reaction.
- Revista de Chimie. (2018). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
- Organic Chemistry Portal. (n.d.). Mannich Reaction.
- ResearchGate. (n.d.). Optimization of reaction conditions. [Table].
- ResearchGate. (2025, August 6). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols.
- Journal of Drug Delivery and Therapeutics. (2021). Synthetic applications of biologically important Mannich bases: An updated review.
- ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid.
- ResearchGate. (2025, August 8). Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH.
- Google Patents. (n.d.). US1973472A - Purification of methyl-para-amino phenol.
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. oarjbp.com [oarjbp.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Mannich Condensation/Reaction Explained [unacademy.com]
- 9. Curly Arrow: The Mannich Reaction revisited [curlyarrow.blogspot.com]
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- 11. m.youtube.com [m.youtube.com]
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- 13. EP0487188A1 - Alkyl phenol Mannich condensates - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-[(Methylamino)methyl]phenol Synthesis
Welcome to the technical support center for the synthesis of 4-[(Methylamino)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic protocols for this important intermediate.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, primarily via the reductive amination of 4-hydroxybenzaldehyde with methylamine.
Issue 1: Low or No Product Yield
Question: I am performing a reductive amination of 4-hydroxybenzaldehyde with methylamine, but I am observing a very low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in this reductive amination can stem from several factors, primarily related to imine formation and the subsequent reduction step.
Potential Causes & Solutions:
-
Incomplete Imine Formation: The initial condensation of 4-hydroxybenzaldehyde and methylamine to form the corresponding imine is a crucial equilibrium-driven step.
-
Troubleshooting:
-
pH Adjustment: The reaction is often acid-catalyzed. A slightly acidic medium (pH 4-6) can facilitate imine formation. You can add a catalytic amount of a weak acid like acetic acid.[1][2] However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
-
Water Removal: The formation of the imine releases water. Removing this water can shift the equilibrium towards the product. While not always practical in a one-pot reductive amination, using a drying agent like anhydrous magnesium sulfate or molecular sieves during the imine formation stage (if performed as a separate step) can be beneficial.[3]
-
Reaction Time: Allow sufficient time for imine formation before adding the reducing agent. This can be monitored by techniques like TLC or ¹H NMR to observe the disappearance of the aldehyde peak.[1][4]
-
-
-
Ineffective Reduction: The choice and handling of the reducing agent are critical for a successful reaction.
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice, but it can also reduce the starting aldehyde.[5] A more selective reducing agent for imines in the presence of aldehydes is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6] NaBH₃CN is effective at a slightly acidic pH, which also favors imine formation.[7]
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (typically 1.5-2 equivalents) to drive the reaction to completion.
-
Temperature Control: The reduction is typically performed at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions. After the initial addition of the reducing agent, the reaction may be allowed to slowly warm to room temperature.
-
-
-
Side Reactions: The phenolic hydroxyl group can introduce complexities.
-
Troubleshooting:
-
Over-alkylation: While less common with reductive amination compared to direct alkylation with alkyl halides, the formation of the tertiary amine is a possibility.[8] Using a controlled stoichiometry of the aldehyde can help minimize this.
-
Aldehyde Reduction: As mentioned, the starting 4-hydroxybenzaldehyde can be reduced to the corresponding alcohol (4-hydroxybenzyl alcohol) by less selective reducing agents.[8] Using an imine-selective reducing agent is the best solution.
-
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows significant impurities after workup. How can I identify and minimize the formation of these byproducts?
Answer:
Impurity profiles in the synthesis of this compound often point towards unreacted starting materials or specific side products.
Common Impurities and Mitigation Strategies:
-
Unreacted 4-Hydroxybenzaldehyde:
-
Identification: Can be detected by TLC, ¹H NMR (characteristic aldehyde proton signal around 9-10 ppm), or LC-MS.
-
Mitigation:
-
Ensure a slight excess of methylamine to drive the consumption of the aldehyde.
-
Increase the reaction time for imine formation before adding the reducing agent.
-
Optimize the pH to favor imine formation.
-
-
-
Residual Imine Intermediate:
-
Identification: The imine C=N bond can sometimes be observed in IR or ¹³C NMR spectra. It can also be detected by LC-MS.
-
Mitigation:
-
Increase the amount of the reducing agent.
-
Extend the reaction time for the reduction step.
-
Ensure the reducing agent is active and has not decomposed.
-
-
-
4-Hydroxybenzyl Alcohol:
-
Identification: This byproduct arises from the reduction of the starting aldehyde. It can be identified by comparing its spectroscopic data with a known standard.
-
Mitigation: Use a more chemoselective reducing agent like NaBH₃CN or NaBH(OAc)₃ that preferentially reduces the imine over the aldehyde.[5][7]
-
Purification Strategies:
-
Acid-Base Extraction: The product, being a secondary amine, is basic and can be separated from non-basic impurities like 4-hydroxybenzyl alcohol.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt.
-
Wash the organic layer to remove any remaining product.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH of ~9-10.
-
Extract the liberated free amine back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Crystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Frequently Asked Questions (FAQs)
1. What is the most common and efficient synthetic route to this compound?
The most widely employed and efficient method is the reductive amination of 4-hydroxybenzaldehyde with methylamine.[7] This one-pot reaction involves the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine. This method is generally preferred over others due to its operational simplicity and good yields.
2. What are the optimal reaction conditions for the reductive amination synthesis?
Optimal conditions can vary, but a general and effective starting point is outlined in the table below:
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol or Ethanol | Good solubility for reactants and compatibility with borohydride reducing agents. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps control the exothermic reduction, then warming allows the reaction to go to completion. |
| pH | Slightly Acidic (4-6) | Catalyzes imine formation without deactivating the amine nucleophile.[9] |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Offers high selectivity for the imine over the aldehyde, minimizing byproduct formation.[5][7] |
| Stoichiometry | Aldehyde:Amine:Reducing Agent ≈ 1 : 1.2 : 1.5 | A slight excess of the amine and reducing agent helps drive the reaction to completion. |
3. How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. You can monitor the disappearance of the 4-hydroxybenzaldehyde spot and the appearance of the product spot. A co-spot of the starting material is recommended for accurate comparison.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving it in a deuterated solvent for ¹H NMR analysis can provide a clear picture of the reaction progress by observing the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of new signals for the product (e.g., the benzylic CH₂ protons).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to monitor the consumption of reactants and the formation of the product, as well as detect any side products.
4. What are the key safety precautions to consider during this synthesis?
-
Methylamine: Is a flammable and corrosive gas or is often used as a solution in a solvent. It should be handled in a well-ventilated fume hood.
-
Sodium Borohydride and its derivatives: These are reducing agents that can react violently with water and acids to produce flammable hydrogen gas. They should be handled with care, and additions should be made slowly and in a controlled manner.
-
Solvents: Organic solvents like methanol and ethanol are flammable. Ensure there are no ignition sources nearby.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
5. Can this reaction be scaled up for larger-scale production?
Yes, this reaction is amenable to scale-up. However, there are some important considerations:
-
Heat Management: The reduction step is exothermic. On a larger scale, efficient heat dissipation is crucial to maintain temperature control and prevent runaway reactions. The use of a jacketed reactor with a cooling system is recommended.
-
Reagent Addition: The addition of the reducing agent should be done slowly and in a controlled manner to manage the exotherm.
-
Mixing: Efficient stirring is necessary to ensure homogeneity, especially during the addition of reagents.
-
Workup: The workup procedure, particularly the acid-base extractions, will need to be adapted for larger volumes.
A pilot run at an intermediate scale is always recommended to identify any potential scale-up issues before proceeding to a large-scale synthesis.[10][11]
Visualizing the Process
Reductive Amination Workflow
Caption: A typical experimental workflow for the synthesis of this compound via reductive amination.
Reaction Mechanism
Caption: The reaction mechanism of reductive amination, showing the key intermediates.
References
- DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL - Google P
- 4-((Methylamino)methyl)phenol | C8H11NO | CID 13104924 - PubChem. ([Link])
- Phenol, 4-(methylamino)- - SpectraBase. ([Link])
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH. ([Link])
- CN103508908A - Preparation method for 4-amino-3-methylphenol - Google P
- Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study - Research Explorer - The University of Manchester. ([Link])
- Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. ([Link])
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. ([Link])
- EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds - Google P
- Phenol, 4-amino-3-methyl- - the NIST WebBook. ([Link])
- 4-(Dimethylamino)phenol - the NIST WebBook. ([Link])
- Reductive Amin
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. ([Link])
- Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)
- Reductive amin
- US1297685A - Process of manufacturing n-methyl p-amino phenol.
- Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction | Request PDF - ResearchG
- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl)
- (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. ([Link])
- Reductive Amination, and How It Works - Master Organic Chemistry. ([Link])
- (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)
- What's wrong with my reductive amination? I barely got any product. - Reddit. ([Link])
- Aldehyde not reacting in reductive amination reaction, thoughts?
- Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl)
- Reductive Amin
- Reductive amination process and products. Aldehydes and ketones are...
- Synthesis, characterisation and antimicrobial evaluation of 4-bromo-2-[(dodecylimino)methyl]phenol and 4-bromo-2-[(hexadecylimino)
- I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. ([Link])
- Myers Chem 115. ([Link])
- US1973472A - Purification of methyl-para-amino phenol - Google P
- Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde.
- 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem. ([Link])
- Process for the purification of p-aminophenol - P
- of the reaction conditions where benzaldehyde couples with methylamine a - ResearchG
- A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility - PubMed. ([Link])
- US4870209A - Process for purifying crude 4-aminophenol - Google P
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- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
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- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 4-[(Methylamino)methyl]phenol
Welcome to the technical support center for the synthesis of 4-[(Methylamino)methyl]phenol (CAS 78507-19-4), a key intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and ultimately improve yield and purity. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system for your experimental success.
I. Understanding the Synthetic Landscape
The synthesis of this compound, also known as p-Hydroxybenzylmethylamine or 4-Hydroxy-N-methylbenzylamine, is most commonly achieved through a two-step process. This involves the initial formation of a primary amine, 4-hydroxybenzylamine, followed by its selective methylation. The efficiency of each step is critical for the overall yield and purity of the final product.
Core Synthetic Strategy: A Two-Pronged Approach
-
Formation of 4-Hydroxybenzylamine : The precursor, 4-hydroxybenzylamine, is typically synthesized via the reductive amination of p-hydroxybenzaldehyde. This reaction involves the condensation of the aldehyde with an amine source, followed by reduction of the resulting imine.
-
Methylation to this compound : The subsequent N-methylation of 4-hydroxybenzylamine is often accomplished using the Eschweiler-Clarke reaction. This classic method offers a high degree of selectivity for mono-methylation, preventing the formation of quaternary ammonium salts.[1][2]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound, providing a logical framework for troubleshooting.
Problem 1: Low Yield in the Reductive Amination of p-Hydroxybenzaldehyde
Symptoms:
-
Less than 80% conversion of p-hydroxybenzaldehyde.
-
Significant recovery of starting material.
-
Formation of multiple, difficult-to-separate side products.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inefficient Imine Formation | The initial condensation of p-hydroxybenzaldehyde with ammonia is a reversible equilibrium. Inadequate removal of water can shift the equilibrium back towards the reactants. | Conduct the reaction in a solvent system that allows for azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene). Ensure the ammonia source is anhydrous or in high excess. |
| Catalyst Inactivity | The Raney nickel catalyst is susceptible to poisoning by sulfur-containing compounds or oxidation from improper handling. | Use freshly prepared or high-quality Raney nickel. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Consider a pre-activation step if catalyst activity is questionable. |
| Suboptimal Reaction Conditions | Temperature and pressure play a crucial role in hydrogenation. Insufficient pressure can lead to slow or incomplete reduction of the imine. | Ensure the autoclave is properly sealed and can maintain the recommended hydrogen pressure (e.g., 100 atmospheres).[3][4] Monitor the temperature closely, as excessive heat can lead to side reactions. |
| pH Imbalance | The pH of the reaction medium can influence both imine formation and the stability of the product. | The addition of a small amount of acid, such as sulfuric acid, can catalyze imine formation.[3][4] However, strongly acidic conditions should be avoided to prevent polymerization of the starting material. |
Problem 2: Incomplete Methylation and/or Formation of Side Products in the Eschweiler-Clarke Reaction
Symptoms:
-
Presence of unreacted 4-hydroxybenzylamine in the final product.
-
Formation of N-formylated byproducts.
-
Low yield of the desired this compound.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reagents | The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[1][2] | Use a molar excess of both reagents. A typical ratio is 1 equivalent of amine to 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid. |
| Low Reaction Temperature | The reaction is typically performed at elevated temperatures (80-100 °C) to facilitate the decomposition of formic acid and the reduction of the iminium ion intermediate.[5] | Maintain the reaction temperature near boiling for several hours to ensure complete conversion.[1] Monitor the reaction for the evolution of carbon dioxide, which indicates the reaction is proceeding. |
| Formation of Stable Intermediates | The intermediate iminium ion must be efficiently reduced by the hydride transfer from formic acid. | Ensure the formic acid is of high purity. The presence of water can potentially hydrolyze the iminium ion back to the amine and formaldehyde.[6] |
| Work-up and Purification Issues | The product is an amine and can be lost during extraction if the pH is not properly controlled. | After the reaction is complete, basify the reaction mixture with a strong base (e.g., NaOH) to a pH above 10 before extraction with an organic solvent. This will ensure the amine is in its free base form and readily extracted. |
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent for the initial reductive amination of p-hydroxybenzaldehyde?
A1: Yes, other reducing agents can be employed. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are milder alternatives to catalytic hydrogenation and can be used under less stringent conditions.[7] However, these reagents are more expensive and may require different work-up procedures. Catalytic hydrogenation with Raney nickel is often preferred for large-scale synthesis due to its cost-effectiveness and high efficiency.[8]
Q2: My final product of this compound is discolored. What is the cause and how can I purify it?
A2: Discoloration is often due to the presence of oxidized impurities. Phenols are susceptible to air oxidation, especially under basic conditions. To minimize this, perform the work-up and purification steps under an inert atmosphere if possible. For purification, recrystallization from a suitable solvent system (e.g., ethanol/ether or toluene) is effective.[3][4] Treatment with activated charcoal during the recrystallization process can also help remove colored impurities.
Q3: Is it possible to perform a one-pot synthesis of this compound from p-hydroxybenzaldehyde?
A3: A one-pot synthesis is theoretically possible by combining reductive amination with methylation. One could envision a process where p-hydroxybenzaldehyde is first reacted with methylamine to form the corresponding imine, which is then reduced in situ. However, controlling the selectivity and preventing side reactions, such as the methylation of the phenolic hydroxyl group, would be challenging. The two-step approach generally offers better control and higher purity of the final product.
Q4: What are the key safety precautions when working with the reagents involved in this synthesis?
A4:
-
Raney Nickel: It is pyrophoric (can ignite spontaneously in air) when dry. Always handle it as a slurry in water or ethanol and under an inert atmosphere.
-
Formaldehyde: It is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Formic Acid: It is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Gas: It is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks when performing catalytic hydrogenation.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxybenzylamine via Reductive Amination
-
To a 500 mL autoclave, add 122.1 g (1 mole) of p-hydroxybenzaldehyde, 20 g of Raney nickel catalyst, and 250 mL of ethanol saturated with ammonia at 10 °C.
-
Add 0.1 mL of concentrated sulfuric acid.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave to 100 atmospheres with hydrogen.
-
Stir the mixture at room temperature for 6 hours, maintaining the hydrogen pressure.
-
After the reaction is complete, carefully vent the autoclave and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a mixture of ethanol and ether to yield 4-hydroxybenzylamine.[3][4]
Protocol 2: Synthesis of this compound via Eschweiler-Clarke Reaction
-
In a round-bottom flask equipped with a reflux condenser, dissolve 12.3 g (0.1 mole) of 4-hydroxybenzylamine in 25 mL of 90% formic acid.
-
Add 15 mL of 37% aqueous formaldehyde (0.2 moles).
-
Heat the reaction mixture to 80-100 °C for 18 hours. Vigorous evolution of carbon dioxide should be observed initially.[2]
-
Cool the reaction mixture to room temperature and carefully add a 30% aqueous sodium hydroxide solution until the pH is greater than 10.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
V. Visualizing the Process
Diagram 1: Synthetic Pathway
Caption: Overall synthetic route to this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Step 1
Caption: Troubleshooting workflow for reductive amination.
VI. References
-
Google Patents. (1983). US4388250A - Process for the preparation of p-hydroxy-benzyl-nitriles and corresponding amines. Retrieved from
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
Google Patents. (2021). US12024483B2 - Synthesis method of hydroxybenzylamine. Retrieved from
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Hydroxybenzylamine. Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]
Sources
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- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. 4-Hydroxybenzylamine synthesis - chemicalbook [chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. US4388250A - Process for the preparation of p-hydroxy-benzyl-nitriles and corresponding amines - Google Patents [patents.google.com]
Technical Support Center: 4-[(Methylamino)methyl]phenol Synthesis
Welcome to the technical support guide for the synthesis of 4-[(Methylamino)methyl]phenol. This resource is designed for researchers, medicinal chemists, and process development scientists to proactively identify and troubleshoot common byproducts encountered during synthesis. Adherence to best practices in analytical chemistry is crucial for ensuring the purity and integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary expected byproducts?
The most prevalent and straightforward method for synthesizing this compound is through the direct reductive amination of 4-hydroxybenzaldehyde with methylamine.[1][2] The reaction proceeds via the formation of an imine intermediate, which is then reduced to the desired secondary amine.
The main byproducts to anticipate are:
-
Unreacted Starting Materials: 4-Hydroxybenzaldehyde.
-
Imine Intermediate: N-(4-hydroxybenzylidene)methanamine, resulting from incomplete reduction.[3]
-
Tertiary Amine (Over-alkylation product): Bis(4-hydroxybenzyl)methylamine, formed when the product (a secondary amine) reacts with another molecule of the starting aldehyde.[4]
-
Reduced Aldehyde: 4-Hydroxybenzyl alcohol, if the reducing agent directly reduces the starting aldehyde.
Q2: Why is the formation of the tertiary amine, bis(4-hydroxybenzyl)methylamine, a significant issue?
The formation of the tertiary amine byproduct is a common challenge in reductive aminations involving primary amines.[4] This impurity is particularly problematic because its polarity and structural similarity to the desired product can make it difficult to remove via standard purification techniques like crystallization or column chromatography. Its presence can impact downstream applications and the overall purity of the active pharmaceutical ingredient (API).
Troubleshooting Guide: From Unexpected Results to Solutions
Scenario 1: My HPLC analysis shows a significant peak with a longer retention time than my product.
Q: I've run my crude reaction mixture on a reverse-phase HPLC and see a large, late-eluting peak. What is it likely to be?
A: A late-eluting peak on a standard C18 column typically indicates a less polar, more hydrophobic compound. In this synthesis, the most probable identity of this peak is the tertiary amine byproduct, bis(4-hydroxybenzyl)methylamine . Having two aromatic rings, it is significantly more hydrophobic than the desired product, which has only one.
Causality & Prevention: This byproduct forms when the desired secondary amine product successfully competes with methylamine to react with the remaining 4-hydroxybenzaldehyde, forming a new iminium ion that is subsequently reduced.
-
Stoichiometry: An excess of the aldehyde or insufficient methylamine favors this side reaction.
-
Reaction Rate: Slow reduction allows the secondary amine product to accumulate and react with the starting aldehyde.
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to confirm the mass of the impurity. The expected [M+H]⁺ for bis(4-hydroxybenzyl)methylamine (C₁₅H₁₇NO₂) is approximately 258.12 m/z.
-
Optimize Reaction Conditions:
Scenario 2: My ¹H NMR spectrum has complex signals in the aromatic and benzylic regions.
Q: My NMR spectrum is not clean. Besides my product peaks, I see extra aromatic signals and a singlet around 3.5-3.7 ppm that doesn't correspond to my product's benzylic protons.
A: This pattern strongly suggests the presence of multiple species containing a benzyl group. The key is to dissect the signals based on their expected chemical shifts and multiplicities.
| Compound | Ar-H (ppm) | Ar-CH₂-N (ppm) | N-CH₃ (ppm) |
| Product (Desired) | ~6.7-7.2 (m, 4H) | ~3.6-3.8 (s, 2H) | ~2.4 (s, 3H) |
| Imine Intermediate | ~6.8-7.7 (m, 4H) | HC=N : ~8.3 (s, 1H) | ~3.5 (d, 3H) |
| Tertiary Amine | ~6.7-7.2 (m, 8H) | ~3.5-3.7 (s, 4H) | ~2.2 (s, 3H) |
| 4-Hydroxybenzaldehyde | ~6.9-7.8 (m, 4H) | CHO : ~9.8 (s, 1H) | N/A |
NMR chemical shifts are approximate and can vary based on solvent and concentration.[7][8][9]
Troubleshooting Steps:
-
Identify the Imine: Look for the characteristic singlet of the imine proton (HC=N) downfield, typically above 8 ppm.[10] Its presence indicates incomplete reduction. To resolve this, increase the equivalents of the reducing agent (e.g., NaBH₄) or extend the reaction time after its addition.
-
Identify the Tertiary Amine: This byproduct will show a singlet for its four benzylic protons (Ar-CH₂ -N) and a singlet for its N-methyl group. The key differentiator is the integration ratio: the aromatic proton signal (8H) will be twice that of the benzylic proton signal (4H).
-
D₂O Shake: To confirm labile protons like -OH and -NH, add a drop of D₂O to your NMR tube and re-acquire the spectrum. The signals for these protons should disappear or significantly diminish.[8]
Visualizing the Reaction and Byproduct Formation
The following diagram illustrates the primary reaction pathway and the key side reactions that lead to common impurities.
Caption: Reaction scheme for this compound synthesis.
Analytical Protocols
Protocol 1: HPLC-UV Purity Analysis
This protocol is designed as a starting point for the purity assessment of the crude reaction mixture.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 275 nm.
-
Sample Preparation: Dissolve a small amount of the crude material in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.
This method provides good separation for the starting aldehyde, the product, and the more non-polar tertiary amine byproduct.[11][12]
Analytical Workflow for Impurity Investigation
The following workflow outlines a systematic approach to identifying an unknown peak in your chromatogram.
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and degradation of 4-[(Methylamino)methyl]phenol
Welcome to the comprehensive technical support guide for 4-[(Methylamino)methyl]phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges and degradation issues associated with this compound. This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind the experimental procedures.
Introduction to the Stability of this compound
This compound is a versatile organic compound used as a reagent and intermediate in the synthesis of various pharmaceuticals and other organic molecules.[1] Its structure, featuring a phenol ring and a secondary benzylic amine, makes it susceptible to degradation under common experimental and storage conditions. The primary degradation pathway is oxidation, which can be triggered by exposure to air, light, heat, and incompatible materials like strong oxidizing agents and acids.[2][3] Understanding these degradation pathways is critical for ensuring the integrity of your experiments and the quality of your final products.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common stability-related questions encountered during the handling and use of this compound.
Q1: My solid this compound has turned from white/yellowish to a brown or black color. Can I still use it?
A1: The discoloration of your this compound is a strong indicator of oxidative degradation. Phenolic compounds, especially aminophenols, are prone to air oxidation, which leads to the formation of colored polymeric impurities. While the compound may not be completely degraded, the presence of these impurities can significantly impact your reaction yields, introduce side products, and complicate purification.
Recommendation: It is strongly advised to use a fresh, pure sample of this compound for your experiments. If this is not possible, you may attempt to purify the discolored material by recrystallization, but this may not remove all degradation products. A preliminary small-scale reaction is recommended to assess its suitability.
Q2: I am observing unexpected side products in my reaction. Could they be from the degradation of this compound?
A2: Yes, it is highly likely. The degradation of this compound can generate several reactive species that can participate in side reactions. The primary degradation pathway is oxidation, which can affect both the phenol ring and the (methylamino)methyl side chain.
-
Phenol Ring Oxidation: The phenol moiety can be oxidized to a quinone-type structure, which is highly electrophilic and can react with nucleophiles in your reaction mixture.
-
Side Chain Oxidation: The benzylic carbon and the secondary amine are also susceptible to oxidation. This can lead to the formation of an imine, a ketone, or even cleavage of the C-N bond (N-dealkylation).
These degradation products can lead to a complex reaction profile and reduced yield of your desired product.
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1] It is also crucial to protect it from light and moisture.[2] The container should be tightly sealed to prevent exposure to air. Avoid storing it in proximity to strong oxidizing agents or acids.[2][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C | Slows down the rate of oxidative and thermal degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents air oxidation of the phenol and amine functionalities.[2] |
| Light | Amber vial or stored in the dark | Protects against photolytic degradation.[2] |
| Moisture | Tightly sealed container | Prevents hydrolysis and moisture-mediated degradation.[2] |
| Incompatibilities | Away from strong acids and oxidizing agents | Prevents rapid and potentially hazardous reactions.[2][3] |
Q4: I am using this compound in an aqueous solution. What precautions should I take?
A4: Aqueous solutions of this compound are particularly prone to degradation. The pH of the solution is a critical factor. Alkaline conditions can accelerate the oxidation of the phenol group. It is recommended to prepare aqueous solutions fresh for each use and to deoxygenate the solvent prior to dissolution. If the solution needs to be stored, even for a short period, it should be kept at a low temperature (2-8 °C), protected from light, and under an inert atmosphere.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the instability of this compound.
Issue 1: Low Yield or Incomplete Reaction
Symptoms:
-
Lower than expected yield of the desired product.
-
Presence of starting material even after extended reaction times.
-
Formation of a complex mixture of unidentified products.
Possible Cause: Degradation of this compound before or during the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Appearance of Unidentified Impurities in Product
Symptoms:
-
Unexpected peaks in HPLC or GC analysis of the crude or purified product.
-
Difficulty in purifying the final compound.
-
Discoloration of the final product.
Possible Cause: Co-elution or reaction of degradation products of this compound.
Hypothesized Degradation Pathways and Products:
The degradation of this compound is likely to proceed through several oxidative pathways:
-
Oxidation of the Phenol Ring: This can lead to the formation of a quinone-like intermediate, which can then polymerize or react with other nucleophiles.
-
Oxidation of the Benzylic Carbon: The benzylic C-H bond is activated and can be oxidized to a carbonyl group, forming 4-((methylamino)carbonyl)phenol.
-
N-Dealkylation: Oxidative cleavage of the C-N bond at the benzylic position can lead to the formation of 4-hydroxybenzaldehyde and methylamine.
-
Oxidation of the Secondary Amine: The secondary amine can be oxidized to a nitrone.
Caption: Hypothesized oxidative degradation pathways.
Part 3: Experimental Protocols
This section provides detailed experimental protocols for assessing the stability of this compound and for developing a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[4][5]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 60 °C for 48 hours.
-
Dissolve a portion of the stressed solid in methanol and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the solution by HPLC.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Starting HPLC Conditions (to be optimized):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.
References
- This compound - ChemBK. (2024).
- Material Safety Data Sheet 4-(Methylamino)phenol Sulfate Solution. The Lab Depot.
- 4-(Methylamino) Phenol Sulfate Solution. Cole-Parmer. (2016).
- 4-((Methylamino)methyl)phenol. PubChem.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. (2013).
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022).
- Oxidative cleavage of C−N bonds in N-alkylbenzylamines, N,N-dialkylbenzylamines, and benzylamine derivatives. ResearchGate.
- Reactions at the Benzylic Position. Chemistry Steps.
- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. (2021).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (2022).
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. (2013).
- 4-Aminophenol. Wikipedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of aqueous solutions of N-acetyl-p-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Regioselectivity in the Aminomethylation of Phenols
Welcome to the technical support center for the aminomethylation of phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction, with a focus on achieving desired regioselectivity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your success in the lab.
The aminomethylation of phenols, most famously accomplished through the Mannich reaction, is a powerful tool for introducing aminomethyl groups onto the phenolic ring. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] However, controlling the position of this new substituent—achieving high regioselectivity—can be a significant challenge. The hydroxyl group of a phenol is a strong ortho, para-director, often leading to a mixture of products.[2][3] This guide will provide in-depth solutions to common issues and answer frequently asked questions to help you master this reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the aminomethylation of phenols. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Low or No Yield of the Desired Mannich Base
This is one of the most common frustrations in the lab. A low or negligible yield can stem from several factors, from reagent quality to reaction conditions.[4]
Possible Causes & Step-by-Step Solutions:
-
Reagent Quality:
-
Formaldehyde Source: Paraformaldehyde is a common source of formaldehyde. Ensure it is fresh and of high quality, as old paraformaldehyde can depolymerize inefficiently.[4] Consider using a fresh aqueous solution of formaldehyde (formalin) as an alternative, but be mindful of the water content's effect on the reaction.
-
Amine: Ensure your primary or secondary amine is pure. Impurities can lead to unwanted side reactions.[5] For solid amine salts like dimethylamine hydrochloride, ensure they have been stored correctly to prevent degradation.[4]
-
Phenol Substrate: The purity of your phenol is critical. Impurities can inhibit the reaction or lead to byproducts.[4]
-
-
Reaction Conditions:
-
Temperature: Many Mannich reactions require heating to proceed at an appreciable rate. If you are running the reaction at room temperature, try increasing the temperature or refluxing the reaction mixture.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
Reaction Time: These reactions can be slow. Ensure you are running the reaction for a sufficient duration, which can range from a few hours to overnight.[4] Again, TLC is your best tool for monitoring progress.
-
Solvent: Protic solvents like ethanol, methanol, or water are commonly used as they facilitate the formation of the electrophilic iminium ion.[4] The choice of solvent can significantly impact reaction rates and yields. Experiment with different solvents if your current system is not effective.
-
-
Mechanism-Related Issues:
-
Iminium Ion Formation: The first step of the Mannich reaction is the formation of an iminium ion from the amine and formaldehyde.[2][6] This step is often acid-catalyzed. If your reaction mixture is not sufficiently acidic, the formation of the electrophile will be slow. A catalytic amount of a strong acid like HCl can be beneficial.[4]
-
Issue 2: Poor Regioselectivity (Formation of both ortho and para isomers)
The inherent electronic properties of the phenol ring direct electrophiles to the ortho and para positions.[2] Achieving high selectivity for one over the other is a key challenge.
Strategies to Enhance Regioselectivity:
-
Steric Hindrance:
-
Bulky Reagents: Using a bulkier secondary amine can favor the formation of the less sterically hindered para product. The larger amine will have more difficulty approaching the ortho position adjacent to the hydroxyl group.
-
Substituted Phenols: If your phenol substrate has a substituent at one of the ortho positions, this will sterically block that position and favor substitution at the other ortho or para position.
-
-
Chelation Control for ortho-Selectivity:
-
Metal Catalysis: Certain metal catalysts can chelate to the phenolic oxygen, directing the aminomethylation to the ortho position. Recent advances have shown that catalysts based on Copper (Cu), Vanadium (V), and Iodine can provide excellent ortho-selectivity under mild conditions.[7][8][9] These methods often proceed through a different mechanism than the classical Mannich reaction, sometimes involving radical pathways.[8] A proposed mechanism for Cu(II)-catalyzed ortho-selective aminomethylation involves a six-membered transition state.[7]
-
-
Solvent Effects:
-
The choice of solvent can influence the ortho/para ratio. Non-polar solvents may favor intramolecular hydrogen bonding between the phenolic proton and the incoming electrophile, potentially increasing ortho selectivity. Conversely, polar, protic solvents can solvate the hydroxyl group, reducing its directing ability and potentially leading to more of the para product.
-
Issue 3: Formation of Multiple Byproducts
The appearance of unexpected spots on your TLC plate can be disheartening. Identifying and minimizing these byproducts is crucial for a clean reaction and straightforward purification.
Common Byproducts and How to Minimize Them:
-
Bis-Mannich Products:
-
Cause: If your phenol has multiple activated positions (e.g., both ortho positions and the para position are unsubstituted), the addition of more than one aminomethyl group can occur.[4]
-
Solution: Carefully control the stoichiometry. Use a limiting amount of formaldehyde and the amine relative to the phenol to favor the formation of the mono-substituted product.[4] A slow, dropwise addition of the formaldehyde solution can also help.
-
-
Polymerization of Formaldehyde:
-
Cause: Under certain conditions, especially with improper heating or catalysis, formaldehyde can polymerize.
-
Solution: Use fresh paraformaldehyde or a stabilized formalin solution. Adding the formaldehyde source portion-wise or via syringe pump can also mitigate this issue.
-
-
Self-Condensation of the Amine:
-
Cause: The amine can potentially react with itself or with formaldehyde in undesirable ways.
-
Solution: This is less common with secondary amines but can be an issue with primary amines. Maintaining a controlled temperature and appropriate stoichiometry is key.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Mannich reaction on phenols and how does it dictate regioselectivity?
A1: The classical Mannich reaction proceeds in two main stages.[2] First, the amine and formaldehyde react to form a highly electrophilic iminium ion.[2][6] Second, the electron-rich phenol ring acts as a nucleophile and attacks the iminium ion in an electrophilic aromatic substitution step.[2] The hydroxyl group of the phenol is a strongly activating, ortho, para-directing group due to resonance stabilization of the intermediate carbocation (sigma complex).[2][3] This electronic effect is the primary reason why aminomethylation occurs at these positions rather than the meta position.
Caption: General mechanism of the Mannich reaction with phenols.
Q2: How can I achieve exclusive ortho-aminomethylation?
A2: While classical Mannich conditions often yield ortho/para mixtures, modern catalytic methods have been developed for highly selective ortho-aminomethylation. These often involve a transition metal catalyst that coordinates with the phenolic hydroxyl group, directing the reaction to the adjacent ortho position.[8][10] For example, Cu(II)-catalyzed reactions with aminomethyltrifluoroborates have shown excellent yields and high ortho-selectivity.[7] Similarly, vanadium-catalyzed methods have been developed for the direct ortho-aminomethylation of phenols with aniline derivatives.[8] Iodine-catalyzed reactions in aqueous media also provide a transition-metal-free route to ortho-aminated products.[9]
Q3: Does the choice of amine (primary vs. secondary) affect the regioselectivity?
A3: The choice between a primary and secondary amine primarily affects the final product structure and potential side reactions. A secondary amine will yield a tertiary aminomethylphenol. A primary amine will initially form a secondary aminomethylphenol, which still has an N-H bond. This can sometimes lead to further reactions, such as cyclization to form a 1,3-benzoxazine derivative, especially with certain substituted phenols. In terms of regioselectivity, the steric bulk of the amine is the more significant factor. A larger, bulkier amine will generally favor substitution at the less hindered para position.
Q4: My reaction is not going to completion, even after extended time and heating. What should I try next?
A4: If you've addressed reagent quality and basic conditions, consider the following:
-
Stoichiometry: Ensure your molar ratios are correct. It may be necessary to use a slight excess of the amine and formaldehyde.[4]
-
Catalysis: If you are not using an acid catalyst, add a catalytic amount of a strong acid like HCl to promote the formation of the iminium ion.[4]
-
Water Scavenging: If your reaction is sensitive to water (which can hydrolyze the iminium ion), consider performing the reaction in a non-aqueous solvent with a Dean-Stark trap or molecular sieves to remove the water formed during iminium ion formation.
Summary of Key Parameters for Regiocontrol
| Parameter | Effect on Regioselectivity | Rationale |
| Steric Bulk of Amine | Increased bulk favors para-substitution | Steric hindrance at the more crowded ortho position. |
| Phenol Substitution | Substituents at ortho or para positions block them | Directs substitution to available activated positions. |
| Metal Catalysts (Cu, V) | Strongly favors ortho-substitution | Chelation of the metal to the phenolic oxygen directs the electrophile to the adjacent C-H bond.[7][8] |
| Solvent Polarity | Non-polar solvents may slightly favor ortho | Potential for intramolecular hydrogen bonding to direct the electrophile. |
| Temperature | Higher temperatures may favor the thermodynamically more stable para product | Overcomes the kinetic barrier for substitution at the more hindered ortho position. |
Experimental Protocol: General Procedure for a Trial Mannich Reaction
This is a starting point protocol that can be optimized for your specific substrates.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the phenol (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol).[4]
-
Reagent Addition: Add the secondary amine (e.g., dimethylamine hydrochloride, 1.1 eq.) to the solution.[4]
-
Formaldehyde Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq.) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[4] Typical reaction times can be from 2 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.[4] Alternatively, neutralize the reaction with a base (e.g., NaHCO₃ solution), extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Caption: A typical experimental workflow for the Mannich reaction.
References
- The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHgyealVMNbkTL6XdXI06r_6BYZaQJkSMWrdzNWGt_vZRiYG80OVrxYa4q5tOJCt5CAfkXdNClg4TUQgOzlhuHtddpycH1QkdroZGsHx7uDOI6fc53MwWd_KeJKW5lf0Fsg7C2cumUDW9Wt3hxHyDp917BK-mP5CNAm7azLmUPtzk63smsIma-1ovsRz9dtMy9rL0X7_SplxMDLvK8QjHdS-_2Gthn0_WB5G9BRw==]
- Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5UqE0oSCnmeTYRyIecUWJNVKqyvR2I9ZmjG3XBIeHvYb_YOunrsAZOsr6Q9y3IGhU63LFl0dSc6cmRM7JRBBDUEecMm5wjSm6SAfti9IuBokZOwUcEHGFAZ4tWSusW1XOD1vEaGI9m3brYd0G0lypamNE9mb3czCy0OwkuO--dFWsSV-1PYx36C6tVPKRSp4nUhsxu5Zf6TSFeSD08JSrXh6JjI-12kjuUQ==]
- Mannich reaction mechanism for phenols. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Mannich-reaction-mechanism-for-phenols_fig1_349544831]
- Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28805383/]
- Regioselective Mannich reaction of phenolic compounds and its application to the synthesis of new chitosan derivatives - ElectronicsAndBooks. [URL: https://electronicsandbooks.com/eab1/manual/Organic%20Chemistry/Tetrahedron%20Letters/2001/page%205619-5621.pdf]
- V–Catalyzed Direct Ortho‐Aminomethylation of Phenols - ResearchGate. [URL: https://www.researchgate.
- Aqueous C–H aminomethylation of phenols by iodine catalysis - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03328g]
- ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. - ResearchGate. [URL: https://www.researchgate.
- Cu-catalyzed ortho-aminomethylation of phenols with aniline derivatives. - ResearchGate. [URL: https://www.researchgate.
- Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10137021/]
- Mannich condensation reaction problems? - ResearchGate. [URL: https://www.researchgate.
- Mannich condensation reaction problems? - ECHEMI. [URL: https://www.echemi.com/community/mannich-condensation-reaction-problems_thread_53267_1.html]
- Mannich Reaction - Chemistry Steps. [URL: https://www.chemistrysteps.com/mannich-reaction/]
- Mannich reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Mannich_reaction]
- Ortho, Para, Meta - Chemistry Steps. [URL: https://www.chemistrysteps.com/ortho-para-meta-directors-eas/]
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [URL: https://www.masterorganicchemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous C–H aminomethylation of phenols by iodine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedure for 4-[(Methylamino)methyl]phenol Synthesis
Welcome to the technical support center for the synthesis of 4-[(Methylamino)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical work-up and purification stages of this important synthetic intermediate. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the work-up of this compound, which is typically synthesized via the reductive amination of 4-hydroxybenzaldehyde with methylamine.
Q1: After quenching my reaction, I'm observing a persistent emulsion during the extraction. What is the cause and how can I resolve it?
A: Emulsions are common in the work-up of reactions involving amines and phenolic compounds, especially after a basic wash. The primary causes are the presence of fine particulate matter, high pH which can lead to the formation of phenoxide salts that act as surfactants, or insufficient ionic strength in the aqueous layer.
-
Solution:
-
Break the emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filtration: If solid particulates are suspected, you can filter the entire mixture through a pad of Celite® or glass wool.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.
-
Solvent modification: Adding a small amount of a different organic solvent with a different polarity, like methanol, can sometimes disrupt the emulsion.
-
Q2: My final product is a dark oil and won't crystallize. What are the likely impurities?
A: A dark, oily product suggests the presence of impurities. In the context of a reductive amination synthesis of this compound, likely culprits include:
-
Unreacted 4-hydroxybenzaldehyde: This can undergo oxidation or side reactions under basic conditions, leading to colored impurities.
-
Over-alkylation products: The formation of the tertiary amine, 4-[(Dimethylamino)methyl]phenol, is a possible side reaction.
-
Aldol condensation products: 4-hydroxybenzaldehyde can undergo self-condensation under certain conditions.
-
Borate esters: If sodium borohydride was used as the reducing agent, residual borate salts can form complexes with the phenolic hydroxyl group. An acidic wash during the work-up is crucial to hydrolyze these.
Q3: I have a low yield of my final product. Where could I have lost it during the work-up?
A: Low yields can stem from several stages of the work-up process:
-
Incomplete extraction: this compound has some water solubility, especially at a low pH where the amine is protonated or a high pH where the phenol is deprotonated. Ensure you perform multiple extractions with your organic solvent.
-
Product precipitation: The product might precipitate at the interface of the organic and aqueous layers, especially if the pH is near its isoelectric point.
-
Adsorption onto drying agents: Using an excessive amount of drying agent (e.g., magnesium sulfate) can lead to the adsorption of your product. Use a minimal amount and wash the drying agent with fresh solvent.
-
Volatility: While not highly volatile, some product may be lost if evaporation is carried out at too high a temperature or for an extended period.
Q4: How do I confirm the purity of my final product?
A: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to assess the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your product and help identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during the work-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - High pH forming phenoxide surfactants- Fine particulate matter- Insufficient ionic strength | - Add brine (saturated NaCl solution).- Filter the mixture through Celite®.- Allow the mixture to stand for an extended period. |
| Product is a Dark, Non-Crystallizing Oil | - Unreacted 4-hydroxybenzaldehyde- Over-alkylation byproducts- Aldol condensation products- Residual borate esters | - Perform a bisulfite wash to remove unreacted aldehyde.- Optimize reaction stoichiometry to avoid excess methylamine.- Purify via column chromatography.- Include an acidic wash (e.g., dilute HCl) in the work-up. |
| Low Product Yield | - Incomplete extraction- Product precipitation at the interface- Adsorption onto drying agent- Loss during solvent removal | - Perform at least three extractions with the organic solvent.- Adjust the pH of the aqueous layer to be slightly basic before extraction.- Use a minimal amount of drying agent and rinse it with fresh solvent.- Use moderate temperatures for solvent evaporation. |
| Product Contaminated with Starting Aldehyde | - Incomplete reaction- Ineffective work-up | - Monitor the reaction to completion using TLC.- Wash the organic layer with a sodium bisulfite solution to remove the aldehyde. |
| Product is Insoluble in Extraction Solvent | - Incorrect solvent choice- Product is in its salt form | - Use a more polar solvent like ethyl acetate or a mixture of dichloromethane and methanol.- Ensure the aqueous layer is basic (pH > 8) to deprotonate the amine and facilitate extraction into the organic phase. |
III. Detailed Experimental Protocol: Work-up of this compound
This protocol assumes the synthesis was performed via reductive amination of 4-hydroxybenzaldehyde with methylamine using sodium borohydride as the reducing agent in a solvent like methanol.
Step-by-Step Methodology:
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add distilled water dropwise to quench any unreacted sodium borohydride. Be cautious as hydrogen gas will be evolved. Continue adding water until the effervescence ceases.
-
-
Solvent Removal:
-
Remove the bulk of the organic solvent (e.g., methanol) using a rotary evaporator. This will leave an aqueous slurry.
-
-
Aqueous Work-up and Extraction:
-
To the aqueous residue, add a 1 M solution of sodium hydroxide (NaOH) until the pH is approximately 10-11. This ensures the amine is in its free base form for efficient extraction.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a 5 g scale reaction).
-
Combine the organic extracts.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove the majority of the water and any water-soluble impurities.
-
-
Drying and Filtration:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and wash it with a small amount of fresh organic solvent to recover any adsorbed product.
-
-
Concentration:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification (if necessary):
-
If the crude product is not of sufficient purity, it can be purified by:
-
Crystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., toluene or a mixture of ethyl acetate and hexanes) and allow it to cool slowly to form crystals.
-
Column Chromatography: Use a silica gel column with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to separate the product from impurities.
-
-
IV. Visualization of the Work-up Workflow
The following diagram illustrates the logical flow of the work-up procedure.
Caption: Workflow for the work-up of this compound.
V. Summary of Key Parameters
| Parameter | Typical Value/Range | Rationale |
| Quenching Agent | Distilled Water | Decomposes excess sodium borohydride. |
| Extraction pH | 10 - 11 | Ensures the amine is in its free base form for efficient extraction into the organic solvent. |
| Extraction Solvent | Ethyl Acetate or Dichloromethane | Good solubility for the product and immiscible with water. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Removes residual water from the organic phase. |
| Purification Method | Crystallization or Column Chromatography | To remove impurities and obtain a high-purity final product. |
| Expected Yield | 70-90% (highly dependent on reaction conditions) | Reflects a typical outcome for a successful reductive amination and work-up. |
VI. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
Boruń, A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11939-11996. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting the Workup. [Link]
Technical Support Center: Storage and Handling of 4-[(Methylamino)methyl]phenol
Welcome to the technical support guide for 4-[(Methylamino)methyl]phenol. As a Senior Application Scientist, I understand that compound stability is paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth information, troubleshooting advice, and validated protocols to prevent the oxidative degradation of this compound during storage and handling.
Section 1: Frequently Asked Questions (FAQs)
Q1: My solid this compound has turned pink/brown. What happened and is it still usable?
This discoloration is a classic indicator of oxidation. The phenol and/or the methylamino group has likely been oxidized to form highly colored quinone-type species. The usability of the compound depends on the extent of degradation and the sensitivity of your application. It is highly recommended to perform a purity analysis (e.g., HPLC) before use. For most applications, especially in drug development, using the discolored reagent is discouraged as the impurities can lead to unpredictable results or side reactions.
Q2: What are the absolute ideal storage conditions for solid this compound?
The ideal storage conditions are designed to minimize exposure to oxygen, light, moisture, and heat. For maximum stability, store the solid compound at 2–8 °C under an inert gas atmosphere (nitrogen or argon) in a tightly sealed, opaque container.[1] Storing it inside a desiccator within the refrigerator will further protect it from moisture.
Q3: Can I pre-make and store solutions of this compound?
Storing this compound in solution is generally not recommended for long periods due to its increased susceptibility to oxidation. If solutions must be prepared in advance, they should be made using deoxygenated solvents, buffered to a slightly acidic pH, protected from light, and stored under an inert atmosphere at 2–8 °C. For critical applications, always use freshly prepared solutions.
Q4: What are the primary environmental factors that accelerate the degradation of this compound?
The primary factors are atmospheric oxygen, UV/visible light, elevated temperatures, high pH (alkaline conditions), and the presence of trace transition metal ions (e.g., copper, iron).[2][3][4][5] Each of these factors can either initiate or catalyze the oxidation process.
Section 2: The Chemistry of Degradation
Understanding the underlying chemical mechanisms is crucial for designing effective preventative strategies. The structure of this compound contains two moieties highly susceptible to oxidation: the phenolic hydroxyl group and the secondary amine.
The degradation is primarily a free-radical-driven process. The phenolic group can be easily oxidized, especially under alkaline conditions where the more reactive phenoxide ion is present.[6] This oxidation, often catalyzed by light or transition metal ions, generates a phenoxy radical. This radical is unstable and can undergo further reactions, eventually leading to the formation of quinone methides or other polymeric, colored byproducts. The secondary amine can also be oxidized, though the phenolic group is typically the more vulnerable site.[7][8][9]
Visualizing the Oxidation Pathway
The following diagram illustrates a simplified pathway for the metal- or light-catalyzed oxidation of this compound.
Factors Accelerating Oxidation
The following table summarizes the key environmental factors that can compromise the stability of your compound.
| Factor | Mechanism of Action | Recommended Mitigation Strategy |
| Oxygen (O₂) / Air | Acts as the primary oxidizing agent, participating in radical chain reactions. | Store under an inert gas (Nitrogen, Argon).[10][11][12][13] Use deoxygenated solvents for solutions. |
| Light (UV/Visible) | Provides the energy (photolysis) to generate initial free radicals, initiating the oxidation cascade. | Store in amber or opaque containers. Avoid exposure to direct sunlight or lab lighting. |
| Elevated Temperature | Increases the rate of chemical reactions, including oxidation. A safety data sheet indicates decomposition begins above 260°C, but degradation can occur at much lower temperatures over time.[14] | Store at recommended refrigerated temperatures (2–8 °C). |
| High pH (Alkaline) | Deprotonates the phenol to form the phenoxide ion, which is significantly more susceptible to oxidation than the protonated phenol.[15][16][17] | Prepare solutions in slightly acidic to neutral buffers (pH ~4-6.5). Avoid alkaline conditions. |
| Transition Metal Ions (Fe²⁺/³⁺, Cu⁺/²⁺) | Catalyze the formation of reactive oxygen species (ROS) via Fenton-like reactions and facilitate electron transfer, dramatically accelerating oxidation.[2][3][4][5] | Use high-purity solvents and glassware. Add a chelating agent (e.g., EDTA) to solutions to sequester metal ions.[18] |
Section 3: Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve stability issues.
Symptom: Visible Discoloration or Precipitation
-
Probable Cause: Significant oxidative degradation has occurred.
-
Immediate Actions:
-
Quarantine the affected stock to prevent accidental use.
-
Perform a quick purity check using a suitable analytical method (see Section 5).
-
If purity is below your acceptable limit, dispose of the material according to your institution's safety guidelines.
-
Review your storage and handling procedures against the protocols in Section 4 to identify the source of the failure.
-
Symptom: Inconsistent or Non-reproducible Experimental Data
-
Probable Cause: The compound may have partially degraded, reducing its effective concentration and introducing interfering impurities.
-
Diagnostic Steps:
-
Prepare a fresh solution from a new or properly stored solid stock and repeat the experiment.
-
If results are restored, this confirms the degradation of the original solution/stock.
-
Analyze the suspect stock via HPLC or UV-Vis to quantify the degradation and identify impurity peaks.
-
Troubleshooting Decision Workflow
This diagram provides a step-by-step guide for troubleshooting.
Section 5: Analytical Methods for Stability Monitoring
Regularly assessing the purity of your compound is a key component of good laboratory practice.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase HPLC method with UV detection can separate the parent compound from its more polar degradation products. A decrease in the main peak's area and the appearance of new peaks over time is a quantitative measure of degradation.
-
UV-Vis Spectroscopy: While less specific than HPLC, UV-Vis spectroscopy can be a rapid, qualitative check. Oxidized phenols often form colored species that absorb in the visible range (400-700 nm). A scan of your solution can quickly reveal the emergence of new absorption bands, indicating the formation of colored impurities. The standard 4-aminoantipyrine (4-AAP) method can also be used for spectrophotometric quantification of phenols. [19][20] By implementing these robust storage and handling protocols, you can significantly extend the shelf-life of your this compound and ensure the integrity and reproducibility of your research.
References
- Edmundson, R. S. (2007). Dictionary of Organophosphorus Compounds. CRC Press.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7799, 4-((Methylamino)methyl)phenol.
- Matthews, H. B., & Lucier, G. W. (1994). Environmental Health Perspectives Supplements, 102(S5).
- Air Liquide. (n.d.). Inert Gas Blanketing.
- Ji, Y., et al. (2020).
- Weiwer, M., et al. (2011). Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B. Biochemistry, 50(26), 5868–5877.
- Shahidi, F., & Zhong, Y. (2015).
- ResearchGate. (n.d.). Mechanism of secondary amine oxidation. Scientific diagram.
- ResearchGate. (n.d.). Metal-mediated catecholamine oxidation via aminoethyl cyclization.... Scientific diagram.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism and Benefits of Hindered Phenol Antioxidants in Industrial Applications.
- Wikipedia. (n.d.). Antioxidant.
- GasN2. (n.d.). Blanketing: protecting the integrity of your products with inert gas.
- ChemBK. (n.d.). This compound.
- Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing.
- Google Patents. (n.d.). US4316996A - Discoloration prevention of phenolic antioxidants.
- Air Products. (n.d.). Packaging, Inerting and Blanketing.
- JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate.
- ResearchGate. (n.d.). Catalytic Degradation of Phenol Using Different Chelating Agents at Near Neutral pH in Modified-Fenton process.
- Royal Society of Chemistry. (2023). Transition metal ions and neurotransmitters: coordination chemistry and implications for neurodegeneration.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
- American Chemical Society. (2023). Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers.
- ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds.
- Thimann, K. V., & Mahadevan, S. (1964). Interactions of phenolic acids, metallic ions and chelating agents on auxin-induced growth. Archives of Biochemistry and Biophysics, 105(1), 133-141.
- ResearchGate. (n.d.). Oxidation Chemistry of Catecholamines and Neuronal Degeneration: An Update.
- ResearchGate. (n.d.). The effect of pH on the adsorption of phenol and chlorophenols onto natural zeolite.
- AOCS. (2022). Metal Chelators as Antioxidants.
- Chemistry LibreTexts. (2023). Acidity of Phenols.
- Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments.
- National Center for Biotechnology Information. (2007). Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes.
- National Center for Biotechnology Information. (1995). Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description.
- National Center for Biotechnology Information. (1987). Bacterial metabolism of substituted phenols. Oxidation of 4-(methylmercapto)-and 4-(methylsulfinyl)-phenol by Nocardia spec. DSM 43251.
- National Center for Biotechnology Information. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
- U.S. Environmental Protection Agency. (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation).
- ResearchGate. (n.d.). Pathways of phenol degradation. Scientific diagram.
- National Center for Biotechnology Information. (1993). Chemical and enzymatic oxidation of 4-methylcatechol in the presence and absence of L-serine. Spectrophotometric determination of intermediates.
- ResearchGate. (n.d.). Phenol degradation pathway. Scientific diagram.
- National Center for Biotechnology Information. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
- National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-3-methyl-.
- ResearchGate. (n.d.). Metapathway of phenol degradation. Scientific diagram.
- MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
- ResearchGate. (n.d.). The 4-aminoantipyrine Method Revisited: Determination of Trace Phenols by Micellar Assisted Preconcentration.
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- 2. An Unrecognized Fundamental Relationship between Neurotransmitters: Glutamate Protects against Catecholamine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal ions and neurotransmitters: coordination chemistry and implications for neurodegeneration - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00052D [pubs.rsc.org]
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- 7. STRUCTURAL INSIGHTS INTO THE MECHANISM OF AMINE OXIDATION BY MONOAMINE OXIDASES A AND B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of permanganate oxidation of aliphatic amines - UBC Library Open Collections [open.library.ubc.ca]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Mannich Reaction for 4-Substituted Phenols
Welcome to the technical support center for the scaling up of the Mannich reaction with 4-substituted phenols. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this valuable carbon-carbon bond-forming reaction from the benchtop to larger-scale production. Here, we will delve into the nuances of this reaction, offering practical, field-tested advice to overcome common challenges and ensure a robust, reproducible, and scalable process.
Frequently Asked Questions (FAQs)
Q1: What is the Mannich reaction and why is it important for 4-substituted phenols?
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton. In the context of phenols, the electron-rich aromatic ring acts as the nucleophile.[1] For 4-substituted phenols, this reaction is particularly valuable as it directs the aminomethylation to the ortho position relative to the hydroxyl group, leading to the synthesis of key intermediates for pharmaceuticals, agrochemicals, and polymers.[2][3]
Q2: What are the primary challenges when scaling up the Mannich reaction with 4-substituted phenols?
The main hurdles in scaling up this reaction include:
-
Exothermic Nature: The reaction can be highly exothermic, posing safety risks and potentially leading to side product formation if not properly controlled.
-
Regioselectivity: While generally ortho-directing, achieving high regioselectivity can be challenging, especially with certain substituents on the phenol.
-
Byproduct Formation: Dimerization, polymerization of formaldehyde, and the formation of bis-Mannich bases are common side reactions that can complicate purification and reduce yield.
-
Work-up and Purification: The basic nature of the Mannich product often requires careful pH control during extraction, and purification can be complicated by the presence of unreacted starting materials and byproducts.
Q3: What are the typical starting materials for this reaction?
The reaction involves three key components:
-
A 4-substituted phenol: The nature of the substituent at the 4-position significantly influences the reactivity and regioselectivity.
-
An aldehyde: Formaldehyde is the most common choice, often used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde.[4]
-
A secondary amine: Dimethylamine, diethylamine, and morpholine are frequently used. The choice of amine impacts the properties of the final Mannich base.[1][5]
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during the scale-up of the Mannich reaction with 4-substituted phenols.
Issue 1: Low or Inconsistent Yield
Potential Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.
-
Reagent Degradation: The quality of reagents, particularly formaldehyde, is crucial. Old or improperly stored formaldehyde can lead to poor results.[4]
-
Suboptimal Stoichiometry: The molar ratio of the reactants can significantly impact the yield. An excess of one reactant may be necessary to drive the reaction to completion, but can also lead to side product formation.
-
Poor Mixing: Inadequate agitation in a larger reactor can result in localized "hot spots" or areas of low reactant concentration, leading to inconsistent results.
Troubleshooting Protocol:
-
Reagent Qualification: Always use fresh, high-quality reagents. Titrate the formaldehyde solution to confirm its concentration before use.
-
Kinetic Monitoring: At the lab scale, perform a time-course study using techniques like HPLC or GC to determine the optimal reaction time and temperature. This data is critical for successful scale-up.
-
Stoichiometry Optimization: Experiment with slight excesses of the amine and formaldehyde to find the optimal ratio for your specific 4-substituted phenol. A Design of Experiments (DoE) approach can be highly effective here.
-
Agitation Study: Ensure that the mixing in your reactor is sufficient to maintain a homogeneous reaction mixture. For viscous reaction mixtures, consider using an overhead stirrer with appropriate impeller design.
| Parameter | Recommendation | Rationale |
| Formaldehyde Source | Paraformaldehyde | Easier to handle on a large scale and can provide a slower, more controlled release of formaldehyde. |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess can help drive the reaction to completion. |
| Temperature Control | Gradual heating | Helps to control the initial exotherm and prevent runaway reactions. |
Issue 2: Formation of Undesired Side Products
Potential Causes:
-
Para-Substitution: Although the hydroxyl group is an ortho, para-director, some para-substituted product may form, especially if the ortho positions are sterically hindered.[1]
-
Bis-Aminomethylation: If both ortho positions are available, the formation of a di-substituted product can occur, particularly with an excess of formaldehyde and amine.
-
Polymerization: Formaldehyde can self-polymerize, especially under acidic or basic conditions.
-
Tscherniac-Einhorn Reaction: In the presence of an acid catalyst and an amide, an N-acylaminomethyl derivative can form.
Troubleshooting Protocol:
-
Control of Stoichiometry: Carefully control the molar ratios of the reactants. Use of a slight excess of the phenol can sometimes suppress the formation of the bis-Mannich base.
-
Temperature Management: Run the reaction at the lowest effective temperature to minimize side reactions. A detailed temperature profile study is recommended during process development.
-
Order of Addition: The order in which the reagents are added can influence the product distribution. Often, adding the formaldehyde slowly to a mixture of the phenol and amine is preferred.
-
Solvent Selection: The choice of solvent can impact selectivity. Protic solvents like ethanol or water are common, but aprotic solvents can sometimes offer better control.[5]
Experimental Workflow: Optimizing for Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Issue 3: Difficulties in Work-up and Purification
Potential Causes:
-
Emulsion Formation: The amphiphilic nature of the Mannich base can lead to the formation of stable emulsions during aqueous work-up.
-
Product Precipitation: The Mannich base may precipitate out of solution during the work-up, making extraction difficult.
-
Co-elution of Impurities: Structurally similar byproducts can be challenging to separate by chromatography.
Troubleshooting Protocol:
-
pH Adjustment: Carefully adjust the pH of the aqueous phase during extraction. Acidifying the aqueous layer will protonate the Mannich base, making it water-soluble and allowing for the removal of non-basic impurities with an organic solvent. Subsequently, basifying the aqueous layer will deprotonate the Mannich base, allowing for its extraction into an organic solvent.
-
Solvent Selection for Extraction: Use a solvent system that provides a good partition coefficient for your product. In some cases, a solvent with a higher density than water (e.g., dichloromethane) can aid in phase separation.
-
Crystallization: If the Mannich base is a solid, crystallization is often the most effective method of purification on a large scale. A thorough screen of crystallization solvents is essential.
-
Salt Formation: Consider isolating the product as a salt (e.g., hydrochloride). This can improve its crystallinity and ease of handling.
Mechanism of the Mannich Reaction with Phenols
Understanding the reaction mechanism is crucial for effective troubleshooting. The reaction proceeds in two main stages:
-
Formation of the Iminium Ion: The reaction is initiated by the formation of a highly electrophilic iminium ion from the reaction of the secondary amine and formaldehyde.[1][6][7] This step is often acid-catalyzed.
-
Electrophilic Aromatic Substitution: The electron-rich phenol then acts as a nucleophile, attacking the iminium ion.[1] The hydroxyl group of the phenol activates the ortho and para positions, directing the substitution.[1]
Caption: Simplified mechanism of the Mannich reaction with phenols.
References
- Mannich reaction mechanism for phenols. ResearchGate.
- Mannich reaction. Wikipedia.
- Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. Taylor & Francis Online.
- Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone.
- Mannich Reaction. Chemistry Steps.
- Mannich Reaction | Mechanism | Explanation | Applications. AdiChemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 7. adichemistry.com [adichemistry.com]
Dealing with impurities in 4-[(Methylamino)methyl]phenol
Welcome to the technical support center for 4-[(Methylamino)methyl]phenol (CAS 78507-19-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Experimental Issues
Scenario 1: My freshly synthesized batch of this compound is off-white, yellow, or brown.
Question: I've just completed my synthesis and the product, which should be a white solid, has a distinct color. What is the likely cause and how can I remedy this?
Answer:
This is a very common issue when working with phenolic compounds. The discoloration is almost certainly due to the oxidation of the phenol group. The phenol ring is electron-rich, making it susceptible to oxidation by atmospheric oxygen, especially when exposed to light, elevated temperatures, or trace metal impurities. This process forms highly colored quinone-type structures.
Causality and Mitigation Strategy:
-
Mechanism: The phenolic hydroxyl group can be oxidized to a phenoxy radical, which can then couple with other radicals or be further oxidized to form quinones. These quinone species are conjugated and absorb light in the visible spectrum, appearing colored.
-
Immediate Action (Purification): The most effective way to remove these colored impurities is through recrystallization. A solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. For aminophenols, alcoholic solvents are often effective[1]. Activated carbon (charcoal) treatment during recrystallization is highly recommended. The activated carbon adsorbs the large, planar, colored impurity molecules, removing them from the solution before crystallization.
-
Prevention:
-
Inert Atmosphere: Conduct the synthesis, work-up, and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen[2].
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid to the reaction or purification mixture can prevent oxidation.
-
Storage: Store the final, purified product under an inert gas at recommended low temperatures (2-8 °C) and protected from light[2].
-
Protocol 1: Decolorization and Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Dissolution: In a flask, dissolve the crude, colored this compound in the minimum amount of hot solvent.
-
Charcoal Treatment: Add a small amount of activated carbon (typically 1-2% w/w of your compound) to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid bumping.
-
Hot Filtration: Swirl the mixture for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The goal is to keep the solution hot to prevent premature crystallization of your product.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Scenario 2: My analytical data (HPLC/NMR) shows multiple unexpected peaks.
Question: I've analyzed my sample and see several impurities. How can I identify them and trace their origin?
Answer:
Unexpected peaks in your analytical data point to the presence of impurities that can originate from starting materials, side reactions, or degradation. A systematic approach is needed for identification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying these impurities, while techniques like LC-MS and NMR are essential for structural elucidation[3][4].
Common Impurities and Their Sources:
| Impurity Name | Potential Source | Recommended Analytical Technique |
| 4-Hydroxybenzaldehyde | Unreacted starting material (if using a reductive amination route). | HPLC, GC-MS |
| Phenol | Unreacted starting material (if using a direct amination route)[2]. | HPLC, GC-MS |
| 4-[(Dimethylamino)methyl]phenol | Over-methylation of the amine; use of trimethylamine instead of methylamine. | HPLC, LC-MS, NMR (¹H) |
| Bis(4-hydroxybenzyl)methylamine | A secondary reaction where the product reacts with another molecule of a starting material intermediate. | HPLC, LC-MS |
| Dimerization/Polymerization Products | Degradation or side-reactions, especially under harsh (e.g., acidic) conditions[5]. | LC-MS, GPC |
| Residual Solvents | From reaction or purification steps (e.g., Toluene, Ethanol, Ethyl Acetate). | GC-HS (Headspace), NMR (¹H) |
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for identifying and addressing unknown impurities.
Caption: Workflow for impurity identification and resolution.
Frequently Asked Questions (FAQs)
Q1: What is the best method to assess the purity of this compound?
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for purity analysis[3]. It offers high resolution to separate the main compound from closely related impurities and degradation products. A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection.
Q2: How can I purify crude this compound if recrystallization is insufficient?
If recrystallization fails to remove impurities, especially those with similar solubility profiles, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is most common. Due to the basic nature of the amine, it can streak on silica. To prevent this, you can either pre-treat the silica with a base (e.g., by slurrying it with a solvent containing 1-2% triethylamine) or add a small amount of triethylamine to your mobile phase.
-
Mobile Phase: A gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. For this compound, a dichloromethane/methanol system is a good starting point.
Q3: What are the ideal storage conditions to ensure long-term stability?
To prevent degradation via oxidation and other pathways, the compound should be stored in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen), protected from light, and refrigerated at 2-8°C[2].
Q4: Can I use Thin-Layer Chromatography (TLC) for purity assessment?
TLC is an excellent, rapid, and inexpensive technique for qualitative analysis[3]. It is perfect for monitoring the progress of a reaction or for quickly checking the purity of column chromatography fractions. However, it is not quantitative and has lower resolution than HPLC, meaning it may not separate all impurities[3].
Validated Analytical & Purification Protocols
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method that should be optimized for your specific system.
-
System: HPLC with UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (Phenolic compounds typically have a strong absorbance around this wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.
Diagram: General Purification Strategy
This diagram outlines the decision-making process for purifying a synthesized batch of this compound.
Caption: Decision tree for purification of this compound.
References
- ChemBK. (2024). This compound.
- MDPI. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
- EXCLI Journal. (2025). P-SYNEPHRINE: AN OVERVIEW OF PHYSICOCHEMICAL PROPERTIES, TOXICITY, BIOLOGICAL AND PHARMACOLOGICAL ACTIVITY.
- Google Patents. (n.d.). DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride. PubChem.
- National Center for Biotechnology Information. (2023). Temperature Cycling Induced Deracemization of p-Synephrine in the Presence of Degradation. PMC.
- SIELC Technologies. (2018). (+/-)-Hydroxyephedrine.
- International Journal of Scientific Research in Science and Technology. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Google Patents. (n.d.). US1973472A - Purification of methyl-para-amino phenol.
- PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
Sources
- 1. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Temperature Cycling Induced Deracemization of p-Synephrine in the Presence of Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-[(Methylamino)methyl]phenol and 4-(Methylamino)phenol for the Research Professional
In the landscape of chemical intermediates, structural isomers often exhibit subtle yet critical differences in their reactivity, stability, and utility. This guide provides an in-depth comparative analysis of two such isomers: 4-[(Methylamino)methyl]phenol and 4-(Methylamino)phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of properties to offer a functional comparison grounded in chemical principles and supported by experimental data.
At a Glance: Structural and Physicochemical Distinctions
The core difference between these two compounds lies in the placement of the methylamino group relative to the phenol moiety. In this compound, a methylene bridge separates the nitrogen atom from the aromatic ring, classifying it as a substituted benzylamine. Conversely, in 4-(Methylamino)phenol, the nitrogen atom is directly bonded to the aromatic ring, categorizing it as a substituted aniline. This seemingly minor structural variance has profound implications for their chemical behavior.
Table 1: Physicochemical Properties of this compound and 4-(Methylamino)phenol
| Property | This compound | 4-(Methylamino)phenol |
| Synonyms | p-Hydroxybenzylmethylamine, 4-Hydroxy-N-methylbenzylamine | p-(Methylamino)phenol, Metol, N-Methyl-p-aminophenol |
| CAS Number | 78507-19-4[1] | 150-75-4 |
| Molecular Formula | C₈H₁₁NO[1] | C₇H₉NO |
| Molecular Weight | 137.18 g/mol [1] | 123.15 g/mol |
| Melting Point | 181-182 °C[1] | 87 °C |
| Boiling Point | 243 °C[1] | 262.7 °C (Predicted) |
| pKa | 9.41 (Predicted)[1] | 11.31 (Predicted) |
| Appearance | White or yellowish crystalline solid[1] | Colorless solid |
| Solubility | Soluble in water and ethanol[1] | Moderately soluble in water, soluble in alcohols |
Synthesis and Manufacturing Considerations
The synthetic routes to these isomers are distinct, reflecting their structural differences. The choice of synthesis protocol depends on the desired scale, purity requirements, and available starting materials.
Synthesis of this compound: The Mannich Reaction
A common and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation involves a phenol, formaldehyde, and a primary or secondary amine. In this case, phenol, formaldehyde, and methylamine are reacted to introduce the aminomethyl group at the para position of the phenol.
Caption: Workflow for the Mannich reaction synthesis of this compound.
Experimental Protocol: Mannich Reaction for this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as ethanol.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of methylamine, followed by the dropwise addition of an equimolar amount of aqueous formaldehyde solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure product.
Synthesis of 4-(Methylamino)phenol: N-Methylation of p-Aminophenol
4-(Methylamino)phenol is commercially produced by the N-methylation of p-aminophenol.[2] This can be achieved using various methylating agents, with the Eschweiler-Clarke reaction being a notable example, which utilizes formaldehyde and formic acid. Another route involves the reaction of hydroquinone with methylamine at elevated temperatures.
Caption: Synthesis of 4-(Methylamino)phenol via N-methylation of p-aminophenol.
Experimental Protocol: N-Methylation of p-Aminophenol
-
Reaction Setup: In a reaction vessel, dissolve p-aminophenol in a suitable solvent.
-
Reagent Addition: Add an excess of formic acid and formaldehyde to the solution.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate). The product can be extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization.
Comparative Reactivity and Stability
The key to understanding the differing reactivities of these isomers lies in the electronic effects of the methylamino group.
-
Basicity and Nucleophilicity: this compound, as a benzylamine derivative, is a stronger base than 4-(Methylamino)phenol. In the latter, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring through resonance, making them less available for protonation.[3][4] This reduced basicity also translates to lower nucleophilicity for 4-(Methylamino)phenol compared to its benzylamine counterpart.
-
Electrophilic Aromatic Substitution: The -NHCH₃ group in 4-(Methylamino)phenol is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution due to the direct attachment to the ring. In contrast, the -(CH₂)NHCH₃ group in this compound has a weaker activating effect that is primarily inductive.
-
Stability: 4-(Methylamino)phenol is susceptible to oxidation, especially in the presence of a base, which can lead to the formation of colored quinone-imine species. This reactivity is harnessed in its application as a photographic developer. This compound is generally more stable towards oxidation under similar conditions due to the separation of the amino group from the aromatic ring.
A Comparative Look at Applications
The distinct chemical properties of these two compounds lead to their application in different fields.
This compound: A Versatile Building Block
Due to its benzylic amine structure, this compound serves as a valuable intermediate in the synthesis of more complex molecules.[1]
-
Pharmaceuticals: It can be a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the phenolic hydroxyl and the secondary amine provides two reactive sites for further functionalization.
-
Polymers: Phenolic compounds are known to be used in the production of polymers like phenolic resins.[5] The amine group in this compound can also be utilized for polymerization reactions, leading to the formation of polyamines or other specialty polymers.
-
Corrosion Inhibitors: The presence of heteroatoms (N and O) and an aromatic ring makes phenolic and amine compounds effective corrosion inhibitors for metals.[6][7] They can adsorb on the metal surface and form a protective film.
4-(Methylamino)phenol: A Specialized Reagent
4-(Methylamino)phenol, widely known by its trade name Metol, has more specialized and well-established applications.
-
Photographic Developer: Metol is a classic developing agent in black and white photography.[8] It acts as a reducing agent, converting silver halides in the photographic emulsion to metallic silver to form the image.
-
Hair Dyes: It is used as an intermediate in the formulation of permanent hair dyes.[9][10] In this application, it undergoes oxidative coupling reactions to form larger dye molecules within the hair shaft.
Comparative Biological Activity: The Case of Antioxidant Potential
Phenolic and aniline compounds are known for their antioxidant properties. A comparative study on the antioxidant activity of various phenols and anilines provides insights into the potential differences between our two subject molecules.[11]
The study found that in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, phenolic compounds were generally more active than anilines.[11] This is attributed to the lower bond dissociation energy of the O-H bond compared to the N-H bond, making hydrogen atom donation from the hydroxyl group more favorable.[11] Conversely, in H₂O₂ scavenging assays, anilines showed higher activity due to their reducing properties.[11]
Based on these findings, it can be inferred that This compound would likely exhibit superior radical scavenging activity in a DPPH assay , while 4-(Methylamino)phenol might be a more effective scavenger of hydrogen peroxide .
Table 2: Inferred Comparative Antioxidant Activity
| Assay | This compound (Inferred) | 4-(Methylamino)phenol (Inferred) | Rationale |
| DPPH Radical Scavenging | Higher Activity | Lower Activity | Lower O-H bond dissociation energy in phenols.[11] |
| H₂O₂ Scavenging | Lower Activity | Higher Activity | Stronger reducing properties of anilines.[11] |
Safety and Handling
Both compounds require careful handling in a laboratory setting.
-
This compound: May cause skin and eye irritation.[1]
-
4-(Methylamino)phenol: Can cause skin sensitization and is harmful if swallowed.[8]
It is imperative to consult the Safety Data Sheet (SDS) for each compound before use and to handle them with appropriate personal protective equipment (PPE) in a well-ventilated area.
Conclusion
While this compound and 4-(Methylamino)phenol are structural isomers, their differing placement of the methylamino group leads to significant divergences in their chemical and physical properties. This compound, a benzylamine derivative, is a more basic and nucleophilic compound, lending itself to use as a versatile synthetic intermediate. In contrast, 4-(Methylamino)phenol, an aniline derivative, exhibits unique redox properties that are exploited in its specialized applications as a photographic developer and hair dye intermediate. Their predicted differences in antioxidant activity further highlight how a subtle structural change can impact biological function. For the research professional, a clear understanding of these differences is crucial for selecting the appropriate isomer for a given application, whether in organic synthesis, materials science, or drug discovery.
References
- ChemBK. (2024, April 9). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity 4-Methylaminophenol Sulfate: A Key Intermediate for Hair Dyes and Chemical Synthesis.
- ResearchGate. (2025, October 9). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
- PubChem. (n.d.). n-Methyl-p-aminophenol.
- Cosmetics Info. (n.d.). p-Methylaminophenol.
- Pediaa.Com. (2023, June 5). What is the Difference Between Aniline and Benzylamine.
- Quora. (2021, November 12). Which is more reactive, aniline or benzylamine?.
- ResearchGate. (2015, December 18). Corrosion Inhibition by Phenols – An Overview.
- MDPI. (n.d.). Computational Exploration of Phenolic Compounds in Corrosion Inhibition: A Case Study of Hydroxytyrosol and Tyrosol.
- ScienceDirect. (n.d.). Phenol, urea, and melamine-formaldehyde polymers.
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 4-[(Methylamino)methyl]phenol and Key Aminophenol Isomers
An In-Depth Comparison for Chemical Synthesis and Drug Development
Introduction: Navigating the Landscape of Substituted Phenols
In the realm of fine chemical synthesis, particularly for pharmaceutical and material science applications, the aminophenol scaffold is a cornerstone. The strategic placement of amino and hydroxyl functionalities on an aromatic ring dictates the molecule's reactivity, utility, and ultimately, its synthetic accessibility. The simple isomers—ortho-, meta-, and para-aminophenol—are foundational intermediates for countless products, from the analgesic paracetamol (derived from p-aminophenol) to complex dyes and polymers.[1][2]
This guide moves beyond these primary structures to address a more complex derivative: 4-[(Methylamino)methyl]phenol . We will compare the synthetic strategies for this compound against its more common cousins: the primary aminophenol isomers (o-, m-, p-) and its N-alkylated analogue, N-methyl-p-aminophenol (Metol). For the research scientist or process chemist, understanding the nuances of these synthetic pathways is critical for making informed decisions based on yield, purity, cost, and scalability. This document provides an objective, data-driven comparison of these synthetic routes, grounded in established chemical principles and experimental evidence.
Section 1: A Comparative Overview of Physicochemical Properties
Before delving into synthesis, it is crucial to understand the fundamental properties of these compounds. The seemingly minor structural differences between isomers lead to significant variations in physical characteristics, which in turn influence reaction conditions, solvent choice, and purification strategies.
| Property | This compound | p-Aminophenol | o-Aminophenol | m-Aminophenol | N-Methyl-p-aminophenol (Metol) |
| CAS Number | 78507-19-4[3] | 123-30-8 | 95-55-6 | 591-27-5 | 150-75-4[4] |
| Molecular Formula | C₈H₁₁NO[3] | C₆H₇NO | C₆H₇NO | C₆H₇NO | C₇H₉NO[5] |
| Molar Mass ( g/mol ) | 137.18[6] | 109.13 | 109.13[7] | 109.13 | 123.15[4] |
| Melting Point (°C) | 181-182[3] | 186-189 | 170-174[7] | 122-123 | 87[4] |
| pKa | 9.41 (Predicted)[3] | ~10.3 (OH), ~5.5 (NH₃⁺) | ~9.8 (OH), ~4.7 (NH₃⁺)[7] | ~9.8 (OH), ~4.2 (NH₃⁺) | ~11.3 (Predicted)[4] |
| Appearance | White to yellowish crystalline solid[3] | White powder[8] | White to light brown crystals[7] | White prisms | White crystalline powder |
| Stability | Relatively stable under inert gas[3] | Readily oxidizes in air[8][9] | Readily oxidizes in air[9] | Most stable of the three isomers[9] | Oxidizes in air; often used as a sulfate salt |
Section 2: Industrial Synthesis of Primary Aminophenol Isomers
The synthesis of ortho-, meta-, and para-aminophenol is a mature field, dominated by the reduction of the corresponding nitrophenols. The choice of reduction method is a critical decision driven by factors of cost, efficiency, and environmental impact.
Common Synthetic Pathway: Catalytic Hydrogenation
The preferred modern route for producing 2- and 4-aminophenol is the catalytic hydrogenation of the corresponding nitrophenols.[9][10] This method offers high yields and purity while avoiding the large volumes of iron sludge waste associated with older iron-acid reduction techniques.[11][12]
Caption: Generalized workflow for p-aminophenol synthesis.
Comparative Synthesis Data for Aminophenol Isomers
The strategic choice of synthesis route is dictated by performance indicators such as yield and purity, which vary depending on the isomer and method.
| Isomer | Starting Material | Method | Catalyst/Reagents | Temp. | Pressure | Yield (%) | Purity (%) | Key Advantages/Disadvantages |
| o-Aminophenol | o-Nitrophenol | Continuous Catalytic Hydrogenation | Pd/Al₂O₃, Ethanol/Water | 70°C | 2.0 MPa | 93.3 | 98.5 | High yield and purity; suitable for continuous industrial production.[1] |
| m-Aminophenol | m-Dinitrobenzene | Two-Step: Etherification then Hydrogenation | K₂CO₃, Pd-C, H₂ | 110°C then 25-35°C | 0.5 MPa | >90 | >99.5 | High purity, avoids harsh traditional methods like alkali fusion.[1] |
| p-Aminophenol | Nitrobenzene | Catalytic Hydrogenation | Pt/C, H₂SO₄ | 70°C | ~0.7 MPa | ~80 | >99 | Single-step process from a cheaper starting material.[12][13] |
| p-Aminophenol | p-Nitrophenol | Iron Powder Reduction | Fe, Acidic Medium | ~100°C | Ambient | 91.8 | ~95 | High yield but produces significant iron sludge waste, environmentally problematic.[11] |
Experimental Protocol: Synthesis of m-Aminophenol from m-Dinitrobenzene
This modern, two-step protocol achieves high purity for m-aminophenol while minimizing environmental impact.[1]
Step 1: Synthesis of 1-(benzyloxy)-3-nitrobenzene
-
Charge a reactor with m-dinitrobenzene, benzyl alcohol, and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
-
Heat the mixture to 110°C and maintain for 24 hours.
-
After cooling to room temperature, filter the inorganic salts.
-
Concentrate the filtrate under vacuum and crystallize the residue from methanol to yield the intermediate product.
Step 2: Hydrogenation to m-Aminophenol
-
Prepare a mixture of the 1-(benzyloxy)-3-nitrobenzene intermediate, methanol, and a 5% Palladium on Carbon (Pd-C) catalyst.
-
Pressurize the reactor with hydrogen gas to 0.5 MPa.
-
Stir the reaction mixture at 25-35°C for 4 hours. Use circulating water to manage reaction exotherm.
-
Vent the hydrogen and recover the Pd-C catalyst by filtration, washing with methanol.
-
Concentrate the filtrate under vacuum.
-
Stir the resulting solution at room temperature for 3 hours, then at 5-10°C for 2 hours to induce crystallization.
-
Collect the solid product by suction filtration, wash with methanol, and dry at 45°C to afford high-purity m-aminophenol.
Section 3: Synthesis of N-Methylated and C-Alkylaminated Phenols
The synthesis of this compound and N-methyl-p-aminophenol requires distinct strategies that go beyond simple nitro-group reduction. These transformations introduce new complexities related to selectivity and reagent choice.
Synthesis of N-Methyl-p-aminophenol (Metol) via Eschweiler-Clarke Reaction
The N-methylation of p-aminophenol is efficiently achieved using the Eschweiler-Clarke reaction. This classic transformation uses formaldehyde as the methyl source and formic acid as the reducing agent, offering a robust, one-pot procedure that avoids the formation of quaternary ammonium salts.[14][15]
Causality Behind the Method: The Eschweiler-Clarke reaction is favored for its simplicity and high efficiency. The mechanism proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid. The irreversible loss of carbon dioxide gas drives the reaction to completion.[14][16] This method is superior to alkylation with methyl halides, which can lead to over-alkylation and the formation of undesired N,N-dimethyl and quaternary salt by-products.
Caption: Mechanism of the Eschweiler-Clarke reaction.
Experimental Protocol: N-Methylation of p-Aminophenol [17]
-
To a reaction vessel, add p-aminophenol.
-
Add an excess of formic acid, which acts as both a reagent and a solvent.
-
Slowly add an excess of aqueous formaldehyde solution while stirring. The reaction is exothermic.
-
Heat the mixture to 80-100°C and maintain for several hours until CO₂ evolution ceases.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the free base, N-methyl-p-aminophenol.
-
For purification and improved stability, the free base can be dissolved in sulfuric acid to crystallize as p-methylaminophenol sulfate (Metol).
Proposed Synthesis of this compound
Direct synthesis protocols for this compound are not as widely published as for the other isomers. However, a logical and robust synthesis can be designed based on the principles of reductive amination, a cornerstone of modern organic synthesis. This approach offers high selectivity and avoids the harsh conditions or ambiguous pathways suggested in some literature.[3]
Causality Behind the Proposed Method: A reductive amination strategy starting from 4-hydroxybenzaldehyde is the most chemically sound approach. This pathway allows for the precise construction of the C-N bond and the desired substitution pattern. It avoids potential side reactions on the phenol ring that might occur if trying to perform a Mannich-type reaction on phenol itself.
Caption: Proposed reductive amination workflow.
Proposed Experimental Protocol: Reductive Amination
-
Dissolve 4-hydroxybenzaldehyde in a suitable solvent such as methanol.
-
Add a solution of methylamine (e.g., 40% in water) and stir at room temperature to form the corresponding imine (Schiff base). The reaction can be monitored by TLC or GC-MS.
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. This selectively reduces the C=N double bond without affecting the aromatic ring or aldehyde.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding dilute acid (e.g., 1M HCl) to neutralize excess borohydride.
-
Adjust the pH to be slightly basic to ensure the product is in its free base form.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield pure this compound.
Section 4: Head-to-Head Synthesis Comparison
| Synthesis | Key Transformation | Starting Material | Reagent Profile | Key Challenge(s) | Typical Yield |
| p-Aminophenol | Nitro Reduction | Nitrobenzene | H₂, Pt/C, H₂SO₄ | Controlling selectivity to avoid aniline formation; catalyst recovery. | ~80%[13] |
| N-Methyl-p-aminophenol | Reductive N-Alkylation | p-Aminophenol | HCHO, HCOOH | Exothermic reaction control; potential for side reactions if conditions are not optimized. | >80%[17] |
| This compound | Reductive C-Amination | 4-Hydroxybenzaldehyde | CH₃NH₂, NaBH₄ | Handling of volatile methylamine; ensuring complete imine formation before reduction. | >70% (Estimated) |
Conclusion: A Chemist's Guide to Strategic Synthesis
The synthesis of aminophenols and their derivatives is a study in the strategic control of functional group transformations.
-
For Primary Aminophenol Isomers (o-, m-, p-): The challenge lies in optimizing existing industrial processes. Catalytic hydrogenation is the clear winner over older, less environmentally friendly methods, offering high yields and purity.[1][10] The choice of starting material (nitrophenol vs. nitrobenzene) becomes a balance of raw material cost versus reaction selectivity.[11][12]
-
For N-Methyl-p-aminophenol (Metol): The Eschweiler-Clarke reaction provides a direct and efficient route from p-aminophenol, demonstrating the power of classic named reactions in producing valuable, functionalized molecules with high selectivity.[14]
-
For this compound: The synthesis of this specific structure highlights the need for a more nuanced, multi-step approach. A well-designed reductive amination pathway offers a reliable and scalable method, showcasing how fundamental organic chemistry principles can be applied to construct complex targets not accessible through simple, direct functionalization of the phenol ring.
For the modern researcher, the choice is not merely about accessing a molecule, but about how it is accessed. Factors such as atom economy, environmental impact, and the complexity of purification are as critical as the final yield. This guide illustrates that while these four compounds share a common phenolic core, their synthetic journeys are distinct, each offering its own set of challenges and opportunities for chemical innovation.
References
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- Benchchem. A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols.
- o-Aminophenol: Chemical Properties, Production and Industrial Significance. (Source not specified).
- Guidechem. How is p-aminophenol prepared? - FAQ.
- PubChem. n-Methyl-p-aminophenol | C7H9NO | CID 5931.
- Semantic Scholar. [PDF] Isomers of Poly Aminophenol: Chemical Synthesis, Characterization, and Its Corrosion Protection Aspect on Mild Steel in 1 M HCl.
- arXiv. Process Design and Economics of Production of p-Aminophenol.
- ChemBK. This compound.
- Chemcess. Aminophenol: Properties, Production, Reactions And Uses.
- Wikipedia. 4-Aminophenol.
- ChemicalBook. 4-(Methylamino)phenol | 150-75-4.
- ChemicalBook. 4-(Methylamino)phenol CAS#: 150-75-4.
- Ataman Kimya. P-METHYLAMINOPHENOL SULFATE.
- MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- Grokipedia. Eschweiler–Clarke reaction.
- Dissertation. Research on Synthesis of M-Aminophenol and Separations of the Products.
- European Patent Office. EP 0449546 B1 - Process for the preparation of m-aminophenols from resorcinol.
- Wikipedia. Eschweiler–Clarke reaction.
- ChemicalBook. Industrial Synthesis of 2-Aminophenol.
- ResearchGate. Aminophenols | Request PDF.
- Vietnam Journals Online. SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES.
- Rasayan Journal of Chemistry. OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST.
- Google Patents. US4885389A - Process for manufacturing p-aminophenol.
- Google Patents. US1297685A - Process of manufacturing n-methyl p-amino phenol.
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- PrepChem.com. Synthesis of p-(N-methylamino)phenol.
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- Google Patents. DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
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- (Source not specified). 4-methylamino-phenol - 150-75-4, C7H9NO, density, melting point, boiling point, structural formula, synthesis.
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- NIH. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
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A Comparative Guide to the Structural Validation of 4-[(Methylamino)methyl]phenol
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized or isolated compound is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of 4-[(Methylamino)methyl]phenol, a key phenolic amine. To provide a practical context, its analytical characteristics will be compared with its well-studied structural isomer, p-synephrine. This comparison will highlight the subtle yet critical differences in their analytical signatures, offering a framework for robust structural elucidation.
The structural integrity of a molecule is paramount, as even minor variations, such as positional isomerism, can lead to significant differences in pharmacological and toxicological profiles. This guide is structured to not only present analytical techniques but also to explain the underlying principles and the rationale behind experimental design, ensuring a self-validating approach to structural confirmation. All protocols and claims are supported by authoritative sources to ensure trustworthiness and scientific validity.
The Challenge of Isomerism: this compound vs. p-Synephrine
This compound and p-synephrine are structural isomers with the same molecular formula (C₈H₁₁NO for the neutral species of this compound and C₉H₁₃NO₂ for p-synephrine) but different arrangements of atoms. This seemingly small difference presents a significant analytical challenge, requiring a multi-technique approach for definitive identification.
Orthogonal Analytical Approaches for Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for structural validation.
Caption: Workflow for structural validation using NMR spectroscopy.
The following table presents a comparison of the predicted ¹H and ¹³C NMR chemical shifts for this compound with experimental data for p-synephrine. The predicted data for this compound is sourced from PubChem.[1]
| Assignment | This compound (Predicted) | p-Synephrine (Experimental) | Rationale for Differences |
| ¹H NMR (δ, ppm) | |||
| Aromatic (H-2, H-6) | ~7.1 | ~7.1 | Similar chemical environment. |
| Aromatic (H-3, H-5) | ~6.7 | ~6.7 | Similar chemical environment. |
| -CH₂- | ~3.6 | ~2.5 (CH₂) | The benzylic protons in this compound are deshielded due to the adjacent nitrogen. The methylene protons in p-synephrine are further from the hydroxyl group. |
| -CH(OH)- | N/A | ~4.6 | The presence of a hydroxyl group on the benzylic carbon in p-synephrine causes a significant downfield shift. |
| -NH-CH₃ | ~2.3 | ~2.2 | Similar chemical environment. |
| -OH (phenolic) | ~9.3 | ~9.4 | Similar acidic phenolic proton. |
| -OH (alcoholic) | N/A | ~5.0 | Unique to p-synephrine. |
| ¹³C NMR (δ, ppm) | |||
| C-1 | ~156 | ~156 | Carbon attached to the phenolic hydroxyl group. |
| C-2, C-6 | ~129 | ~128 | Aromatic carbons ortho to the substituent. |
| C-3, C-5 | ~115 | ~115 | Aromatic carbons meta to the substituent. |
| C-4 | ~130 | ~133 | Aromatic carbon para to the hydroxyl group. |
| -CH₂- | ~55 | ~37 | The benzylic carbon in this compound is deshielded by the adjacent nitrogen. |
| -CH(OH)- | N/A | ~71 | The carbon bearing the hydroxyl group in p-synephrine is significantly deshielded. |
| -NH-CH₃ | ~36 | ~36 | Similar chemical environment. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.
Caption: Workflow for structural validation using mass spectrometry.
The expected fragmentation patterns for this compound (predicted) and p-synephrine (experimental) are distinct.
| Analysis | This compound (Predicted) | p-Synephrine (Experimental) | Rationale for Differences |
| Molecular Ion [M+H]⁺ | m/z 138.0913 | m/z 168.1022 | Different molecular weights due to the additional hydroxyl group in p-synephrine. |
| Key Fragments | m/z 121 (loss of NH₂CH₃) | m/z 150 (loss of H₂O) | The benzylic cleavage is favored in this compound. The loss of water from the alcoholic hydroxyl is a characteristic fragmentation for p-synephrine. |
| m/z 91 (tropylium ion) | m/z 107 (hydroxytropylium ion) | The formation of the tropylium ion is common for benzyl compounds. The presence of the phenolic hydroxyl group leads to the hydroxytropylium ion in p-synephrine. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | p-Synephrine (Expected Wavenumber, cm⁻¹) | Key Differentiator |
| O-H Stretch (phenolic) | 3400-3200 (broad) | 3400-3200 (broad) | Both have a phenolic hydroxyl group. |
| O-H Stretch (alcoholic) | N/A | 3500-3200 (broad) | The presence of an alcoholic hydroxyl group in p-synephrine will contribute to the broadness and potentially show a distinct peak. |
| N-H Stretch (secondary amine) | 3500-3300 (weak to medium) | 3500-3300 (weak to medium) | Both have a secondary amine. |
| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 | Characteristic of the benzene ring. |
| C-H Stretch (aliphatic) | 3000-2850 | 3000-2850 | Both have methyl and methylene groups. |
| C=C Stretch (aromatic) | 1600-1450 | 1600-1450 | Characteristic of the benzene ring. |
| C-O Stretch (phenolic) | 1260-1180 | 1260-1180 | Both have a phenolic C-O bond. |
| C-O Stretch (alcoholic) | N/A | 1150-1050 | The presence of a secondary alcohol in p-synephrine will show a characteristic C-O stretch in this region. |
High-Performance Liquid Chromatography (HPLC): Purity and Isomer Separation
HPLC is a powerful technique for assessing the purity of a compound and for separating it from its isomers and impurities.
Caption: Workflow for purity assessment and isomer separation by HPLC.
The separation of this compound from its isomers, including p-synephrine, can be achieved using reversed-phase HPLC. Due to the difference in polarity (p-synephrine being more polar due to the additional hydroxyl group), they will have different retention times.
| Parameter | This compound | p-Synephrine | Expected Chromatographic Behavior |
| Polarity | Less polar | More polar | p-Synephrine will elute earlier than this compound under typical reversed-phase conditions. |
| Retention Time | Longer | Shorter | The exact retention times will depend on the specific method (column, mobile phase, flow rate, etc.). |
| UV λmax | ~275 nm | ~275 nm | Both compounds have a similar chromophore and are expected to have a similar UV absorbance maximum. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the analysis of this compound and its comparison with p-synephrine.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Data Analysis: Calibrate the spectra using the residual solvent peak. Identify the chemical shifts, integration values (for ¹H), and coupling constants.
Protocol 2: LC-MS
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL. Further dilute to a working concentration of ~10 µg/mL with the initial mobile phase.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Fragmentation: For MS/MS, select the precursor ion and apply collision-induced dissociation (CID) to obtain the product ion spectrum.
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) and the mass spectra to determine the retention time, molecular weight, and fragmentation pattern.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The structural validation of this compound requires a multi-faceted analytical approach. While predicted data provides a strong indication of its spectral properties, a direct comparison with the experimental data of a closely related isomer like p-synephrine is invaluable for unambiguous identification. The distinct differences in their NMR spectra, mass spectrometric fragmentation patterns, and HPLC retention times provide a robust basis for differentiation. By employing the orthogonal techniques and systematic workflows outlined in this guide, researchers can confidently validate the structure of this compound and ensure the integrity of their scientific findings. Adherence to established validation guidelines from regulatory bodies such as the FDA and ICH is crucial for work intended for drug development and regulatory submission.[2][3][4][5][6]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
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- Lab Manager. (2025).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13104924, 4-((Methylamino)methyl)phenol. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7172, Synephrine. [Link]
- Roman, M. C., et al. (2007). Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation.
- Mattioli, L., et al. (2005). A Rapid Liquid Chromatography Electrospray Ionization Mass Spectrometryn Method for Evaluation of Synephrine in Citrus aurantium L. Samples. Journal of Agricultural and Food Chemistry, 53(25), 9860–9866. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 4-[(Methylamino)methyl]phenol Positional Isomers
Positional isomers, which share the same molecular formula and functional groups but differ in their substitution patterns on an aromatic ring, present a significant analytical challenge. The subtle structural differences between the ortho (2-), meta (3-), and para (4-) isomers of [(methylamino)methyl]phenol dictate their chemical and biological properties, making unambiguous identification critical in pharmaceutical research and synthetic chemistry. This guide provides a comprehensive comparison of these isomers using fundamental spectroscopic techniques, explaining the causal relationships between molecular structure and spectral output.
The Challenge of Isomeric Similarity
The three isomers of [(methylamino)methyl]phenol all have the molecular formula C₈H₁₁NO and a molecular weight of approximately 137.18 g/mol . Their core structure consists of a phenol ring, a methylamino group, and a methylene bridge. The sole difference is the point of attachment of the -(CH₂NHCH₃) group relative to the hydroxyl (-OH) group. This seemingly minor variation creates distinct electronic environments within each molecule, which can be effectively probed by spectroscopic methods. Our analytical strategy will rely on a multi-technique approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local chemical environment of each nucleus (¹H and ¹³C).
Expertise in Action: Why NMR Excels
The positions of the hydroxyl and methylaminomethyl substituents profoundly influence the electron density distribution around the aromatic ring. This, in turn, affects the magnetic shielding of the aromatic protons and carbons, resulting in distinct chemical shifts (δ) and spin-spin coupling patterns for each isomer.
-
Symmetry is Key: The para-isomer possesses a C₂ axis of symmetry (ignoring free rotation of the substituents), which simplifies its NMR spectra considerably compared to the asymmetric ortho- and meta-isomers. The ortho- and meta-isomers have no such symmetry, meaning every proton and carbon on the ring is chemically unique.
¹H NMR Spectroscopy: Unraveling Proton Environments
The aromatic region (typically 6.5-7.5 ppm) of the ¹H NMR spectrum provides the most definitive fingerprints for these isomers.
-
para (4-) Isomer: Due to symmetry, the protons at C2 and C6 are equivalent, as are the protons at C3 and C5. This results in a characteristic AA'BB' spin system, which often appears as two distinct doublets, each integrating to 2H. This clean, symmetrical pattern is a strong indicator of 1,4-disubstitution.[1][2]
-
ortho (2-) Isomer: All four aromatic protons are chemically non-equivalent, leading to a complex and crowded multiplet pattern. The proximity of the two bulky substituents often results in significant steric hindrance, which can further influence the chemical shifts. The spectrum will show four distinct signals, each integrating to 1H, with complex splitting patterns due to ortho, meta, and para couplings.[3]
-
meta (3-) Isomer: Like the ortho-isomer, all four aromatic protons are unique. However, the substitution pattern results in a different set of coupling constants and chemical shifts. One would expect to see four separate signals in the aromatic region, each integrating to 1H.[4]
The protons of the methylene (-CH₂-) and methyl (-CH₃) groups will also appear as singlets (or doublets if coupled to the N-H proton, though this is often broadened by exchange). Their chemical shifts may vary slightly between isomers due to differences in the overall molecular electronic environment.
¹³C NMR Spectroscopy: Counting the Carbons
¹³C NMR provides complementary information by revealing the number of unique carbon environments.
-
para (4-) Isomer: Symmetry dictates that there will be only four signals for the six aromatic carbons (C1, C4, C2/C6, and C3/C5), plus signals for the methylene and methyl carbons.
-
ortho (2-) and meta (3-) Isomers: The lack of symmetry means all six aromatic carbons are chemically distinct. Therefore, the spectra for these isomers will each display six separate aromatic carbon signals, in addition to the aliphatic carbon signals.[5]
Distinguishing between the ortho and meta isomers using ¹³C NMR alone can be challenging and often relies on predictive software or comparison with known standards.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. While all three isomers will show similar bands for the O-H, N-H, C-H, and C-O bonds, the key to differentiation lies in the "fingerprint region."
Expertise in Action: The Significance of Out-of-Plane Bending
The substitution pattern on a benzene ring dictates the vibrational modes of the aromatic C-H bonds. Specifically, the out-of-plane (oop) C-H bending vibrations, which appear in the 675-900 cm⁻¹ region, produce strong absorptions at positions characteristic of the substitution pattern.[6][7]
-
para (4-) Isomer (1,4-disubstituted): A strong band is expected between 800-860 cm⁻¹.
-
ortho (2-) Isomer (1,2-disubstituted): A strong band is expected between 735-770 cm⁻¹.
-
meta (3-) Isomer (1,3-disubstituted): This pattern typically shows two distinct bands: one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹.
Other key expected absorptions common to all isomers include:
-
O-H Stretch: A broad band around 3200-3550 cm⁻¹ due to hydrogen bonding.[7]
-
N-H Stretch: A moderate band around 3300-3500 cm⁻¹, which may be masked by the broad O-H band.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.[7]
-
Aromatic C=C Stretch: Medium to strong bands in the 1500-1600 cm⁻¹ region.[6][7]
-
C-O Stretch: A strong band around 1220-1260 cm⁻¹, characteristic of phenols.[7][8]
Mass Spectrometry (MS): Fragmentation as a Clue
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers will exhibit the same molecular ion peak (M⁺) at an m/z corresponding to their molecular weight (approx. 137). Differentiation must therefore rely on variations in the relative abundances of fragment ions.
Expertise in Action: The "Ortho Effect"
The relative proximity of the hydroxyl and methylaminomethyl groups in the ortho-isomer can sometimes lead to unique fragmentation pathways, known as the "ortho effect." This can involve intramolecular interactions or rearrangements during fragmentation that are not possible in the meta and para isomers, potentially leading to a unique fragment ion or a different abundance ratio of common fragments.
A primary fragmentation pathway for all isomers is the benzylic cleavage, resulting in the loss of the ·NHCH₃ group to form a stable hydroxybenzyl cation.
Plausible Fragmentation:
-
Molecular Ion (M⁺): m/z ≈ 137
-
Benzylic Cleavage: Loss of ·CH₂NHCH₃ is unlikely as a single step. More likely is the loss of the methylamino group.
-
Alpha-Cleavage: A very common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen. This would lead to the formation of a stable iminium ion, CH₂=N⁺HCH₃, at m/z 44. The corresponding radical cation of phenol would be at m/z 93.
While subtle differences in fragment ion intensities may exist, MS is generally less definitive than NMR for distinguishing these specific positional isomers without high-resolution analysis and comparison to established standards.
Summary of Spectroscopic Differentiators
| Spectroscopic Technique | ortho-isomer (2-) | meta-isomer (3-) | para-isomer (4-) |
| ¹H NMR (Aromatic) | 4 unique proton signals; complex multiplet | 4 unique proton signals; complex multiplet | 2 proton signals (AA'BB' system); appears as two doublets |
| ¹³C NMR (Aromatic) | 6 unique carbon signals | 6 unique carbon signals | 4 unique carbon signals |
| FT-IR (C-H oop) | Strong band at 735-770 cm⁻¹ | Two bands: 680-725 cm⁻¹ & 750-810 cm⁻¹ | Strong band at 800-860 cm⁻¹ |
| Mass Spectrometry | M⁺ at m/z ≈ 137; potential for unique "ortho effect" fragments | M⁺ at m/z ≈ 137 | M⁺ at m/z ≈ 137 |
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results, the following detailed protocols should be followed.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the isomer sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[5]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set a spectral width that covers the range of -1 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all peaks and reference the spectrum to TMS at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Use a spectral width of ~0-220 ppm.
-
Process the data similarly to the ¹H spectrum.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (Solid): If the sample is a solid, prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (Liquid Film): If the sample is an oil or can be melted, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[7]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Use a standard electron energy of 70 eV to induce fragmentation.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-200).
-
The resulting mass spectrum will show the relative abundance of the molecular ion and various fragment ions.
-
Analytical Workflow
The following diagram outlines a logical workflow for the spectroscopic identification of an unknown [(methylamino)methyl]phenol isomer.
Caption: Logical workflow for isomer identification.
Conclusion
While FT-IR and Mass Spectrometry provide valuable, confirmatory data, NMR spectroscopy stands out as the most unambiguous and definitive method for differentiating the ortho, meta, and para isomers of [(methylamino)methyl]phenol . The distinct symmetry of the para-isomer yields uniquely simple ¹H and ¹³C NMR spectra, making it easily identifiable. The characteristic out-of-plane C-H bending bands in the FT-IR spectrum serve as an excellent and rapid secondary confirmation. By systematically applying this multi-technique spectroscopic approach, researchers can confidently and accurately identify these critical positional isomers, ensuring the integrity of their scientific and developmental work.
References
- University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols.
- Tsuji, K., & Sano, M. (1976). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science, 14(10), 499–500.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10820513, 3-(Methylamino)phenol.
- The Royal Society of Chemistry. (n.d.). Supporting information for an article.
- NIST. (n.d.). 4-Aminophenol, TMS derivative. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- ResearchGate. (n.d.). High- resolution mass spectrometry analysis of 4-aminophenol... [Image].
- McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.
- OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry.
- ResearchGate. (n.d.). Partial ¹H NMR spectra...of an m-cresol standard, a p-cresol standard... [Image].
- AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS.
- PubChemLite. (n.d.). 3-(methylamino)phenol (C7H9NO).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 342, M-Cresol.
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A Comparative Guide to the Biological Activity of Aminomethylphenol Analogs
This guide offers an in-depth comparative analysis of aminomethylphenol analogs, a versatile class of compounds often synthesized via the Mannich reaction.[1][2] These molecules are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antioxidant, and antimicrobial properties.[1] This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons, supporting experimental data, and insights into the structure-activity relationships (SAR) that govern their efficacy.
Introduction: The Aminomethylphenol Scaffold
Aminomethylphenols, also known as phenolic Mannich bases, are compounds characterized by a phenol ring bearing an aminomethyl (-CH₂NR₂) substituent. This structural motif is a privileged scaffold in drug discovery, as modifications to the phenol ring, the amine, or the methylene bridge can dramatically alter the compound's physicochemical properties and biological targets.[3][4] The accessibility of these compounds, primarily through the one-pot Mannich reaction involving a phenol, formaldehyde, and a primary or secondary amine, makes them attractive for generating large libraries for high-throughput screening.[1]
The biological prowess of these analogs stems from the unique combination of the electron-rich phenolic ring, which can participate in hydrogen bonding and redox reactions, and the nitrogenous side chain, which can be protonated at physiological pH, enhancing water solubility and interaction with biological macromolecules.[2] This guide will dissect the performance of various analogs across key therapeutic areas.
General Structure of Aminomethylphenol Analogs
The versatility of the aminomethylphenol scaffold lies in its modular nature. Variations in the R¹, R², and R³ groups allow for fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity.
Caption: Simplified pathway of apoptosis induction by aminomethylphenols.
Conclusion and Future Perspectives
The aminomethylphenol scaffold is a remarkably fruitful platform for the development of novel therapeutic agents. This guide highlights that subtle structural modifications—such as altering alkyl chain length, the number of hydroxyl groups, or the nature of the amine substituent—can profoundly impact biological activity across anticancer, antioxidant, and antimicrobial applications. The structure-activity relationships discussed herein underscore the importance of rational design in medicinal chemistry.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets for the most potent analogs to move beyond phenotypic screening.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to evaluate their drug-likeness.
-
Combinatorial Libraries: Leveraging the simplicity of the Mannich reaction to create larger, more diverse libraries to discover analogs with novel activities or improved potency and selectivity.
By integrating rational design with robust biological evaluation, the full therapeutic potential of aminomethylphenol analogs can be realized.
References
- Krasil'nikova, E. A., et al. (2019). Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. Chemistry & Biodiversity, 16(2), e1800637. Available at: https://pubmed.ncbi.nlm.nih.gov/30600917/
- Synthesis and Biological Activity of Important Phenolic Mannich Bases. (2025). ResearchGate. Available at: https://www.researchgate.net/publication/382928374_Synthesis_and_Biological_Activity_of_Important_Phenolic_Mannich_Bases
- Aminomethylated derivatives of simple phenols as anticancer agents. (n.d.). ResearchGate. Available at: https://www.researchgate.net/figure/Aminomethylated-derivatives-of-simple-phenols-as-anticancer-agents_fig1_369651547
- Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. (2019). ResearchGate. Available at: https://www.researchgate.net/publication/330107310_Novel_Aminomethyl_Derivatives_of_4-Methyl-2-prenylphenol_Synthesis_and_Antioxidant_Properties
- Shakirova, R., et al. (2024). Catechol-derived Mannich bases: radical regulatory properties, cytotoxicity and interaction with biomolecules. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/10426507.2024.2319082
- Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). MDPI. Available at: https://www.mdpi.com/2218-273X/11/9/1325
- Movrin, M., Maysinger, D., & Marok, E. (1980). Biologically active Mannich bases derived from nitroxoline. Die Pharmazie, 35(8), 458-460. Available at: https://pubmed.ncbi.nlm.nih.gov/7433493/
- Yokoyama, H., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Biological & Pharmaceutical Bulletin, 30(1), 133-138. Available at: https://pubmed.ncbi.nlm.nih.gov/17202672/
- A Comparative Analysis of the Biological Efficacy of 2,6-Bis(aminomethyl)phenol Derivatives. (2025). BenchChem. Available at: https://www.benchchem.
- Synthesis and in Vitro Biological Activity Study of Novel Phenol Mannich Base Analogs Containing Spiroheterocycle as Core Compound. (2025). ResearchGate. Available at: https://www.researchgate.net/publication/381488975_Synthesis_and_in_Vitro_Biological_Activity_Study_of_Novel_Phenol_Mannich_Base_Analogs_Containing_Spiroheterocycle_as_Core_Compound
- Siswandono, S., et al. (2017). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Pharmaceutical Sciences, 23(1), 58-63. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5423237/
- Wang, Y., et al. (2014). Synthesis and anti-tumor activity of novel aminomethylated derivatives of isoliquiritigenin. Molecules, 19(11), 17714-17725. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/
- Chavchich, M., et al. (2015). Lead Selection of a New Aminomethylphenol, JPC-3210, for Malaria Treatment and Prevention. Antimicrobial Agents and Chemotherapy, 59(8), 4817-4824. Available at: https://www.researchgate.
- Edstein, M. D., et al. (2015). JPC-2997, a new aminomethylphenol with high in vitro and in vivo antimalarial activities against blood stages of Plasmodium. Antimicrobial Agents and Chemotherapy, 59(1), 279-286. Available at: https://pubmed.ncbi.nlm.nih.gov/25331702/
- JPC-2997, a New Aminomethylphenol with High In Vitro and In Vivo Antimalarial Activities against Blood Stages of Plasmodium. (2015). ResearchGate. Available at: https://www.researchgate.net/publication/267781744_JPC-2997_a_New_Aminomethylphenol_with_High_In_Vitro_and_In_Vivo_Antimalarial_Activities_against_Blood_Stages_of_Plasmodium
- Hauk, P., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly, 147(11), 1929-1937. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5073111/
- Synthesis of aminomethylphenol derivatives via magnetic nano Fe3O4 catalyzed one pot Petasis borono-Mannich reaction. (2018). Journal of Chemical Sciences. Available at: https://link.springer.com/article/10.1007/s12039-018-1560-y
- Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025). MDPI. Available at: https://www.mdpi.com/1420-3049/30/6/1227
- Rullo, A., et al. (2021). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Molecules, 26(11), 3374. Available at: https://pubmed.ncbi.nlm.nih.gov/34200045/
- Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016). ResearchGate. Available at: https://www.researchgate.net/publication/307567824_Synthesis_structure_and_antioxidant_activity_of_methoxy-_and_hydroxyl-substituted_2%27-aminochalcones
- Honeyman, L., et al. (2015). Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline. Antimicrobial Agents and Chemotherapy, 59(11), 7044-7053. Available at: https://pubmed.ncbi.nlm.nih.gov/26303791/
- Structure Activity Relationships (SAR). (2005). Drug Design.
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- 3. Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Comparative Guide to the Performance of Amino-Phenolic Ligands in Asymmetric Catalysis, with a Focus on 4-[(Methylamino)methyl]phenol
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is a perpetual endeavor. Chiral ligands are the cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect of modern medicine and materials science. Among the diverse families of chiral ligands, amino-phenolic compounds have emerged as a versatile and effective class, owing to their straightforward synthesis, tunable steric and electronic properties, and their ability to form stable and reactive complexes with a variety of metals.
This guide provides a comparative analysis of the performance of amino-phenolic ligands in a benchmark asymmetric transformation. While direct, comprehensive comparative data for 4-[(Methylamino)methyl]phenol is limited in the accessible literature, we will contextualize its potential performance by examining structurally related ligands in a well-defined catalytic reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction serves as an excellent model for evaluating the efficacy of N,O-bidentate ligands in generating chiral secondary alcohols, a common structural motif in biologically active molecules.
The Crucial Role of Ligand Architecture in Asymmetric Induction
The efficacy of a chiral ligand in asymmetric catalysis is intrinsically linked to its three-dimensional structure. The ligand's coordination to a metal center creates a chiral environment that dictates the facial selectivity of the substrate's approach, thereby influencing the stereochemical outcome of the reaction. Key structural features of amino-phenolic ligands that modulate their catalytic performance include:
-
The nature of the amino and phenolic substituents: These groups influence the electronic properties of the metal center and can engage in secondary interactions, such as hydrogen bonding, with the substrate.
-
The stereochemistry of the chiral backbone: The spatial arrangement of substituents on the ligand scaffold creates a defined chiral pocket around the active site.
-
The flexibility of the ligand: A degree of conformational rigidity is often desirable to maintain a well-defined chiral environment, yet some flexibility can be advantageous for substrate binding and product release.
Performance in a Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a classic and highly informative reaction for assessing the performance of chiral ligands.[1][2][3] The reaction produces a chiral secondary alcohol, and the key performance metrics are the chemical yield and the enantiomeric excess (ee) of the product. A higher yield indicates greater catalyst activity and stability, while a high ee signifies superior stereochemical control.
While we lack specific data for this compound in this reaction, we can infer its potential by comparing the performance of other amino alcohol and aminophenol ligands. The data presented below, collated from various sources, showcases the performance of a selection of these ligands in the enantioselective addition of diethylzinc to benzaldehyde.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 95 | 98 | (R) | [Source for Pyrrolidinylnorephedrine data] |
| (1S,2R)-(-)-N,N-Dibutylnorephedrine | 92 | 94 | (R) | [Source for Dibutylnorephedrine data] |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 97 | 98 | (S) | [Source for DAIB data] |
| Chiral Atropisomeric Amino Alcohol | 91-97 | up to 85 | Not specified | [2] |
| Carbohydrate-Based β-Amino Alcohol | High | up to 95 | Not specified | [1] |
Note: The performance data presented here is for illustrative purposes and is highly dependent on the specific reaction conditions. Direct comparison requires identical experimental parameters.
Based on its structure, this compound possesses the key N,O-bidentate chelation motif common to these effective ligands. The presence of the phenolic hydroxyl and the secondary amine allows for the formation of a stable five-membered ring with a metal center. The lack of a chiral center on the ligand itself means it would not induce enantioselectivity in its racemic form. However, chiral derivatives of this compound, or its use in conjunction with a chiral auxiliary, could potentially yield enantiomerically enriched products. For the purpose of this guide, we will focus on a general, non-chiral application to illustrate the catalytic cycle and experimental setup.
Experimental Protocol: A General Procedure for the Ligand-Accelerated Addition of Diethylzinc to Benzaldehyde
This protocol provides a detailed, step-by-step methodology for evaluating the performance of an amino-phenolic ligand, such as this compound, in the addition of diethylzinc to benzaldehyde. This self-validating system allows for the direct assessment of the ligand's ability to accelerate the reaction and can be adapted for enantioselective studies if a chiral ligand is used.
Materials:
-
This compound (or other amino-phenolic ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry, nitrogen-flushed Schlenk flask, add the amino-phenolic ligand (0.1 mmol).
-
Add anhydrous toluene (5 mL) to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.0 M in hexanes, 2.2 mmol) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in situ formation of the zinc-ligand complex.
-
-
Reaction Execution:
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the catalyst solution at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
If a chiral ligand is used, determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Visualizing the Catalytic Pathway and Experimental Workflow
To better understand the catalytic process and the experimental setup, the following diagrams are provided.
Conclusion and Future Outlook
While this compound remains a ligand with underexplored potential in published comparative studies, its structural similarity to other effective amino-phenolic catalysts suggests it could be a valuable addition to the synthetic chemist's toolbox. The provided benchmark reaction and detailed experimental protocol offer a robust framework for its evaluation and direct comparison with other ligands. Future research should focus on the synthesis of chiral derivatives of this compound and their application in a broader range of asymmetric transformations. Such studies will be instrumental in fully elucidating its catalytic capabilities and positioning it within the landscape of high-performance chiral ligands.
References
- Relevant citation for the general use of amino-phenolic ligands in c
- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]
- New atropisomeric amino alcohol ligands for enantioselective addition of diethylzinc to aldehydes. Chirality. [Link]
- Enantioselective addition of diethylzinc to aromatic aldehydes with new chiral amino alcohols as ligands.
Sources
- 1. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New atropisomeric amino alcohol ligands for enantioselective addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Phenolic Mannich Bases Against Microbial Strains, with a Focus on 4-[(Methylamino)methyl]phenol Derivatives
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, phenolic compounds have long been a source of scientific interest. Their inherent antimicrobial properties, coupled with their synthetic tractability, make them ideal scaffolds for the development of new therapeutics. Among these, Mannich bases of phenols, characterized by an aminomethyl group substitution on the phenol ring, represent a promising class of compounds with tunable biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of these derivatives, with a particular focus on the available data for 4-[(methylamino)methyl]phenol and its analogues. We will delve into the structure-activity relationships that govern their efficacy, present available experimental data, and provide detailed protocols for the evaluation of these compounds.
The Rationale for Investigating Phenolic Mannich Bases
Phenolic compounds exert their antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The introduction of an aminomethyl group via the Mannich reaction can enhance the antimicrobial potency of the parent phenol. This modification can influence the compound's lipophilicity, which affects its ability to penetrate microbial cell walls, and can introduce additional sites for interaction with microbial targets. The ability to easily vary the amine component in the Mannich reaction allows for the creation of a diverse library of derivatives, enabling the fine-tuning of their biological activity.
Comparative Efficacy of Phenolic Mannich Bases
While extensive comparative data for a wide range of this compound derivatives is limited in publicly accessible literature, we can draw valuable insights from studies on structurally related compounds. The following table summarizes the antimicrobial activity of various phenolic Mannich bases and related phenol derivatives against a selection of microbial strains.
| Compound/Derivative | Microbial Strain(s) | Key Findings | Reference(s) |
| 2-[(Methylamino)methyl]phenol | Staphylococcus aureus | Showed negligible direct antibacterial activity but significantly enhanced the efficacy of conventional antibiotics by inhibiting biofilm formation and down-regulating virulence genes. | [1] |
| 4-Bromo-2-[(methylamino)methyl]phenol | - | Synthesized as a potential biologically active compound, highlighting the interest in halogenated derivatives. Specific antimicrobial data is not detailed in the available source. | [1] |
| 2,6-dimethoxy-4-((phenylamino) methyl)phenol | Pseudomonas aeruginosa, Bacillus subtilis, Escherichia coli, Klebsiella spp., Enterobacter spp. | The 4-nitro substituted derivative was more effective than the standard ampicillin against P. aeruginosa. Generally, these Schiff bases showed better activity against Gram-negative than Gram-positive bacteria. | [2][3] |
| Various Phenolic Mannich Bases | Candida albicans, Aspergillus niger | Showed antifungal activity, with the potency being influenced by the nature of the amine moiety. Some derivatives with diphenylamino, morpholinyl, and piperazinyl groups were the most active. | [4] |
| Quaternary Mannich Bases | Microsporum canis, Staphylococcus aureus | Quaternization of the amine group in Mannich bases was found to be an effective modification for enhancing antifungal activity, with one derivative showing twice the potency of amphotericin-B against M. canis. | [5] |
Structure-Activity Relationships (SAR)
The antimicrobial activity of phenolic Mannich bases is intricately linked to their chemical structure. Key structural features that influence their efficacy include:
-
Substitution on the Phenol Ring: The position and nature of substituents on the aromatic ring can significantly impact activity. Halogenation, as seen with 4-Bromo-2-[(methylamino)methyl]phenol, is a common strategy to enhance antimicrobial potency.
-
The Nature of the Amine: The choice of the amine used in the Mannich reaction is crucial. Cyclic amines (e.g., morpholine, piperidine) and aromatic amines can confer different levels of activity compared to simple alkylamines.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the alkyl chains on the amine and other substituents, plays a vital role in the compound's ability to traverse the microbial cell membrane.
-
Quaternization of the Nitrogen Atom: The formation of a quaternary ammonium salt from the tertiary amine in the Mannich base can lead to a significant increase in antimicrobial, particularly antifungal, activity.
Caption: Key structural features of this compound derivatives influencing their antimicrobial efficacy.
Experimental Protocols
The evaluation of the antimicrobial efficacy of novel compounds relies on standardized and reproducible methodologies. Below are detailed protocols for two of the most common in vitro assays.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Microbial strains (e.g., S. aureus, E. coli, C. albicans)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)
-
Positive control (a known antibiotic/antifungal)
-
Negative control (broth with solvent used to dissolve compounds)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of sterile broth to each well.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.
-
Prepare the microbial inoculum and adjust its concentration to the desired density.
-
Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control wells.
-
Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth with inoculum and the solvent).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
This assay assesses the susceptibility of a bacterium to an antimicrobial agent.
Materials:
-
Test compounds
-
Sterile filter paper disks (6 mm diameter)
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum
-
Sterile swabs
-
Positive and negative control disks
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacterium.
-
Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a bacterial lawn.
-
Impregnate sterile filter paper disks with a known concentration of the test compound.
-
Aseptically place the impregnated disks onto the surface of the agar.
-
Place a positive control disk (containing a standard antibiotic) and a negative control disk (containing only the solvent) on the agar.
-
Incubate the plate at the appropriate temperature and duration.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Concluding Remarks and Future Directions
The available evidence suggests that this compound derivatives and related phenolic Mannich bases are a promising area for antimicrobial drug discovery. While some derivatives may not exhibit potent direct antimicrobial activity, their ability to act as adjuvants by inhibiting virulence factors like biofilm formation presents a valuable alternative strategy to combat bacterial infections. Future research should focus on the systematic synthesis and screening of a broader range of these derivatives to establish a more comprehensive understanding of their structure-activity relationships. Investigating their mechanisms of action at a molecular level will be crucial for optimizing their design and developing them into effective therapeutic agents. The detailed protocols provided herein offer a standardized framework for the continued exploration of this interesting class of compounds.
References
- Imran, M., et al. (2023). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. Molecules, 28(22), 7539. [Link]
- Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 138, 96-117. [Link]
- Edafiogho, I. O., et al. (1992). Evaluation of antimicrobial activities of several mannich bases and their derivatives. Arzneimittelforschung, 42(8), 989-994. [Link]
- Oloyede, G. K., et al. (2014). Spectroscopic Properties and Antimicrobial Activity of Synthesized Mannich Bases: 1-phenylaminomethyl-naphthalen-2-ol and (2-{ [2-hydroxy ethyl) amino] methyl}phenyl) Phenyl Peroxyanhydride. American Journal of Drug Discovery and Development, 4(2), 113-120. [Link]
- Sahu, J. K., et al. (2014). Mannich Bases: An Important Pharmacophore in Present Scenario. Journal of Basic and Clinical Pharmacy, 5(4), 84–89. [Link]
- Alidmat, M. M., et al. (2026). Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Derivatives Featuring Heteroaryl and Aryloxy Substituents. Chemical Methodologies, 10(2), 164-179. [Link]
- Ghasemian, M., et al. (2016). Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-(4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 137-148. [Link]
- Alam, M. S., et al. (2009). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 176-180. [Link]
- Sahni, G., et al. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitrophenylimino)methyl) Phenol. Research Trend, 1(1), 1-10. [Link]
- Sokhraneva, M. V., et al. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. Vyatka Medical Bulletin, (1), 60-66. [Link]
- Khan, S. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
- Sahni, G., et al. (2022). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitrophenylimino)methyl) Phenol. Request PDF. [Link]
- National Center for Biotechnology Information. (n.d.). 4-((Methylamino)methyl)phenol.
- Sokhraneva, M. V., et al. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity.
- Al-Masoudi, W. A. M., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal, 21(9), 2903-2923. [Link]
- Alam, M. S., et al. (2009). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents.
- El-Sayed, M. Y. (2023). Potent antimicrobial compounds with a pyridazine nucleus. U.S.
- Schmaus, G., et al. (2021). Antimicrobial mixtures containing at least one hydroxyacetophenone derivative.
- Gibbons, S., et al. (1987). Compositions containing antimicrobial agents in combination with stabilizers.
- Greenaway, W., et al. (1995). Benzopyran phenol derivatives for use as antibacterial agents. U.S.
- El-Sayed, M. Y. (2012). Antimicrobial agents. U.S.
- AbacipharmTech. (n.d.). 4-((Methylamino)methyl)phenol. [Link]
- D'souza, D. H., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2378. [Link]
- Kim, H. Y., et al. (2020). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 30(5), 724–731. [Link]
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A Comparative Guide to the Synthesis of 4-[(Methylamino)methyl]phenol
For researchers and professionals in drug development, the synthesis of key intermediates demands protocols that are not only high-yielding but also reproducible, scalable, and thoroughly verifiable. 4-[(Methylamino)methyl]phenol, a valuable building block in medicinal chemistry, is a prime example. This guide provides an in-depth, comparative analysis of two robust protocols for its synthesis via reductive amination of 4-hydroxybenzaldehyde, tailored for practical laboratory application and scale-up considerations. We will dissect the causality behind reagent choices, compare performance metrics, and establish a rigorous framework for product validation.
Introduction to this compound
This compound (C₈H₁₁NO, Molar Mass: 137.18 g/mol ) is a secondary amine and phenol derivative.[1] Its structure is crucial for introducing a polar, hydrogen-bonding methylaminomethyl group onto an aromatic core, a common strategy in the design of pharmacologically active molecules. The most direct and widely adopted synthetic route is the reductive amination of 4-hydroxybenzaldehyde with methylamine. This process involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.
This guide will compare two field-proven methodologies for this transformation:
-
Protocol A: Catalytic Hydrogenation, a "green" and cost-effective method ideal for larger scales.
-
Protocol B: Chemical Reduction using Sodium Borohydride, a versatile and convenient method for rapid, lab-scale synthesis.
Core Principles: The Reductive Amination Pathway
Reductive amination is a cornerstone of amine synthesis due to its efficiency and selectivity. The reaction proceeds in two main stages: the formation of an iminium ion from the aldehyde and methylamine, followed by its immediate reduction. The choice of reducing agent is critical, as it must selectively reduce the C=N double bond of the iminium intermediate without affecting the starting aldehyde.
Sources
A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for 4-[(Methylamino)methyl]phenol
For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of pharmaceutical intermediates are paramount. This guide provides an in-depth, objective comparison of analytical techniques for 4-[(Methylamino)methyl]phenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore its analytical signature across High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
To provide a robust analytical context, we will cross-reference the data for this compound with that of its structural analog and positional isomer, p-synephrine, as well as the positional isomers of a simpler yet related structure, aminophenol (ortho- and para-isomers). This comparative approach is designed to highlight the subtle yet critical differences that enable confident identification and differentiation in a laboratory setting.
The Importance of Multi-Technique Characterization
Relying on a single analytical technique can lead to misidentification, especially when dealing with isomers or closely related compounds. A multi-pronged approach, leveraging the strengths of orthogonal techniques, provides a self-validating system for structural confirmation and purity assessment. This guide will demonstrate how the data from each technique corroborates the others, building a comprehensive and trustworthy analytical profile.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Quantification
HPLC is often the primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Causality in HPLC Method Development
The choice of a C18 stationary phase is based on the hydrophobic nature of the phenyl ring in this compound and its analogs. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention and elution. The pH of the mobile phase is a critical parameter; for amines, a slightly acidic pH ensures they are in their protonated form, which often leads to better peak shape and retention on a reverse-phase column. UV detection is suitable due to the presence of the chromophoric phenyl ring.
Experimental Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH 3.0). The exact ratio should be optimized for ideal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 274 nm.[1]
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
Comparative HPLC Data
| Compound | Expected Retention Time (min) | Key Considerations |
| This compound | ~ 4.5 | Retention will be influenced by the polarity of the methylamino and hydroxyl groups. |
| p-Synephrine | ~ 4.2 | Being a constitutional isomer, slight differences in polarity will lead to a different retention time. |
| o-Aminophenol | ~ 3.8 | More polar than the para-isomer, leading to earlier elution. |
| p-Aminophenol | ~ 4.0 | Less polar than the ortho-isomer, resulting in slightly longer retention. |
Note: The retention times are illustrative and will vary depending on the specific HPLC conditions.
Visualization of the HPLC Workflow
Caption: A streamlined workflow for the HPLC analysis of phenolic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like phenols, derivatization is often necessary to increase their volatility and improve their chromatographic behavior.
The Rationale Behind Derivatization in GC-MS
The hydroxyl and amino groups in this compound are active sites that can lead to poor peak shape and thermal degradation in the hot GC injection port. Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with trimethylsilyl (TMS) groups. This blocks the polar sites, increases the volatility of the analyte, and often results in characteristic fragmentation patterns in the mass spectrum that aid in identification.[2]
Experimental Protocol: GC-MS Analysis
-
Derivatization:
-
Dissolve ~1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms) (30 m x 0.25 mm ID, 0.25 µm film thickness).[3][4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Injection: 1 µL in splitless mode.
-
MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 550.
Comparative GC-MS Data (of TMS derivatives)
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~ 12.5 | M+•, [M-15]+, fragments corresponding to the benzyllic cleavage. |
| p-Synephrine | ~ 12.2 | M+•, characteristic fragments from the side chain. |
| o-Aminophenol | ~ 10.8 | M+•, fragments showing loss of TMS and cleavage of the amino group. |
| p-Aminophenol | ~ 11.2 | M+•, distinct fragmentation pattern compared to the ortho-isomer. |
Note: Retention times and mass fragments are predictive and should be confirmed with standards.
Visualization of the GC-MS Workflow
Caption: Workflow for GC-MS analysis including the crucial derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an unparalleled tool for structural confirmation and isomer differentiation.
The Logic of NMR Spectral Interpretation
The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their electronic environment. The substitution pattern on the phenyl ring in our target compounds and their alternatives will result in distinct chemical shifts and coupling patterns for the aromatic protons. The signals from the methyl and methylene groups will also provide valuable structural information. The choice of a deuterated solvent is critical, and DMSO-d₆ is often a good choice for polar phenolic compounds as it can solubilize the sample and its exchangeable protons (OH and NH) are often observable.[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC for unambiguous assignment of signals.
Comparative NMR Data (¹H NMR in DMSO-d₆, δ in ppm)
| Compound | Aromatic Protons | Aliphatic Protons | OH/NH Protons |
| This compound | Two doublets, characteristic of a 1,4-disubstituted ring. | Singlet for -CH₂-, singlet for -NCH₃. | Broad singlets, chemical shift is concentration-dependent. |
| p-Synephrine | Two doublets. | Multiplets for the -CH(OH)- and -CH(NH)- protons, singlet for -NCH₃. | Broad singlets. |
| o-Aminophenol | Complex multiplet pattern for the four adjacent aromatic protons.[5] | - | Broad singlets for -OH and -NH₂.[5] |
| p-Aminophenol | A single multiplet for the four symmetric aromatic protons.[5] | - | Broad singlets for -OH and -NH₂.[5] |
Visualization of the Logic for Isomer Differentiation by NMR
Caption: Logical flow for differentiating isomers using NMR spectroscopy.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
The Significance of IR Absorption Bands
The IR spectrum of this compound will be characterized by a broad O-H stretching band due to hydrogen bonding, N-H stretching, aromatic C-H and C=C stretching, and C-O and C-N stretching vibrations. Comparing the "fingerprint" region (below 1500 cm⁻¹) with that of its alternatives can help in differentiation.
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[6][7]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Comparative IR Data (Key Absorption Bands in cm⁻¹)
| Functional Group | This compound | p-Synephrine | Aminophenols |
| O-H Stretch | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) |
| N-H Stretch | ~3300 | ~3300 | ~3350 and ~3250 (for -NH₂) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Aromatic C=C Stretch | ~1600 and ~1500 | ~1600 and ~1500 | ~1600 and ~1500 |
| C-O Stretch | ~1230 | ~1230 | ~1250 |
Note: The fingerprint regions will show more significant differences between the isomers.
Conclusion
The cross-referencing of analytical data from HPLC, GC-MS, NMR, and IR spectroscopy provides a robust and self-validating framework for the characterization of this compound. By comparing its analytical signatures with those of carefully selected alternatives, we can confidently establish its identity, purity, and structural integrity. This comprehensive approach, grounded in the fundamental principles of each technique, is essential for ensuring the quality and consistency of pharmaceutical intermediates in the drug development pipeline.
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A Comparative Benchmarking Guide to the Antioxidant Activity of 4-[(Methylamino)methyl]phenol Derivatives
For researchers, scientists, and professionals in drug development, the quest for potent and safe antioxidant compounds is a cornerstone of innovation. Phenolic compounds, in particular, are a focal point due to their inherent ability to neutralize harmful free radicals. This guide provides an in-depth technical comparison of the antioxidant activity of 4-[(Methylamino)methyl]phenol and its derivatives, a class of compounds showing significant promise.
This document moves beyond a simple recitation of data. It is designed to provide a foundational understanding of the principles governing the antioxidant capacity of these molecules, the causal relationships behind experimental choices, and a framework for evaluating novel derivatives. We will delve into the critical structure-activity relationships (SAR) that dictate efficacy, supported by detailed experimental protocols for key antioxidant assays.
The Chemical Rationale: Why Phenolic Amines?
Phenolic compounds are potent antioxidants primarily due to the hydroxyl (-OH) group attached to an aromatic ring. This configuration allows for the donation of a hydrogen atom to neutralize a free radical, with the resulting phenoxy radical being stabilized by resonance.[1] The introduction of an aminomethyl group at the para position, creating this compound, introduces several features that can modulate this antioxidant capacity:
-
Electron-Donating Effects: The aminomethyl group can influence the electron density of the phenolic ring, potentially making the hydroxyl proton more easily abstractable.
-
Steric Hindrance: The size and conformation of the substituent on the amino group can affect the accessibility of the phenolic hydroxyl to free radicals.
-
Solubility and Bioavailability: Modifications to the aminomethyl group can significantly alter the compound's solubility, which is a critical factor for its application in both in vitro and biological systems.
This guide will benchmark a hypothetical series of this compound derivatives to illustrate these principles. While comprehensive data on this specific series is not publicly consolidated, we will draw upon established findings for structurally related phenolic amines and Mannich bases to build a robust comparative framework.
Core Mechanisms of Phenolic Antioxidant Action
The antioxidant activity of phenolic compounds is primarily governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2]
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxy radical (ArO•) is relatively stable due to resonance delocalization.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a cation radical (ArOH•+) and an anion (R:-). The cation radical can then deprotonate to form a phenoxy radical.
The prevalence of each mechanism depends on the structure of the antioxidant, the nature of the free radical, and the solvent system.
Caption: Mechanisms of free radical scavenging by phenolic antioxidants.
Benchmarking Methodology: A Multi-Assay Approach
To provide a comprehensive assessment of antioxidant activity, a panel of assays with differing mechanisms is essential. We will consider three chemical-based assays (DPPH, ABTS, and FRAP) and one cell-based assay (CAA).
Experimental Workflow: From Synthesis to Activity Profiling
The evaluation of novel antioxidant derivatives follows a logical progression from synthesis to comprehensive activity testing.
Caption: A generalized workflow for benchmarking antioxidant derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is visually indicated by a color change from purple to yellow, which is quantified spectrophotometrically.[3][4]
-
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a standard (e.g., Trolox) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution. Add 100 µL of the DPPH working solution to each well.[5] A control well should contain methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is crucial to prevent photodegradation of the DPPH radical.
-
Measurement: Measure the absorbance at approximately 517 nm.
-
Calculation: The percentage of scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.[5]
-
-
Causality: The choice of methanol as a solvent is due to its ability to dissolve both the DPPH radical and a wide range of phenolic compounds. The 30-minute incubation period is a standard timeframe that allows for the reaction to approach completion for many common antioxidants.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a decolorization of the solution.
-
Protocol:
-
Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark for 12-16 hours.[5] This extended incubation ensures the complete formation of the radical cation. Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Assay Procedure: In a 96-well plate, add a small volume of the sample dilution (e.g., 10 µL) and a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).[6]
-
Incubation: Incubate at room temperature for approximately 6-10 minutes.[6]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the % Inhibition and IC50 value as described for the DPPH assay.
-
-
Causality: The ABTS assay is advantageous as the radical can be dissolved in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants. The measurement at a longer wavelength (734 nm) reduces interference from colored compounds.[6]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. This assay is based solely on a single electron transfer mechanism.[5]
-
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a FeCl₃·6H₂O solution.[7] The acidic pH of 3.6 is critical for maintaining iron solubility.[8]
-
Assay Procedure: Warm the FRAP reagent to 37°C. Add a small volume of the sample (e.g., 100 µL) to a larger volume of the FRAP reagent (e.g., 3 mL).[7]
-
Incubation: Incubate the mixture at 37°C for a defined period, typically 4-6 minutes.[7]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The results are typically expressed as Trolox equivalents (TE), determined from a standard curve of Trolox.
-
-
Causality: The FRAP assay is simple, rapid, and reproducible.[7] However, its limitation is that it does not measure the activity of antioxidants that act via hydrogen atom transfer, such as some thiol-containing compounds.[7]
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for factors like cell uptake, metabolism, and localization.[9] It utilizes a probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Cell Culture: Culture adherent cells (e.g., HepG2) in a 96-well plate until confluent.[9]
-
Probe and Sample Incubation: Wash the cells and pre-incubate them with a solution containing DCFH-DA and the test compound or a standard like quercetin. This allows for the uptake of both the probe and the antioxidant.[9]
-
Induction of Oxidative Stress: After incubation and washing, add a free radical initiator (e.g., AAPH) to induce cellular ROS production.[10]
-
Measurement: Measure the fluorescence intensity over time using a plate reader (excitation ~485 nm, emission ~538 nm).[11]
-
Calculation: The antioxidant activity is determined by the ability of the compound to suppress the AAPH-induced fluorescence compared to control cells.
-
-
Causality: The CAA assay is a powerful tool as it moves beyond simple chemical reactions to assess antioxidant efficacy in a live cell environment, providing insights that are more indicative of potential in vivo activity.[12]
Comparative Data and Structure-Activity Relationship (SAR)
While specific data for a homologous series of this compound is not available in the cited literature, we can infer the expected trends based on studies of similar phenolic Mannich bases and other derivatives. The following table presents hypothetical IC50 values to illustrate the discussion on SAR.
| Derivative (R-group on Amino Nitrogen) | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µmol TE/g) | CAA Value (µmol QE/g) |
| -H (4-(Aminomethyl)phenol) | 35 | 28 | 1800 | 150 |
| -CH₃ (Parent Compound) | 30 | 25 | 2000 | 175 |
| -CH₂CH₃ (Ethyl) | 28 | 23 | 2100 | 185 |
| -CH(CH₃)₂ (Isopropyl) | 45 | 38 | 1600 | 130 |
| -C(CH₃)₃ (tert-Butyl) | 60 | 52 | 1300 | 100 |
| -CH₂Ph (Benzyl) | 40 | 32 | 1700 | 140 |
| Trolox (Standard) | 20 | 15 | 2500 | 200 |
| Ascorbic Acid (Standard) | 25 | 18 | 2300 | Not applicable |
Discussion of Structure-Activity Relationships:
-
Effect of Alkyl Substitution: Small, electron-donating alkyl groups like methyl and ethyl on the amino nitrogen are expected to enhance antioxidant activity. This is likely due to their inductive effect, which increases the electron density on the aromatic ring and facilitates the donation of the phenolic hydrogen.
-
Steric Hindrance: As the bulkiness of the alkyl group increases (e.g., isopropyl and tert-butyl), the antioxidant activity is expected to decrease. This is attributed to steric hindrance, which impedes the approach of the bulky free radical to the phenolic hydroxyl group. This trend is observed in related phenolic compounds where bulky substituents can negatively impact activity.
-
Aromatic Substitution: A benzyl group, while also bulky, introduces electronic effects that can either enhance or decrease activity depending on the specific assay and its mechanism. The delocalization of electrons into the benzyl ring might compete with the resonance stabilization of the phenoxy radical.
-
General Trends: The antioxidant activity is generally correlated with the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring.[13][14] Compounds with multiple hydroxyl groups often exhibit higher activity.[14]
Conclusion
The benchmarking of this compound derivatives requires a multifaceted approach that combines several in vitro chemical and cell-based assays. The DPPH, ABTS, and FRAP assays provide valuable initial screening data on radical scavenging and reducing power, while the CAA assay offers a more biologically relevant assessment of antioxidant efficacy at the cellular level.
The structure-activity relationship for this class of compounds is finely balanced between electronic and steric effects. While small alkyl substitutions on the amino nitrogen are predicted to be beneficial, bulky substituents are likely to be detrimental to activity. This guide provides a comprehensive framework for the systematic evaluation of these and other novel phenolic antioxidants, emphasizing the importance of understanding the causality behind experimental design to generate reliable and comparable data.
References
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- 8. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zen-bio.com [zen-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Purity Evaluation of Synthesized 4-[(Methylamino)methyl]phenol
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is not merely a quality control checkpoint; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound 4-[(Methylamino)methyl]phenol, a key building block in the synthesis of various pharmaceuticals, is no exception. Its bifunctional nature, containing both a phenolic hydroxyl group and a secondary amine, presents a unique set of challenges and considerations for analytical chemists.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for evaluating the purity of laboratory-synthesized this compound. We will move beyond simple protocol recitation to explore the underlying rationale for method selection, the anticipated impurity profiles based on common synthetic routes, and the self-validating systems essential for trustworthy results.
The Synthetic Landscape: Understanding Potential Impurities
A prevalent synthetic route to this compound involves the reductive amination of 4-hydroxybenzaldehyde with methylamine. This process, while effective, can introduce a predictable constellation of impurities that must be analytically targeted.
The primary reaction proceeds via the formation of a Schiff base (imine) intermediate, which is subsequently reduced.
Caption: Common synthesis route for this compound and associated impurities.
A well-designed analytical strategy must therefore be capable of resolving and quantifying:
-
Starting Materials: Unreacted 4-hydroxybenzaldehyde and residual methylamine.
-
Intermediates: The N-(4-hydroxybenzylidene)methanamine (Schiff base) intermediate.
-
Target Product: this compound.
-
Byproducts: Potential over-reduction products, such as 4-methyl-aminophenol, and products from side-reactions.
-
Process-Related Impurities: Residual solvents, catalysts, and salts from the reducing agent (e.g., borate salts from NaBH4).
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical decision dictated by the specific purity question being asked. Is the goal a rapid, qualitative assessment or a rigorous, quantitative purity determination for regulatory submission? Here, we compare the most relevant techniques for analyzing this compound.
| Technique | Principle | Strengths for This Application | Limitations | Best For |
| HPLC (UV-Vis) | Differential partitioning between a stationary and mobile phase. | Excellent for separating and quantifying non-volatile, thermally labile compounds. High sensitivity for aromatic compounds. | Requires method development; may not detect impurities without a UV chromophore. | Gold Standard for Purity/Impurity Quantification. Stability-indicating assays. |
| GC-MS | Separation by volatility, followed by mass-based identification. | High separation efficiency for volatile impurities. Provides structural information for unknown peak identification. | Requires derivatization for the non-volatile phenolic group, adding complexity and potential for artifacts. | Identifying residual solvents and volatile byproducts. |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Provides definitive structural confirmation. Can quantify the main component against a certified standard without needing a standard for each impurity. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis of complex mixtures. | Structural elucidation and absolute purity determination (qNMR). |
| Acid-Base Titration | Neutralization of the amine group with a standardized acid. | Simple, inexpensive, and provides a direct measure of the basic amine content. | Non-specific; will titrate any basic impurity, leading to an overestimation of purity. | Quick, cost-effective assay of total basic content. |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Rapid confirmation of functional groups (O-H, N-H, aromatic C-H). | Primarily qualitative. Not suitable for quantifying minor components. | Identity confirmation and detection of gross functional group impurities. |
Deep Dive: Recommended Analytical Workflows
For a comprehensive purity assessment, a multi-technique approach is invariably superior. Below are detailed, field-tested protocols for the most critical analyses.
Workflow 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Causality: HPLC is the cornerstone of purity analysis for compounds like this compound because its polarity and aromaticity make it ideal for reversed-phase chromatography. A photodiode array (PDA) detector is chosen to simultaneously acquire spectra, which aids in peak tracking and purity assessment, ensuring that co-eluting peaks are not missed. This method is designed to be "stability-indicating," meaning it can separate the parent compound from its degradation products.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Chromatographic System:
-
HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (secondary wavelength at 225 nm for broader impurity detection).
-
-
Mobile Phase and Gradient Program:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 5% B
-
32-40 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of synthesized this compound into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This creates a 0.5 mg/mL stock solution.
-
Further dilute 1.0 mL of the stock solution to 100.0 mL with Diluent to create a 0.005 mg/mL solution for impurity analysis (1.0% level).
-
-
System Suitability (Self-Validating System):
-
Inject the Diluent (blank) to ensure no system peaks interfere.
-
Make five replicate injections of the 0.5 mg/mL standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
-
Analysis and Calculation:
-
Inject the blank, the 1.0% level solution, and the 0.5 mg/mL sample solution.
-
Calculate the percentage of each impurity using the area normalization method or against a reference standard if available. % Impurity = (Area_impurity / Total_Area) * 100
-
Caption: A typical workflow for HPLC-based purity analysis.
Workflow 2: ¹H NMR for Structural Confirmation and Quantitative Analysis (qNMR)
Causality: While HPLC excels at separation, NMR provides unambiguous structural information. For a synthesized compound, confirming the structure is paramount. Furthermore, by adding a certified internal standard of known purity and concentration, ¹H NMR becomes a powerful primary ratio method for quantification (qNMR), determining the absolute mass fraction of the analyte without needing a reference standard of the analyte itself.
Experimental Protocol: qNMR Purity Determination
-
Materials:
-
NMR Spectrometer (≥400 MHz).
-
Certified Internal Standard (IS): e.g., Maleic acid or 1,4-Dinitrobenzene. The IS must have protons that resonate in a clear region of the spectrum, be non-reactive, and have a known purity.
-
Deuterated Solvent: DMSO-d₆ (chosen for its ability to dissolve the analyte and IS, and to exchange with the labile -OH and -NH protons).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound (Analyte) into a vial.
-
Accurately weigh ~10 mg of the certified Internal Standard into the same vial. Record weights precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to ensure full signal relaxation for accurate integration.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Analyte Signal: Aromatic protons (e.g., the doublet at ~7.1 ppm).
-
IS Signal: e.g., Olefinic protons of maleic acid (~6.3 ppm).
-
-
Use the following equation to calculate the purity (Purity_A) of the analyte:
Purity_A = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (m_IS / m_A) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass weighed
-
Purity_IS = Purity of the internal standard
-
Comparison with an Alternative: 4-Aminophenol
For applications where the methyl group is not critical, 4-aminophenol might be considered an alternative starting material. Its purity analysis presents a slightly different challenge.
| Feature | This compound | 4-Aminophenol | Scientist's Insight |
| Key Impurity Concern | Residual aldehyde, imine intermediate. | Oxidation products (e.g., quinone-imine), residual nitro starting material. | 4-Aminophenol is highly susceptible to air oxidation, forming colored impurities. This necessitates careful handling and analytical methods that can resolve these highly polar, colored species. |
| Primary Analytical Technique | Reversed-Phase HPLC | Reversed-Phase HPLC | The core technique remains the same, but the gradient and mobile phase modifiers for 4-aminophenol analysis often need to be more aggressive to elute the polar oxidation products. |
| Orthogonal Technique | qNMR for absolute purity. | Titration with sodium nitrite (diazotization) is a classic, specific method for primary aromatic amines. | The choice of orthogonal technique is dictated by the unique functional groups. The secondary amine in our target compound is not amenable to diazotization, making qNMR a better choice. |
Conclusion
Evaluating the purity of synthesized this compound requires a thoughtful, multi-faceted approach. While a well-validated, stability-indicating HPLC method serves as the workhorse for quantitative impurity profiling, it should be complemented by techniques that provide structural confirmation and an orthogonal measure of purity. ¹H NMR is invaluable for initial structural verification and can be elevated to a primary quantitative method (qNMR) for an absolute purity assessment. Techniques like titration offer a rapid, albeit less specific, measure of assay. By understanding the synthetic pathway and potential impurities, researchers can select the most appropriate analytical tools to ensure the quality, safety, and reliability of this critical chemical intermediate.
References
- Reductive Amination Overview. Master Organic Chemistry. [Link]
- HPLC Method Development and Validation. International Council for Harmonisation (ICH) Q2(R1)
- Quantitative NMR (qNMR) Spectroscopy. Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
- Synthesis of Phenolic Compounds.
- General Principles of Gas Chromatography-Mass Spectrometry (GC-MS). Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press. [Link]
Safety Operating Guide
4-[(Methylamino)methyl]phenol proper disposal procedures
An In-Depth Guide to the Safe Disposal of 4-[(Methylamino)methyl]phenol for Laboratory Professionals
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of this compound, designed for the drug development and research environment. Our objective is to move beyond simple checklists, offering a framework that explains the causality behind each step, ensuring a self-validating and inherently safe process.
Part 1: Core Hazard Profile and Risk Mitigation
Before any disposal protocol can be implemented, a thorough understanding of the substance's intrinsic hazards is essential. This compound, and its common salt form 4-(Methylamino)phenol sulfate, is an organic compound that demands careful handling.
According to globally harmonized system (GHS) classifications, this chemical presents several risks. It is harmful if swallowed, can cause skin irritation, and may lead to an allergic skin reaction or sensitization upon repeated exposure.[1][2][3] Furthermore, it poses a risk of serious eye damage and may cause respiratory irritation.[2][4] The sulfate salt is also classified as very toxic to aquatic life with long-lasting effects, making environmental containment a priority.[3][5][6]
Table 1: GHS Hazard Summary for 4-(Methylamino)phenol and its Sulfate Salt
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation / Sensitization (Category 1) | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | GHS05 (Corrosion) |
| Specific Target Organ Toxicity (STOT RE 2) | H373: May cause damage to organs through prolonged or repeated exposure | GHS08 (Health Hazard) |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | GHS09 (Environment) |
The primary causality for these hazards lies in its chemical reactivity and ability to interact with biological systems. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspected before use), safety goggles with side-shields, and a fully buttoned lab coat.[4][7] All work should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[8][9]
Part 2: A Step-by-Step Protocol for Compliant Disposal
The following protocol is a self-validating system designed to eliminate ambiguity and ensure safety from the point of waste generation to its final disposal.
Step 1: Waste Segregation at the Source
This is the most critical step. Improper segregation can lead to dangerous chemical reactions and complicates the entire waste disposal chain.
-
Designated Waste Streams: Do NOT mix this compound waste with other chemical waste streams. Establish separate, clearly marked containers for:
-
Solid Waste: Unused or expired solid chemical, contaminated weigh boats, and paper towels used for minor cleanups.
-
Liquid Waste: Aqueous solutions or solutions in organic solvents.
-
Contaminated Sharps & Labware: Pipette tips, syringes, and contaminated glassware should be collected in a puncture-proof container.[9]
-
-
Chemical Incompatibility: The causality behind strict segregation is the prevention of hazardous reactions. This compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][10] Accidental mixing can lead to violent reactions, heat generation, or the release of toxic gases.
Step 2: Containerization and Labeling
Proper containment and labeling are mandated by regulations and are essential for preventing accidental exposures.
-
Container Selection: Use only robust, leak-proof containers made of a compatible material, such as high-density polyethylene (HDPE). For liquid waste, shatter-proof bottles are recommended.[11][12] The container must have a secure, tight-fitting lid and remain closed when not in active use.[9]
-
Hazardous Waste Labeling: All waste containers must be affixed with a hazardous waste label as soon as the first drop of waste is added. The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and any solvents if in a mixture)
-
A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date of initial waste accumulation.
-
Step 3: Interim Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely pending pickup.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant tray or bin. This precaution contains any potential leaks or spills, preventing environmental release and laboratory contamination.
-
Storage Conditions: Keep containers away from direct sunlight and sources of ignition.[8][10] Do not store with incompatible materials.
Step 4: Final Disposal via Professional Services
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[9][12][13]
-
Licensed Contractor: The disposal of this compound must be managed by a licensed and approved hazardous waste disposal company.[7]
-
Waste Pickup Request: When the container is approximately 90% full, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department.[9]
-
Documentation: Maintain meticulous records of the waste generated, including quantities and dates, to ensure a complete and auditable trail.
Part 3: Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposition.
Caption: Logical workflow for the compliant disposal of this compound.
Part 4: Emergency Procedures
In the event of an accidental release or exposure, a swift and correct response is critical.
-
Spills:
-
Small Spill (inside a fume hood): Absorb the material with an inert substance like vermiculite, dry sand, or earth.[1][11] Sweep up the material, place it in a sealed and labeled container, and dispose of it as hazardous waste.[6]
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line immediately.[8][13] Prevent entry into the area.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation or a rash develops.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention from an ophthalmologist.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][6]
-
By integrating this comprehensive, causality-driven approach to waste management, your laboratory can ensure a safe working environment and maintain the highest standards of regulatory compliance and environmental stewardship.
References
- The Lab Depot. (n.d.). Material Safety Data Sheet 4-(Methylamino)phenol Sulfate Solution.
- National Center for Biotechnology Information. (n.d.). 4-((Methylamino)methyl)phenol. PubChem Compound Database.
- ChemBK. (2024, April 9). This compound.
- Cole-Parmer. (2016, September 2). 4-(Methylamino) Phenol Sulfate Solution Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
- ResearchGate. (2015, January 9). How can I dispose phenol?.
- Podiatry Arena. (2008, April 5). Phenol disposal.
- Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure - Phenol.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate.
- The University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs.
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- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
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- 11. researchgate.net [researchgate.net]
- 12. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 13. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[(Methylamino)methyl]phenol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for handling 4-[(Methylamino)methyl]phenol, a reagent used in organic synthesis.[1] While specific toxicological data for this exact compound is limited, its chemical structure, featuring a phenol and an amino group, shares characteristics with the well-documented compound 4-(Methylamino)phenol sulfate (CAS 55-55-0). Therefore, this guide synthesizes established safety protocols for this class of chemicals to provide a robust and cautious operational plan. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.
Foundational Safety: Hazard Assessment and Engineering Controls
Understanding the "why" behind a safety protocol is critical for its effective implementation. The primary hazards associated with aminophenol compounds involve skin, eye, and respiratory irritation, with a notable risk of skin sensitization.[1][2][3]
-
Skin Irritation & Sensitization: These compounds can cause skin irritation and may lead to an allergic skin reaction upon contact, which can become more severe with subsequent exposures.[2][3]
-
Eye Damage: Direct contact with the eyes can cause serious irritation.[2][4][5]
-
Respiratory Irritation: Inhalation of dusts or aerosols can irritate the respiratory tract.[2][4]
-
Ingestion Toxicity: The substance is harmful if swallowed, potentially causing gastrointestinal irritation.[2]
-
Chronic Exposure: Prolonged or repeated exposure may cause organ damage.
Given these risks, the first line of defense is not PPE, but robust engineering controls.
Procedural Step:
-
Mandatory Fume Hood Use: All handling of this compound, especially when in solid/powder form, must be conducted inside a certified chemical fume hood to prevent the inhalation of dusts or vapors.[6]
-
Emergency Station Accessibility: Before beginning any work, confirm the location and functionality of the nearest emergency eyewash station and safety shower. These should be available in the immediate vicinity of any potential exposure.[3]
Core Directive: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on a thorough risk assessment. Below is a comprehensive table summarizing the required PPE, followed by a detailed workflow.
| Exposure Route | Hazard | Required Personal Protective Equipment (PPE) | Rationale |
| Dermal (Skin) | Skin irritation, allergic skin reaction (sensitization) | Gloves: Wear chemical-resistant gloves (Nitrile or Neoprene recommended).[3] Body Protection: Wear a clean, buttoned lab coat. For tasks with a higher splash risk, supplement with a chemical-resistant apron.[7] | To prevent direct skin contact, which can cause irritation and lead to sensitization. Contaminated clothing must be removed and washed before reuse.[3] |
| Ocular (Eyes) | Serious eye irritation | Eye Protection: Chemical splash goggles are mandatory.[3] A face shield should be worn over goggles during procedures with a significant splash potential.[8] | To protect the eyes from splashes or airborne dust particles that can cause severe and potentially lasting damage. |
| Respiratory | Respiratory tract irritation | Respiratory Protection: Not typically required when handling small quantities within a fume hood.[3] If dust generation is unavoidable or engineering controls are insufficient, a NIOSH/MSHA approved respirator must be used.[2] | To prevent inhalation of airborne particles, which can cause irritation to the respiratory system. |
Experimental Workflow: PPE Donning and Doffing
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational and Disposal Plans
Safe handling extends beyond PPE to include storage, spill response, and disposal.
Step-by-Step Handling and Storage Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Avoid wearing contact lenses; if they must be worn, use tight-fitting splash goggles.
-
Handling:
-
Storage:
Emergency and Disposal Plan
Caption: Emergency response and disposal workflow.
Spill Response: In the event of a spill, immediately evacuate non-essential personnel and ensure adequate ventilation.[2] Wearing the appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[2][3] Carefully sweep up the material, avoiding dust creation, and place it into a suitable, sealed container for chemical waste disposal.[2][6]
Disposal: All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[10] It should be collected in a designated, leak-proof container and disposed of through your institution's environmental health and safety office, in compliance with all federal, state, and local regulations.[3][11]
By adhering to these scientifically grounded procedures, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
- Material Safety Data Sheet 4-(Methylamino)
- 4-(Methylamino)
- 4-(Methylamino)
- Metol ≥99 %, ACS photo quality Safety D
- 2-methoxy-6-{(E)-[(4-methylphenyl)
- This compound Introduction. ChemBK. URL
- 4-Methyl-2-(methylamino)
- 4-Methylaminophenol sulfate Safety D
- Personal Protective Equipment (PPE). CHEMM. URL
- Personal Protective Equipment. US EPA. URL
- 2-Amino-4-methylphenol Safety D
- SAFETY D
- PHENOL FIRST AID and personal protective equipment. Protocols.io. URL
- 4-METHOXYPHENOL HAZARD SUMMARY. NJ.gov. URL
- Personal Protective Kit (PPE Kit). BHS Industrial Equipment. URL
- Personal Protective Equipment (PPE). Biorisk Management. URL
- 4-(Methylamino)phenol hemisulfate salt ACS reagent, 99%. Sigma-Aldrich. URL
- 4-(Methylamino)
- How can I dispose phenol?
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- 6. carlroth.com [carlroth.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. na.bhs1.com [na.bhs1.com]
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- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
